molecular formula C4H10S2 B1219000 Methyl propyl disulfide CAS No. 2179-60-4

Methyl propyl disulfide

Cat. No.: B1219000
CAS No.: 2179-60-4
M. Wt: 122.3 g/mol
InChI Key: PUCHCUYBORIUSM-UHFFFAOYSA-N
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Description

Methyl propyl disulfide is an organic disulfide.
This compound has been reported in Allium ampeloprasum, Azadirachta indica, and other organisms with data available.

Properties

IUPAC Name

1-(methyldisulfanyl)propane
Source PubChem
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InChI

InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHCUYBORIUSM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
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DSSTOX Substance ID

DTXSID8062234
Record name Methyl propyl disulfide
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Molecular Weight

122.3 g/mol
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Physical Description

pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour
Record name Methyl propyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in ethyl alcohol and oil
Record name Methyl propyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.999
Record name Methyl propyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2179-60-4
Record name Methyl propyl disulfide
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Record name Methyl propyl disulfide
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Record name Disulfide, methyl propyl
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Record name Methyl propyl disulfide
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Record name Methyl propyl disulphide
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Record name METHYL PROPYL DISULFIDE
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Record name Methyl propyl disulfide
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Foundational & Exploratory

Synthesis and Characterization of Methyl Propyl Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl propyl disulfide (CH₃S-SC₃H₇), a volatile organic sulfur compound found in various plants of the Allium genus, such as onions and garlic. This document details a reliable synthetic protocol, outlines key characterization data, and presents a visual workflow to aid in its laboratory preparation and analysis.

Introduction

This compound is a key contributor to the characteristic flavor and aroma of many culinary ingredients. Beyond its sensory properties, it has garnered interest in the scientific community for its potential biological activities. As an unsymmetrical disulfide, its synthesis requires a controlled approach to avoid the formation of symmetrical byproducts. This guide focuses on a robust synthetic method and the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound can be effectively achieved through the reaction of a Bunte salt with a thiol. This method offers good control over the final product and avoids the statistical mixture of products often seen in co-oxidation of two different thiols.

Experimental Protocol: Synthesis via Bunte Salt

This protocol is adapted from a general and reliable procedure for the synthesis of unsymmetrical disulfides.

Materials:

  • 1-Bromopropane

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Methanethiol (CH₃SH) or a suitable source like sodium thiomethoxide (NaSCH₃)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of Sodium S-Propylthiosulfate (Bunte Salt)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiosulfate pentahydrate in a minimal amount of water.

  • Add a solution of 1-bromopropane in methanol to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the sodium S-propylthiosulfate (propyl Bunte salt). This solution is typically used directly in the next step without isolation.

Step 2: Preparation of Sodium Thiomethoxide (if starting from methanethiol)

Caution: Methanethiol is a toxic and foul-smelling gas. This step should be performed in a well-ventilated fume hood.

  • In a separate flask, prepare a solution of sodium hydroxide in water.

  • Bubble methanethiol gas through the sodium hydroxide solution at 0 °C until the desired molar equivalent is absorbed. This forms a solution of sodium thiomethoxide.

Step 3: Reaction of Bunte Salt with Thiomethoxide

  • Cool the aqueous solution of sodium S-propylthiosulfate from Step 1 in an ice bath.

  • Slowly add the freshly prepared solution of sodium thiomethoxide from Step 2 to the Bunte salt solution with vigorous stirring.

  • Continue to stir the reaction mixture at room temperature for 1-2 hours.

Step 4: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.

Synthesis Workflow

SynthesisWorkflow cluster_bunte Step 1: Bunte Salt Formation cluster_thiolate Step 2: Thiolate Preparation cluster_reaction Step 3: Disulfide Formation cluster_workup Step 4: Work-up & Purification b1 1-Bromopropane + Na2S2O3·5H2O b2 Reflux in MeOH/H2O b1->b2 b3 Sodium S-Propylthiosulfate Solution b2->b3 r1 Mixing and Stirring b3->r1 t1 Methanethiol + NaOH t2 Reaction in H2O t1->t2 t3 Sodium Thiomethoxide Solution t2->t3 t3->r1 w1 Extraction with Diethyl Ether r1->w1 w2 Washing & Drying w1->w2 w3 Solvent Removal w2->w3 w4 Fractional Distillation w3->w4 w5 Pure this compound w4->w5

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the key physical and spectral data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₄H₁₀S₂[1]
Molecular Weight 122.25 g/mol [1]
Appearance Clear, slightly yellowish liquid[1]
Odor Reminiscent of cooked onion[1]
Boiling Point 154.1 °C at 760 mmHg[1]
69-71 °C at 43 mmHg[2]
Density 0.997 g/cm³ at 25 °C[1]
Refractive Index (n²⁰/D) 1.508[1][2]
Flash Point 42.8 °C[1]
Spectroscopic Data
TechniqueData
¹H NMR The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, a triplet for the methylene group attached to sulfur, and a singlet for the methyl group attached to sulfur.
¹³C NMR The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.
Mass Spectrometry (MS) The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 122. Key fragmentation patterns will also be observed.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and may be difficult to observe.
Gas Chromatography (GC) Retention indices on various columns can be used for identification. For example, on a standard non-polar column, the Kovats retention index is in the range of 912-932.1.

Safety Information

This compound is a flammable liquid and an eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The presented Bunte salt method is a reliable route for obtaining this unsymmetrical disulfide. The comprehensive characterization data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. This information is crucial for its application in flavor chemistry, natural product research, and potential drug development.

References

The Biosynthesis and Formation of Methyl Propyl Disulfide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl disulfide is a volatile organosulfur compound contributing to the characteristic aroma and flavor profile of plants in the Allium genus, such as onions and garlic. This technical guide provides an in-depth exploration of the biosynthesis of its precursors, S-methylcysteine sulfoxide (methiin) and S-propylcysteine sulfoxide (propiin), and the subsequent enzymatic and chemical reactions leading to the formation of this compound upon tissue damage. Detailed experimental protocols for the analysis of the key compounds and enzymes, along with quantitative data and pathway visualizations, are presented to support further research and development in this area.

Introduction

The organosulfur compounds in Allium species are of significant interest due to their impact on flavor, aroma, and their potential therapeutic properties. This compound is one such compound, formed not through a direct biosynthetic pathway, but as a result of a cascade of reactions initiated when plant cells are disrupted. The stable, non-volatile precursors, S-alk(en)ylcysteine sulfoxides (ACSOs), are stored in the cytoplasm and are brought into contact with the vacuolar enzyme alliinase upon cellular damage[1]. This guide delineates the two key stages: the biosynthesis of the ACSO precursors and the subsequent enzymatic and spontaneous chemical reactions that form this compound.

Biosynthesis of S-Alkylcysteine Sulfoxide Precursors

The biosynthesis of methiin and propiin, the precursors to this compound, follows the general pathway for S-alk(en)ylcysteine sulfoxides in Allium, which primarily utilizes the glutathione pathway[1][2].

The Glutathione Pathway

The proposed biosynthetic pathway for S-methyl-L-cysteine and S-propyl-L-cysteine, the precursors to their respective sulfoxides, is outlined below. The initial steps involve the assimilation of sulfate into cysteine, which is then incorporated into glutathione (γ-glutamyl-cysteinyl-glycine)[3].

  • S-alkylation of Glutathione: A methyl or propyl group is transferred to the sulfur atom of the cysteine residue within a glutathione molecule. The biosynthesis of S-methylcysteine has been shown to proceed via the methylation of cysteine[4][5]. While the specific origin of the propyl group is less defined than the allyl group (derived from valine), it is understood to follow a similar conjugation to glutathione[6].

  • Removal of Glycine: The glycine residue is cleaved from the S-alkylated glutathione.

  • Removal of Glutamate: The γ-glutamyl moiety is removed by a γ-glutamyl transpeptidase (GGT) to yield S-methyl-L-cysteine or S-propyl-L-cysteine[1][2].

  • S-oxygenation: A flavin-containing monooxygenase (FMO) catalyzes the stereospecific oxidation of the sulfur atom in S-methyl-L-cysteine and S-propyl-L-cysteine to form S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), respectively[2][3].

ACSO Biosynthesis Pathway Cysteine Cysteine Glutathione Glutathione Cysteine->Glutathione Glutamate, Glycine S_Alkyl_Glutathione S-Alkyl-Glutathione (S-Methyl- or S-Propyl-) Glutathione->S_Alkyl_Glutathione S-Alkylation (Methyl or Propyl group) gamma_Glu_S_Alkyl_Cys γ-Glutamyl-S-Alkyl-Cysteine S_Alkyl_Glutathione->gamma_Glu_S_Alkyl_Cys - Glycine S_Alkyl_Cysteine S-Alkyl-Cysteine (S-Methyl- or S-Propyl-Cysteine) gamma_Glu_S_Alkyl_Cys->S_Alkyl_Cysteine γ-Glutamyl Transpeptidase (GGT) ACSO S-Alkyl-Cysteine Sulfoxide (Methiin or Propiin) S_Alkyl_Cysteine->ACSO Flavin-containing Monooxygenase (FMO) invis1 invis2 invis3 invis4

Biosynthesis of S-Alkylcysteine Sulfoxides.

Formation of this compound from Precursors

The formation of this compound is a consequence of tissue damage, which allows the mixing of cellular compartments.

  • Enzymatic Cleavage: Upon cell lysis, the vacuolar enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase) is released and acts on methiin and propiin[7].

  • Formation of Sulfenic Acids: Alliinase catalyzes the cleavage of the C-S bond in the sulfoxide precursors, yielding pyruvic acid, ammonia, and highly reactive sulfenic acids: methanesulfenic acid (CH₃SOH) and propanesulfenic acid (CH₃CH₂CH₂SOH)[1]. In onions, propanesulfenic acid is a precursor to the lachrymatory factor, propanethial S-oxide, through the action of lachrymatory-factor synthase[8][9].

  • Condensation to Thiosulfinates: Two molecules of sulfenic acid can spontaneously condense to form an unstable thiosulfinate. For example, two molecules of methanesulfenic acid would form methyl methanethiosulfinate.

  • Formation of Asymmetrical Disulfides: An asymmetrical disulfide like this compound is formed through the condensation of one molecule of methanesulfenic acid and one molecule of propanesulfenic acid. This condensation reaction is spontaneous. Further reactions can lead to the formation of various polysulfides.

Disulfide Formation Pathway Methiin S-Methylcysteine Sulfoxide (Methiin) Alliinase Alliinase (upon tissue damage) Methiin->Alliinase Propiin S-Propylcysteine Sulfoxide (Propiin) Propiin->Alliinase Methanesulfenic Methanesulfenic Acid (CH₃SOH) Alliinase->Methanesulfenic Propanesulfenic Propanesulfenic Acid (CH₃CH₂CH₂SOH) Alliinase->Propanesulfenic Condensation Spontaneous Condensation Methanesulfenic->Condensation Propanesulfenic->Condensation MPD This compound (CH₃SSCH₂CH₂CH₃) Condensation->MPD

Formation of this compound.

Quantitative Data

The concentrations of precursors and the kinetics of the enzymes involved can vary significantly between different Allium species and even cultivars.

Table 1: Concentration of S-Alk(en)ylcysteine Sulfoxides in Garlic
CompoundConcentration Range (mg/g fresh weight)Average ProportionReference
Alliin2.78 - 10.6083%[10][11]
Methiin0.54 - 2.0416%[10][11]
Isoalliin0.03 - 0.131%[10][11]
Table 2: Kinetic Parameters of Alliinase
SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)Reference
Cupriavidus necatorAlliin0.8374.657.035[12]
Garlic (A. sativum)Alliin--6.523[13]

Note: 1 Unit (U) of alliinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under specified conditions.

Experimental Protocols

Extraction and HPLC Analysis of S-Alk(en)ylcysteine Sulfoxides

This protocol is adapted from methodologies used for the quantification of ACSOs in Allium species[10][14][15].

Workflow Diagram:

HPLC Workflow Sample Fresh Plant Tissue Homogenize Homogenize in Methanol/Water Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Derivatize Derivatize with OPA Filter->Derivatize HPLC HPLC-UV Analysis Derivatize->HPLC Quantify Quantification HPLC->Quantify GCMS Workflow Sample Homogenized Plant Tissue Vial Seal in Headspace Vial Sample->Vial Incubate Incubate at Elevated Temperature Vial->Incubate SPME Expose SPME Fiber to Headspace Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Identify Compound Identification GCMS->Identify

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl disulfide is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic. It is a significant contributor to the characteristic flavor and aroma of these plants. Beyond its role as a flavor component, this compound has garnered interest in the scientific community for its potential biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways.

Physical Properties

This compound is a colorless to pale yellow liquid with a strong, pungent, sulfurous odor reminiscent of onions.[1][2] The key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C4H10S2[3][4][5][6]
Molecular Weight 122.25 g/mol [3][4][5][7]
Boiling Point 69-71 °C at 43 mmHg 154.1 °C at 760 mmHg[4][6][7]
Melting Point -101.52 °C (estimate)[4]
Density 0.98 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.508[4][6][7]
Vapor Pressure 4.14 mmHg at 25 °C[4]
Solubility Slightly soluble in water. Soluble in ethanol and oils.[2]
Appearance Colorless to pale yellow liquid[2]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[1] Its chemical reactivity is primarily dictated by the disulfide bond (-S-S-).

Stability and Storage

It is recommended to store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[1] Containers should be kept tightly sealed.[1]

Reactivity
  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides and sulfur oxides.[1]

  • Hazardous Reactions: No hazardous reactions have been reported under normal processing.[1]

Experimental Protocols

This section outlines detailed methodologies for the characterization and synthesis of this compound.

Synthesis of this compound

A general method for the synthesis of unsymmetrical disulfides like this compound involves the reaction of a thiol with a sulfenyl halide. A plausible synthesis route is described in the workflow below.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products methanethiol Methanethiol (CH3SH) reaction Reaction in an inert solvent (e.g., dichloromethane) at low temperature methanethiol->reaction propanesulfenyl_chloride 1-Propanesulfenyl Chloride (CH3CH2CH2SCl) propanesulfenyl_chloride->reaction mpds This compound (CH3SSCH2CH2CH3) reaction->mpds hcl Hydrogen Chloride (HCl) reaction->hcl

A potential synthetic route for this compound.

Experimental Procedure (General):

  • Dissolve 1-propanesulfenyl chloride in an inert, dry solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add an equimolar amount of methanethiol to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

G GC-MS Analysis Workflow sample_prep Sample Preparation (Dilution in a suitable solvent, e.g., hexane) injection Injection into GC sample_prep->injection separation Separation on a Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole or Time-of-Flight) ionization->mass_analysis detection Detection and Data Acquisition mass_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation and Library Matching) detection->data_analysis

Workflow for the GC-MS analysis of this compound.

Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Biological Activity and Signaling Pathways

Organosulfur compounds from Allium species, including this compound, have been investigated for their potential health benefits, particularly their anticancer effects.[1][8][9]

Inhibition of Glutathione S-Transferase (GST) and a Potential Anticancer Mechanism

Studies have shown that this compound can inhibit the formation of glutathione S-transferase placental form (GST-P)-positive foci in a dose-dependent manner.[10] GSTs are a family of enzymes involved in the detoxification of carcinogens.[1] The inhibitory effect of this compound on these precancerous lesions suggests a potential role in cancer chemoprevention.[10]

The proposed mechanism for this anticancer effect involves the modulation of the polyamine biosynthesis pathway.[10] Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Ornithine decarboxylase (ODC) is a key rate-limiting enzyme in this pathway.[1] While a direct inhibitory effect has not been conclusively demonstrated, it is suggested that organosulfur compounds like this compound may decrease cell proliferation by downregulating the polyamine biosynthesis pathway, potentially through the reduction of ODC activity.[1][10]

G Proposed Signaling Pathway of this compound cluster_polyamine Polyamine Biosynthesis Pathway mpds This compound gst Glutathione S-Transferase (GST) (Detoxification Enzyme) mpds->gst Inhibition odc Ornithine Decarboxylase (ODC) mpds->odc Potential Inhibition cancer Cancer Development gst->cancer Inhibition carcinogens Carcinogens carcinogens->gst Detoxification ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC polyamines Spermidine, Spermine putrescine->polyamines cell_proliferation Cell Proliferation polyamines->cell_proliferation cell_proliferation->cancer

A proposed mechanism for the anticancer effects of this compound.

Conclusion

This compound is a volatile sulfur compound with well-defined physical and chemical properties. Its role as a flavor and fragrance compound is well-established, and emerging research points towards its potential as a bioactive molecule with anticancer properties. The proposed mechanism involving the inhibition of glutathione S-transferase and the downregulation of the polyamine biosynthesis pathway provides a promising avenue for further investigation in the field of drug development. The experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this intriguing molecule. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound to harness its full therapeutic potential.

References

Spectroscopic Data of Methyl Propyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for methyl propyl disulfide (C₄H₁₀S₂), a volatile organic compound found in various plants, including those of the Allium genus. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.66t7.4-S-S-CH₂-
2.40s--S-CH₃
1.69sextet7.4-CH₂-CH₂-CH₃
1.00t7.4-CH₂-CH₃
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
42.5-S-S-CH₂-
23.2-S-CH₃
22.8-CH₂-CH₂-CH₃
13.3-CH₂-CH₃
Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Sample Preparation:

  • A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).[1][2]

  • The solution is transferred to a 5 mm NMR tube.[3] To ensure magnetic field homogeneity, the solution should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[1]

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[2]

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[3]

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard room temperature (approximately 298 K).

  • ¹H NMR:

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Typically 30-45 degrees

  • ¹³C NMR:

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
2965, 2930, 2872C-H stretching (alkane)
1455C-H bending (alkane)
1378C-H bending (alkane)
~530S-S stretching

Note: The S-S stretching vibration is typically weak and can be difficult to observe.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of liquid samples.

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4][5]

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

MS Data (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
12245[M]⁺ (Molecular Ion)
80100[CH₃CH₂CH₂S]⁺
4760[CH₃S]⁺
4355[CH₃CH₂CH₂]⁺
4140[C₃H₅]⁺
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, with a split ratio of, for example, 10:1. The injector temperature is typically set to 250°C.[7]

    • Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Oven Temperature Program: An initial temperature of 50°C is held for a few minutes, followed by a temperature ramp (e.g., 3°C/min to 150°C, then 25°C/min to 250°C) to ensure good separation of the analyte from any impurities.[7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-500 amu is scanned.[7]

    • Ion Source Temperature: Typically maintained around 200-230°C.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution Neat Neat Liquid (IR) Sample->Neat NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS System Dissolution->MS IR FT-IR Spectrometer (ATR) Neat->IR NMR_Data FID Signal → Fourier Transform → NMR Spectrum NMR->NMR_Data IR_Data Interferogram → Fourier Transform → IR Spectrum IR->IR_Data MS_Data Ion Detection → Mass Spectrum MS->MS_Data NMR_Interpretation Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Absorption Bands IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak, Fragmentation Pattern MS_Data->MS_Interpretation Structure Structural Elucidation NMR_Interpretation->Structure IR_Interpretation->Structure MS_Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Toxicological and Safety Guide to Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS), with CAS number 2179-60-4, is a volatile organosulfur compound naturally present in various Allium species such as garlic and onions. It contributes to the characteristic flavor and aroma of these foods. Industrially, it is utilized as a flavoring agent in a variety of savory food products. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, aimed at professionals in research, scientific, and drug development fields. The information is presented to facilitate a thorough understanding of its safety profile, supported by experimental methodologies and visual representations of key processes.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 2,3-Dithiahexane, 1-(Methyldisulfanyl)propane
CAS Number 2179-60-4
Molecular Formula C4H10S2
Molecular Weight 122.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, sulfurous, onion-like

Toxicological Data

The toxicological profile of this compound has been evaluated by various regulatory and scientific bodies. The available data on its acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity are summarized below.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

EndpointSpeciesRouteValueClassificationReference
LD50RatOral> 2000 mg/kg bwCategory 4 (Harmful if swallowed)[1]
LD50RatDermal> 5000 mg/kg bwNot Classified[2]
LC50-InhalationNo data available-
Skin and Eye Irritation

Studies conducted on rabbits indicate that this compound is a mild skin and eye irritant.

EndpointSpeciesResultReference
Skin IrritationRabbitMild irritant[2]
Eye IrritationRabbitMild irritant[2]
Subchronic Toxicity

While no specific 90-day oral toxicity studies on this compound were identified in the public domain, a study on the structurally related compound, methyl propyl trisulfide, is available. In a 90-day study in Sprague-Dawley rats, methyl propyl trisulfide administered by gavage at doses of 0.5, 2, or 6 mg/kg bw/day did not produce any treatment-related adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day[3]. This information may be considered for read-across purposes.

Genotoxicity

No specific in vitro or in vivo genotoxicity studies for this compound were found in the publicly available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents.[4][5][6] These evaluations, which consider genotoxicity, have not raised a safety concern at the current levels of intake when used as a flavoring agent.[5][6]

Carcinogenicity

Similar to genotoxicity, no long-term carcinogenicity bioassays specifically on this compound were identified. The evaluations by JECFA and EFSA, which take into account the potential for carcinogenicity, have concluded that there is no safety concern at the current levels of intake from its use as a flavoring agent.[5][6]

Reproductive and Developmental Toxicity

No dedicated reproductive or developmental toxicity studies on this compound were found in the public domain. The comprehensive evaluations by JECFA and EFSA did not indicate any concerns for reproductive or developmental effects at the current intake levels.[5][6]

Regulatory Evaluations

Both JECFA and EFSA have assessed the safety of this compound as a flavoring substance.

  • JECFA: At its 53rd meeting, JECFA evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[5][6] The toxicological monograph from this evaluation is published in the WHO Food Additives Series 44.[4]

  • EFSA: this compound is included in Flavouring Group Evaluation 08 (FGE.08), which covers aliphatic and alicyclic mono-, di-, tri-, and polysulphides.[4] The evaluations of this group of substances have not raised safety concerns for this compound at the estimated dietary intakes.

Experimental Protocols

Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401 - modified)
  • Test System: Typically, young adult rats (e.g., Sprague-Dawley strain) of one sex (usually females) are used.

  • Procedure: A limit test is often performed for substances with expected low toxicity. A single dose of 2000 mg/kg body weight is administered by oral gavage to a small group of animals. If no mortality or significant toxicity is observed, no further testing at higher doses is required.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (as per OECD Guideline 404)
  • Test System: Healthy young adult albino rabbits are used.

  • Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²) on one animal. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and if no corrosive effect is observed, the test is confirmed on at least two more animals.

Eye Irritation (as per OECD Guideline 405)
  • Test System: Healthy young adult albino rabbits are used.

  • Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored to determine the irritation potential.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

G start Start: Acute Oral Toxicity Study (OECD 401) acclimatization Acclimatization of Rats (min. 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage Dose (e.g., 2000 mg/kg) fasting->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end End: Data Analysis & Reporting necropsy->end

Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.

Proposed Metabolic Pathway of this compound

Based on the metabolism of related disulfide compounds, the following metabolic pathway is proposed for this compound in vivo.

G MPDS This compound (CH3-S-S-CH2CH2CH3) Reduction Reduction (GSH-dependent) MPDS->Reduction Mercaptans Methyl Mercaptan (CH3SH) + Propyl Mercaptan (CH3CH2CH2SH) Reduction->Mercaptans S_Methylation S-Methylation (S-adenosyl methionine) Mercaptans->S_Methylation MethylPropylSulfide Methyl Propyl Sulfide (CH3-S-CH2CH2CH3) S_Methylation->MethylPropylSulfide Oxidation1 Oxidation (CYP450, FMO) MethylPropylSulfide->Oxidation1 Sulfoxide Methyl Propyl Sulfoxide (CH3-SO-CH2CH2CH3) Oxidation1->Sulfoxide Oxidation2 Oxidation (CYP450, FMO) Sulfoxide->Oxidation2 Sulfone Methyl Propyl Sulphone (CH3-SO2-CH2CH2CH3) Oxidation2->Sulfone Excretion Excretion Sulfone->Excretion

Caption: Proposed metabolic pathway of this compound in vivo.

Conclusion

Based on the available toxicological data and comprehensive evaluations by international expert committees such as JECFA and EFSA, this compound is considered to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity for this compound are not publicly available, its use as a flavoring agent at current intake levels is not considered a safety concern by regulatory authorities. The proposed metabolic pathway suggests that it is likely metabolized and excreted. This guide provides a foundational understanding of the safety profile of this compound for professionals in relevant scientific fields.

References

An In-depth Technical Guide to the Isomeric Forms of Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of methyl propyl disulfide, detailing their physicochemical properties, synthesis, characterization, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to this compound Isomers

This compound (C₄H₁₀S₂) is an organosulfur compound with two primary isomers: methyl n-propyl disulfide and methyl isopropyl disulfide . These isomers are found naturally in various plants of the Allium genus, such as onions and garlic, and contribute to their characteristic flavors and aromas. Beyond their role as flavor compounds, these disulfides have garnered scientific interest for their potential biological activities, including anticancer effects.

The structural difference between the two isomers, arising from the arrangement of the propyl group, leads to distinct physicochemical and biological properties. Understanding these differences is crucial for their application in various scientific and commercial fields.

Physicochemical Properties

The physical and chemical properties of methyl n-propyl disulfide and methyl isopropyl disulfide are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties of this compound Isomers

PropertyMethyl n-Propyl DisulfideMethyl Isopropyl Disulfide
IUPAC Name 1-(methyldisulfanyl)propane[1]2-(methyldisulfanyl)propane[2]
Synonyms 2,3-Dithiahexane, this compound[3]Methyl i-propyl disulfide, 2-Methyl-3,4-dithiapentane[4]
CAS Number 2179-60-4[3]40136-65-0[4]
Molecular Formula C₄H₁₀S₂[3]C₄H₁₀S₂[4]
Molecular Weight 122.25 g/mol [3]122.25 g/mol [4]
Appearance Colorless to pale yellow liquid-
Boiling Point 143-145 °C (760 mmHg)138.2 °C (760 mmHg)
Density 0.985 g/cm³0.994 g/cm³
Refractive Index 1.505 (20 °C)1.506 (20 °C)

Synthesis and Characterization

The synthesis of unsymmetrical disulfides like this compound can be challenging due to the potential for the formation of symmetrical disulfide byproducts. However, several methods have been developed to achieve selective synthesis.

Experimental Protocol: Synthesis of Unsymmetrical Disulfides

A common approach for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. The following is a generalized experimental protocol that can be adapted for the synthesis of both methyl n-propyl and methyl isopropyl disulfide.

Objective: To synthesize methyl propyl disulfides via the reaction of a thiol with a sulfenyl chloride.

Materials:

  • Methanethiol or sodium methanethiolate

  • 1-Propanethiol or sodium 1-propanethiolate

  • 2-Propanethiol or sodium 2-propanethiolate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

Step 1: Preparation of Sulfenyl Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., 1-propanethiol for the synthesis of methyl n-propyl disulfide) in dichloromethane at 0 °C.

  • Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled thiol solution with constant stirring.

  • Allow the reaction to proceed for 1-2 hours at 0 °C. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reaction with the Second Thiol

  • In a separate flask, prepare a solution of the second thiol (e.g., methanethiol or its sodium salt) in dichloromethane under an inert atmosphere and cool to 0 °C.

  • Slowly add the freshly prepared sulfenyl chloride solution from Step 1 to the second thiol solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude disulfide.

  • Purify the crude product by fractional distillation or column chromatography to yield the pure this compound isomer.

Characterization Methods

The synthesized isomers can be characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[1][2]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.[5][6] The mass spectra of both isomers show a molecular ion peak at m/z 122.[3][4]

Table 2: Spectral Data of this compound Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)
Methyl n-Propyl Disulfide ~2.5 (t, 2H), ~2.4 (s, 3H), ~1.7 (m, 2H), ~1.0 (t, 3H)~42, ~34, ~23, ~13122 (M+), 90, 75, 47, 45
Methyl Isopropyl Disulfide ~2.9 (septet, 1H), ~2.3 (s, 3H), ~1.3 (d, 6H)~45, ~34, ~23122 (M+), 90, 79, 47, 43

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

Organosulfur compounds from Allium vegetables have been extensively studied for their health benefits, particularly their anticancer properties. This compound has been shown to exhibit inhibitory effects on certain enzymes involved in carcinogenesis.

Inhibition of Glutathione S-Transferase (GST)

Research has demonstrated that this compound can dose-dependently inhibit the activity of glutathione S-transferase (GST), specifically the placental form (GST-P).[7] GSTs are a family of enzymes that play a crucial role in the detoxification of carcinogens by catalyzing their conjugation with glutathione.[8] The inhibition of GST-P, which is often overexpressed in tumor cells, is a potential mechanism for the anticancer effects of this compound.[7]

The proposed mechanism suggests that by inhibiting GST, this compound may prevent the detoxification of carcinogenic compounds, leading to their accumulation and subsequent induction of apoptosis in cancer cells. Furthermore, the inhibitory effect of this compound on GST may also be associated with a decrease in cell proliferation.[7]

GST_Inhibition_Pathway

Other Potential Anticancer Mechanisms

In addition to GST inhibition, organosulfur compounds from garlic and onions are known to affect various other signaling pathways involved in cancer progression.[9][10][11] These include the modulation of cell cycle, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of angiogenesis.[12][13] While these mechanisms have been more extensively studied for other related compounds like diallyl disulfide, it is plausible that this compound shares some of these anticancer activities.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the isomeric relationship between the two forms of this compound and a typical experimental workflow for their synthesis and characterization.

Isomeric_Forms

Experimental_Workflow

Conclusion

The isomeric forms of this compound, methyl n-propyl disulfide and methyl isopropyl disulfide, are important organosulfur compounds with distinct properties. This guide has provided a detailed overview of their physicochemical characteristics, methods for their synthesis and characterization, and insights into their biological activities, particularly their potential as anticancer agents through the inhibition of glutathione S-transferase. The information presented here serves as a foundational resource for further research and development involving these promising natural compounds.

References

environmental fate and degradation pathways of methyl propyl disulfide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Methyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃S-SCH₂CH₂CH₃) is a volatile organosulfur compound found in some plants of the Allium genus and used as a flavoring agent. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the anticipated environmental degradation pathways of this compound, including biodegradation, hydrolysis, and photolysis. Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of disulfide chemistry, data from analogous short-chain alkyl disulfides, and standardized OECD test guidelines to project its environmental behavior. Detailed experimental protocols for studying its degradation are provided, along with structured data tables and visual diagrams to facilitate comprehension.

Physicochemical Properties

A substance's physical and chemical properties are fundamental to understanding its environmental distribution and fate. The properties of this compound suggest it is a volatile, sparingly soluble liquid.

PropertyValueReference
Molecular Formula C₄H₁₀S₂[1]
Molecular Weight 122.25 g/mol [2]
CAS Number 2179-60-4[1]
Appearance Colorless to pale yellow liquid[3]
Odor Strong, sulfurous, onion-like[3]
Boiling Point 69-71 °C at 43 mmHg[2]
Melting Point -112.98 °C (estimate)[4]
Density 0.98 g/mL at 25 °C[2]
Water Solubility Sparingly soluble[3]
Vapor Pressure 4.14 mmHg at 25 °C (estimate)[5]
logP (Octanol-Water Partition Coefficient) 2.29 (estimate)[5]

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation

Biodegradation is expected to be a significant degradation pathway for this compound in environments with active microbial populations, such as soil and water. While specific studies on this compound are limited, research on analogous compounds like dimethyl disulfide (DMDS) provides a strong indication of the likely metabolic route. The biodegradation of DMDS is initiated by the reductive cleavage of the disulfide bond to form methanethiol. This intermediate is then further metabolized to inorganic sulfate.[6][7] A similar pathway can be postulated for this compound.

Inferred Biodegradation Pathway of this compound:

  • Reductive Cleavage: The disulfide bond in this compound is cleaved by microbial enzymes, yielding methanethiol and propanethiol.

  • Oxidation of Thiols: The resulting thiols are subsequently oxidized through a series of enzymatic steps. This process can involve the formation of aldehydes and ultimately carboxylic acids.

  • Mineralization: The sulfur is eventually oxidized to sulfate (SO₄²⁻), and the carbon backbone is mineralized to carbon dioxide (CO₂) and water.[6]

Biodegradation_Pathway MPDS This compound Thiols Methanethiol + Propanethiol MPDS->Thiols Reductive Cleavage (Microbial Enzymes) Intermediates Further Oxidation Products (e.g., Aldehydes, Carboxylic Acids) Thiols->Intermediates Oxidation EndProducts Sulfate (SO₄²⁻) + Carbon Dioxide (CO₂) + Water (H₂O) Intermediates->EndProducts Mineralization

Inferred Biodegradation Pathway of this compound.
Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For dialkyl disulfides, hydrolysis is generally a slow process under neutral environmental pH conditions. The disulfide bond is relatively stable in water at neutral pH.[8] However, under strongly alkaline conditions, hydrolysis can be more significant, leading to the formation of thiols and sulfenic acids.[8] Given the typical pH range of natural waters (pH 4-9), hydrolysis is not expected to be a primary degradation pathway for this compound.[9]

Photolysis is the degradation of a molecule by light. Organic disulfides can undergo photolytic cleavage of the sulfur-sulfur bond upon absorption of ultraviolet radiation.[10][11] This process generates thiyl radicals (RS•), which are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination.[10] The extent of photolysis will depend on the intensity and wavelength of sunlight and the presence of other substances in the water that can act as photosensitizers.

Experimental Protocols for Degradation Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate of chemicals. The following protocols are recommended for evaluating the degradation of this compound.

Biodegradation: OECD 301D - Closed Bottle Test

Given its volatility, the OECD 301D Closed Bottle Test is a suitable method for assessing the ready biodegradability of this compound.[12][13][14] This test measures the consumption of dissolved oxygen by microorganisms in a closed, completely filled bottle containing the test substance as the sole carbon source.

Methodology:

  • Test System: A series of glass bottles are filled completely with a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Test Substance Addition: A known concentration of this compound is added to the test bottles.

  • Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel. A toxicity control containing both the test substance and the reference substance can also be included.[15]

  • Incubation: The bottles are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals.

  • Calculation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.[16]

OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Prep_Media Prepare Mineral Medium Prep_Bottles Fill and Seal Bottles Prep_Media->Prep_Bottles Prep_Inoculum Prepare Inoculum Prep_Inoculum->Prep_Bottles Incubate Incubate in Dark at Constant Temp. Prep_Bottles->Incubate Measure_O2 Measure Dissolved Oxygen Incubate->Measure_O2 Calculate_Biodeg Calculate % Biodegradation Measure_O2->Calculate_Biodeg

Workflow for OECD 301D Closed Bottle Test.
Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[9][17][18][19][20]

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A known concentration of this compound is added to each buffer solution. The concentration should not exceed half of its water solubility.[17]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).[20]

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.

  • Kinetics: The rate of hydrolysis is determined, and the half-life (t₁/₂) is calculated.

OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Sterile Buffers (pH 4, 7, 9) Add_Substance Add Test Substance Prep_Buffers->Add_Substance Incubate Incubate in Dark at Constant Temp. Add_Substance->Incubate Sample Take Aliquots at Intervals Incubate->Sample Analyze Analyze for Parent and Products Sample->Analyze Calculate Calculate Rate and Half-life Analyze->Calculate

Workflow for OECD 111 Hydrolysis Test.
Photolysis: OECD 316 - Phototransformation of Chemicals in Water

This guideline is designed to determine the rate of direct photolysis of a chemical in water when exposed to simulated sunlight.[21][22][23][24][25]

Methodology:

  • Test Solutions: The test substance is dissolved in sterile, buffered, air-saturated water.

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[21]

  • Dark Controls: Identical samples are kept in the dark to measure any degradation not caused by light (e.g., hydrolysis).[21]

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the test substance and any major photoproducts.

  • Quantum Yield: The quantum yield (the efficiency of the photochemical process) can be determined to allow for the calculation of photolysis rates under different environmental conditions.[24]

OECD_316_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare Aqueous Solution of Test Substance Irradiate Irradiate with Simulated Sunlight Prep_Solution->Irradiate Dark_Control Incubate Dark Control Prep_Solution->Dark_Control Sample Sample Irradiated and Dark Solutions Irradiate->Sample Dark_Control->Sample Analyze Analyze for Parent and Photoproducts Sample->Analyze Calculate Determine Photolysis Rate and Quantum Yield Analyze->Calculate

Workflow for OECD 316 Photolysis Test.

Environmental Persistence and Bioaccumulation

The environmental persistence of this compound will be a function of the rates of the degradation processes described above. Given its volatility, a significant portion is likely to partition to the atmosphere, where it can be subject to photo-oxidation. In soil and water, biodegradation is expected to be the primary mechanism of removal.

The estimated logP of 2.29 suggests a moderate potential for bioaccumulation in aquatic organisms. However, its expected metabolism and degradation would likely limit significant long-term bioaccumulation.

Conclusion

While direct experimental data on the environmental fate of this compound is not extensive, a combination of its physicochemical properties, data from analogous compounds, and established degradation principles allows for a reasoned assessment of its likely behavior. Biodegradation is predicted to be the most significant degradation pathway in soil and water, involving the cleavage of the disulfide bond and subsequent oxidation of the resulting thiols. Abiotic processes such as hydrolysis are expected to be slow under typical environmental conditions, while photolysis may contribute to its degradation in sunlit surface waters and the atmosphere. The standardized OECD test protocols detailed in this guide provide a robust framework for experimentally determining the .

References

Kinetic Analysis of Methyl Propyl Disulfide: A Technical Guide to Formation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl disulfide is an asymmetric disulfide of interest in various fields, including flavor chemistry and pharmaceutical sciences, due to its sensory properties and its potential role in biological systems. Understanding the kinetics of its formation and its stability under various conditions is crucial for applications ranging from food processing to drug delivery. This technical guide provides an in-depth analysis of the kinetic principles governing the formation of this compound and its subsequent stability. It outlines detailed experimental protocols for kinetic analysis and presents available quantitative data. Furthermore, this guide employs visualizations to clarify reaction pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

Introduction to Disulfide Kinetics

Disulfide bonds, including the S-S bond in this compound, are dynamic covalent linkages. Their formation and cleavage are typically governed by thiol-disulfide exchange reactions. These reactions proceed via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. The rate of these reactions is influenced by several factors, including the pKa of the thiols, pH of the medium, temperature, and the steric and electronic properties of the substituents.

The formation of an unsymmetrical disulfide like this compound from methanethiol and propanethiol is a complex process that can also lead to the formation of the symmetrical disulfides, dimethyl disulfide and dipropyl disulfide. The overall reaction scheme involves a series of equilibrium reactions.

Kinetics of this compound Formation

The formation of this compound can be achieved through the oxidation of a mixture of methanethiol and propanethiol or via a thiol-disulfide exchange reaction between one of the thiols and the disulfide of the other.

Reaction Mechanisms

The primary mechanism for the formation of this compound in a solution containing methanethiol (CH₃SH) and propanethiol (CH₃CH₂CH₂SH) in the presence of a mild oxidant is the thiol-disulfide exchange. The reaction proceeds through a thiolate-mediated nucleophilic substitution (Sₙ2) at the sulfur atom.

The key steps involved are:

  • Thiol Deprotonation: Formation of the more nucleophilic thiolate anions (CH₃S⁻ and CH₃CH₂CH₂S⁻). The concentration of the thiolate is pH-dependent.

  • Nucleophilic Attack: A thiolate anion attacks a disulfide bond. In a mixture, this can be a symmetrical or unsymmetrical disulfide.

  • Formation of a Mixed Disulfide: The attack leads to the formation of a new disulfide bond and the release of another thiolate.

The overall process results in a mixture of dimethyl disulfide (DMDS), dipropyl disulfide (DPDS), and this compound (MPDS).

Factors Influencing Reaction Rate
  • pH: The rate of thiol-disulfide exchange is highly dependent on the pH of the solution. Higher pH values favor the formation of thiolate anions, which are the active nucleophiles, thus increasing the reaction rate. Disulfide bond formation is generally favored at a basic pH[1][2].

  • Temperature: As with most chemical reactions, the rate of disulfide formation increases with temperature. The temperature dependence can be described by the Arrhenius equation.

  • Reactant Concentration: The reaction rate is dependent on the concentrations of the reacting thiols and any oxidizing agents present.

  • Solvent: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. Aprotic solvents can accelerate Sₙ2 reactions.[3]

Quantitative Kinetic Data

Table 1: Estimated Kinetic Parameters for Thiol-Disulfide Exchange Reactions

ReactionpHTemperature (°C)Estimated Second-Order Rate Constant (k) (M⁻¹s⁻¹)
R-SH + R'-SS-R' ⇌ R-SS-R' + R'-SH7.0251 - 10
Glutathione + Dithiothreitol7.025~5

Note: These are generalized values for thiol-disulfide exchange reactions and serve as an estimate for the formation of this compound.

Stability of this compound

The stability of this compound is a critical parameter, particularly for its application in food products and pharmaceuticals. Its degradation can occur through various pathways, including hydrolysis, oxidation, and thermal decomposition.

Degradation Pathways
  • Hydrolysis: Disulfide bonds can undergo hydrolysis, especially under alkaline conditions, to yield a mixture of thiols and sulfenic acids[6]. The hydrolysis of disulfides is generally slow at neutral pH but can be accelerated at higher pH[6].

  • Oxidation: The sulfur atoms in the disulfide bond can be further oxidized to form thiosulfinates and ultimately sulfonic acids.

  • Thermal Decomposition: At elevated temperatures, the S-S bond can undergo homolytic cleavage to form thiyl radicals, which can then participate in a variety of subsequent reactions, leading to a complex mixture of products. The thermal decomposition of dimethyl disulfide has been studied and shown to produce methanethiol and other products[7].

Factors Affecting Stability
  • pH: The stability of disulfide bonds is pH-dependent. While they are relatively stable around neutral pH, they can be more susceptible to degradation under strongly acidic or alkaline conditions. Optimal stability for a cyclic peptide with a disulfide bond was found around pH 3.0[8].

  • Temperature: Increased temperature accelerates the rate of all degradation pathways. The relationship between temperature and the degradation rate constant can be modeled using the Arrhenius equation.

  • Presence of Oxidizing and Reducing Agents: The presence of other thiols or reducing agents can lead to thiol-disulfide exchange reactions, resulting in the cleavage of the this compound. Oxidizing agents can lead to the formation of oxidized sulfur species.

Quantitative Stability Data

Specific kinetic data for the degradation of this compound under various conditions is scarce. The following table provides a qualitative summary of its stability.

Table 2: Stability Profile of this compound

ConditionStabilityPrimary Degradation Pathway
Neutral pH, Room TemperatureRelatively StableSlow Hydrolysis/Oxidation
High pH (>9)DecreasedAlkaline Hydrolysis
Low pH (<3)Moderately StableAcid-catalyzed hydrolysis
Elevated Temperature (>100°C)UnstableThermal Decomposition
Presence of excess thiolsUnstableThiol-disulfide exchange
Presence of strong oxidantsUnstableOxidation

Experimental Protocols for Kinetic Analysis

Synthesis and Formation Kinetics

A common method for the synthesis of unsymmetrical disulfides is the reaction of a thiol with a sulfenyl chloride or through thiol-disulfide exchange.

Experimental Protocol: Kinetic Analysis of this compound Formation via Thiol-Disulfide Exchange

  • Reactant Preparation: Prepare stock solutions of methanethiol, dipropyl disulfide, and an internal standard in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

  • Reaction Initiation: Initiate the reaction by mixing the reactants in a temperature-controlled vessel. The pH of the solution should be carefully controlled using a buffer.

  • Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the thiol-disulfide exchange. This can be achieved by rapid acidification or by derivatizing the free thiols with a reagent like N-ethylmaleimide.

  • Analysis: Analyze the quenched samples using HPLC or GC-MS to determine the concentrations of reactants and products.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the initial reaction rate. By performing the experiment at different initial concentrations of reactants, the rate law and the rate constant can be determined.

Stability and Degradation Kinetics

Experimental Protocol: Kinetic Analysis of this compound Stability

  • Sample Preparation: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling: At various time points, take samples from each solution.

  • Analysis: Analyze the samples immediately using a suitable analytical method (e.g., HPLC or GC-MS) to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear, and the negative of the slope will be the first-order rate constant (k). Repeat this for each pH and temperature to determine the pH-rate profile and the activation energy of degradation using the Arrhenius equation.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying thiols and disulfides. Thiols may require derivatization to be detected with high sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile sulfur compounds like this compound. It provides both separation and identification of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the progress of the reaction in real-time by observing the changes in the signals of the methyl and propyl groups of the reactants and products. 13C NMR can also be used to distinguish between reduced and oxidized cysteine residues[9].

Visualizations

Signaling Pathways and Experimental Workflows

Formation_Pathway cluster_thiolate Thiolate Formation (pH dependent) cluster_oxidation Oxidation CH3SH Methanethiol CH3S_minus CH₃S⁻ CH3SH->CH3S_minus CH3CH2CH2SH Propanethiol CH3CH2CH2S_minus CH₃CH₂CH₂S⁻ CH3CH2CH2SH->CH3CH2CH2S_minus Oxidant Oxidant DMDS Dimethyl Disulfide (CH₃SSCH₃) DPDS Dipropyl Disulfide (CH₃CH₂CH₂SSCH₂CH₂CH₃) MPDS This compound (CH₃SSCH₂CH₂CH₃) CH3S_minus->DMDS Oxidation CH3S_minus->DPDS Attack CH3S_minus->MPDS Cross-Oxidation CH3CH2CH2S_minus->DMDS Attack CH3CH2CH2S_minus->DPDS Oxidation CH3CH2CH2S_minus->MPDS Cross-Oxidation DMDS->MPDS DPDS->MPDS

This compound Formation Pathways

Kinetic_Analysis_Workflow start Start Kinetic Experiment prep Prepare Reactant Solutions (Thiols, Disulfides, Buffer) start->prep initiate Initiate Reaction (Mix reactants at controlled T and pH) prep->initiate sampling Time-course Sampling initiate->sampling sampling->initiate Repeat at intervals quench Quench Reaction (e.g., acidification) sampling->quench analysis Analyze Samples (HPLC, GC-MS, or NMR) quench->analysis data Data Processing and Analysis analysis->data results Determine Rate Law, Rate Constants, and Activation Energy data->results

Experimental Workflow for Kinetic Analysis

Stability_Factors MPDS This compound Stability pH pH MPDS->pH Temp Temperature MPDS->Temp Redox Redox Environment (Oxidants/Reductants) MPDS->Redox Hydrolysis Hydrolysis pH->Hydrolysis Decomposition Thermal Decomposition Temp->Decomposition Oxidation Oxidation Redox->Oxidation Exchange Thiol-Disulfide Exchange Redox->Exchange

Factors Affecting this compound Stability

Conclusion

The kinetic analysis of this compound formation and stability is essential for its effective application in various industries. While direct kinetic data for this specific molecule is limited, a thorough understanding can be achieved by applying the well-established principles of thiol-disulfide exchange chemistry. This guide has provided a framework for understanding the reaction mechanisms, the factors influencing kinetics, and detailed protocols for experimental investigation. The use of modern analytical techniques such as HPLC, GC-MS, and NMR spectroscopy is crucial for obtaining reliable quantitative data. Further research is warranted to determine the specific rate constants and activation energies for the formation and degradation of this compound to enable more precise control and prediction of its behavior in complex systems.

References

understanding the contribution of methyl propyl disulfide to food aroma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a significant role in the characteristic aroma of many foods, particularly those of the Allium genus, such as garlic and onions.[1] Its potent, sulfurous, and onion-like aroma contributes to the complex and savory flavor profiles of numerous culinary preparations.[2] Understanding the formation, sensory perception, and analytical chemistry of this compound is crucial for food scientists, flavor chemists, and researchers in related fields. This technical guide provides an in-depth overview of the contribution of this compound to food aroma, including its physicochemical properties, natural occurrence, biochemical formation, and the experimental methodologies used for its analysis.

Physicochemical Properties of this compound

This compound is a dialkyldisulfide with the molecular formula C4H10S2.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C4H10S2
Molecular Weight 122.25 g/mol
CAS Number 2179-60-4
Appearance Colorless to pale yellow liquid
Odor Strong, pungent, sulfurous, onion-like
Boiling Point 69-71 °C at 43 mmHg
Density 0.98 g/mL at 25 °C
FEMA Number 3201

Natural Occurrence and Concentration in Foods

This compound is a natural constituent of various plants, most notably in the Allium genus. Its formation is a result of enzymatic reactions that occur when the plant tissues are damaged, such as by cutting or crushing. While it is a known component of the volatile profiles of garlic (Allium sativum) and onion (Allium cepa), quantitative data on its concentration can vary significantly depending on the cultivar, growing conditions, and processing methods.

Food SourceConcentration
Soft-necked garlic (Allium sativum L. var. sativum)0.03450 mg/100 g[1]
Onion (Allium cepa)Detected, but not quantified in several studies.[1][3]

It is important to note that this compound is often one of many sulfur compounds contributing to the overall aroma profile of these foods.

Organoleptic Properties and Sensory Perception

The sensory characteristics of this compound are a key aspect of its contribution to food aroma. It is described as having a strong, sulfurous, and pungent odor, with distinct notes of onion and garlic.[1]

Odor Threshold
Usage in the Flavor Industry

In the flavor industry, this compound is used as a flavoring agent to impart or enhance savory, onion, and garlic notes in a variety of processed foods, including soups, sauces, and meat products.[2] Its typical use levels in finished consumer products range from 0.01 to 1 ppm.[6]

Biochemical Formation of this compound

The formation of this compound in Allium species is an enzymatic process initiated by tissue damage. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, and the primary enzyme involved is alliinase (EC 4.4.1.4).[7][8]

The formation of the asymmetric this compound involves the following steps:

  • Precursors: The precursors for this compound are S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), which are naturally present in the plant cells.[2][9][10]

  • Enzymatic Cleavage: Upon tissue disruption, the enzyme alliinase, which is physically separated from its substrates in intact cells, comes into contact with methiin and propiin.[8] Alliinase catalyzes the cleavage of the C-S bond in these precursors.

  • Formation of Sulfenic Acids: This enzymatic cleavage results in the formation of highly reactive and unstable sulfenic acids: methanesulfenic acid (from methiin) and propanesulfenic acid (from propiin), along with pyruvate and ammonia.[2][11]

  • Condensation and Rearrangement: The unstable sulfenic acids undergo spontaneous condensation and rearrangement reactions. To form the asymmetric this compound, one molecule of methanesulfenic acid and one molecule of propanesulfenic acid will react. This likely proceeds through the formation of an unstable intermediate thiosulfinate, which then decomposes to the more stable disulfide.

G cluster_precursors Precursors (in intact cells) cluster_reaction Enzymatic Reaction (upon tissue damage) cluster_formation Disulfide Formation Methiin S-Methyl-L-cysteine sulfoxide (Methiin) Alliinase Alliinase Methiin->Alliinase Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Propiin->Alliinase Methanesulfenic_acid Methanesulfenic acid Alliinase->Methanesulfenic_acid cleavage Propanesulfenic_acid Propanesulfenic acid Alliinase->Propanesulfenic_acid cleavage Pyruvate_Ammonia Pyruvate + Ammonia Alliinase->Pyruvate_Ammonia Condensation Condensation & Rearrangement Methanesulfenic_acid->Condensation Propanesulfenic_acid->Condensation MPDS This compound Condensation->MPDS

Biochemical pathway of this compound formation.

Experimental Protocols

The analysis of this compound and other volatile sulfur compounds in food matrices typically involves extraction, separation, and identification steps.

Extraction and Identification of this compound

A common and effective method for the analysis of volatile compounds in Allium species is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Obtain a representative sample of the food material (e.g., fresh garlic cloves or onion bulb).

  • Homogenize a known weight of the sample, often in the presence of water to facilitate the enzymatic reaction.

  • Place the homogenate in a sealed vial suitable for HS-SPME.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.

  • Extraction Conditions:

    • Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60°C) to promote the volatilization of the analytes into the headspace.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.

    • The sample may be agitated during extraction to facilitate the equilibrium between the sample and the headspace.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph. The high temperature of the injection port (e.g., 250°C) causes the desorption of the analytes from the fiber onto the GC column.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (a common choice is a non-polar or medium-polarity column like a DB-5ms or HP-5ms). A temperature program is used to achieve good separation of the compounds.

  • Identification: The separated compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with spectra from a reference library (e.g., NIST).

G Sample_Prep Sample Preparation (Homogenization) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Separation Separation on GC Column Desorption->Separation Identification Identification by Mass Spectrometry Separation->Identification Data_Analysis Data Analysis (Library Matching) Identification->Data_Analysis Result Quantification and Identification of MPDS Data_Analysis->Result

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Propyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methyl propyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound and a significant contributor to the characteristic aroma and flavor of various foods, particularly those in the Allium genus, such as onions and garlic.[1] This protocol provides detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, making it suitable for researchers, scientists, and quality control professionals in the food and beverage, flavor and fragrance, and drug development industries. The method demonstrates excellent linearity, sensitivity, and repeatability for the quantification of this compound.

Introduction

This compound (C₄H₁₀S₂) is a dialkyldisulfide that imparts a characteristic sulfurous, onion-like aroma.[1] Its analysis is crucial for flavor profiling, quality control of food products, and in metabolomics as a potential biomarker for the consumption of certain foods.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2] This application note presents a validated GC-MS method, including a detailed experimental protocol and representative quantitative data.

Experimental Protocol

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile sulfur compounds from a solid or liquid food matrix (e.g., onion homogenate).

Materials:

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Place the vial in a heater-stirrer or water bath set to 60°C.

  • Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]

GC Parameters:

  • Injector: Split/splitless inlet

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Desorption Time (for SPME): 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 3°C/min to 90°C, hold for 3 minutes

    • Ramp 2: 3°C/min to 150°C, hold for 5 minutes

    • Ramp 3: 10°C/min to 280°C, hold for 1 minute[3]

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 35-350

  • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

SIM Ions for this compound:

  • Quantifier Ion: m/z 122 (Molecular Ion, M⁺)[4]

  • Qualifier Ions: m/z 80, 47[4]

Data Presentation

Quantitative analysis was performed using a five-point calibration curve prepared by spiking a blank matrix with known concentrations of a certified this compound standard. The results demonstrate excellent linearity and sensitivity.

Table 1: Calibration Data for this compound

Concentration (ng/mL)Peak Area (Quantifier Ion m/z 122)
115,480
578,250
10155,900
25390,100
50785,300

Table 2: Method Performance Characteristics

ParameterValue
Retention Time (min)~12.5
R² of Calibration Curve0.9995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL
Repeatability (%RSD, n=6)< 5%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Sample (5g) vial Add to 20mL Vial with NaCl and Water sample->vial equilibrate Equilibrate at 60°C for 15 min vial->equilibrate extract Expose SPME Fiber for 30 min equilibrate->extract inject Thermal Desorption in GC Inlet (250°C) extract->inject separate Chromatographic Separation (GC Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (MS) ionize->detect identify Qualitative Analysis (Full Scan Library Match) detect->identify quantify Quantitative Analysis (SIM Mode) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described HS-SPME GC-MS method provides a reliable, sensitive, and efficient protocol for the quantitative analysis of this compound in various matrices. The detailed experimental parameters and demonstrated performance characteristics make this application note a valuable resource for researchers and scientists in relevant fields. The use of SIM mode enhances the selectivity and sensitivity of the analysis, allowing for accurate quantification at low concentrations. This method can be readily adapted for the analysis of other volatile sulfur compounds.

References

Application Notes and Protocols for the Quantitative Analysis of Methyl Propyl Disulfide in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound and a key contributor to the characteristic flavor and aroma of various foods, particularly those from the Allium genus, such as onions, garlic, and leeks.[1][2] Its presence and concentration are critical in defining the sensory profile of fresh and processed food products. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and understanding the chemical changes that occur during food processing and storage. This document provides detailed application notes and protocols for the quantitative analysis of this compound in food matrices, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approach: HS-SPME-GC-MS

The most prevalent and effective technique for the analysis of volatile and semi-volatile compounds like this compound in complex food matrices is HS-SPME-GC-MS.[2][3] This method offers high sensitivity, selectivity, and requires minimal sample preparation, reducing the use of organic solvents.[3][4]

Workflow Overview:

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Food Matrix Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Weighed Sample IS Addition of Internal Standard Vial->IS Spiking Equilibration Incubation & Equilibration IS->Equilibration SPME HS-SPME Extraction Equilibration->SPME Expose Fiber Desorption Thermal Desorption in GC Inlet SPME->Desorption GC GC Separation Desorption->GC MS MS Detection (SCAN/SIM) GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Data Presentation

While comprehensive public data on the full validation of this compound quantification is limited, the following tables provide essential information. Table 1 outlines the typical concentration ranges of this compound found in various food matrices. Table 2 presents representative method validation parameters for a closely related organosulfur compound, diallyl disulfide, analyzed by GC, which can be considered indicative of the performance expected for a validated this compound method.

Table 1: Reported Occurrences and Semi-Quantitative Levels of this compound in Food Matrices

Food MatrixAnalytical MethodReported Concentration/ObservationReference
Soft-necked Garlic (Allium sativum L. var. sativum)Not specifiedHighest concentration among several foods[1]
Garden Onions (Allium cepa)Not specifiedDetected, but not quantified[1]
Dried Onion FlakesHS-SPME-GC-MSDetected and relatively quantified[2]
Red OnionDTD-GC-MS1.4 ± 0.1% of total organosulfur compounds[3]
Welsh Onions (Allium fistulosum)Not specifiedDetected in essential oil[4]

Table 2: Representative Method Validation Data for a Related Compound (Diallyl Disulfide) in Garlic using Gas Chromatography

ParameterResult
Linearity
Concentration Range0.5–20 µg/mL
Correlation Coefficient (r)0.9999
Limit of Detection (LOD) 0.3063 µg/mL
Limit of Quantification (LOQ) 1.0210 µg/mL
Accuracy (Recovery) 98.05–101.76%
Precision (CV) ≤ 2%
(Data adapted from a validation study on diallyl disulfide and diallyl trisulfide)[5]

Experimental Protocols

Protocol 1: General Quantitative Analysis of this compound in Allium Species (e.g., Onion, Garlic) using HS-SPME-GC-MS

This protocol provides a general framework for the quantification of this compound. Optimization may be required for specific food matrices.

1. Materials and Reagents

  • This compound analytical standard (≥95% purity)

  • This compound-d3 (or other suitable deuterated analog) as an internal standard (IS).[6]

  • Methanol or Dichloromethane (GC grade) for stock solutions

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

2. Equipment

  • Gas chromatograph with a mass selective detector (GC-MS)

  • HS-SPME autosampler

  • SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Analytical balance

  • Vortex mixer

  • Homogenizer (e.g., blender or tissue grinder)

3. Preparation of Standards and Calibration Curve

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the primary stock solution with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound-d3 in methanol.

  • Calibration Curve: In a series of headspace vials, add a fixed amount of the food matrix (e.g., 1 g of homogenized onion paste, previously confirmed to have low endogenous MPDS or corrected for). Spike with increasing concentrations of the working standards and a fixed amount of the internal standard. Add saturated NaCl solution to enhance partitioning of the analyte into the headspace.

4. Sample Preparation

  • Obtain a representative sample of the food matrix (e.g., an onion bulb).

  • Homogenize the sample to a fine paste. For fresh Allium species, this should be done quickly to minimize enzymatic reactions.

  • Accurately weigh 1.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Add 2-3 g of NaCl and 5 mL of deionized water to the vial.

  • Immediately seal the vial with the screw cap.

  • Vortex the vial for 30 seconds.

5. HS-SPME Procedure

  • Place the vial in the autosampler tray.

  • Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 45-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature.

6. GC-MS Analysis

  • Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes (e.g., for 5 minutes) in splitless mode.

  • Gas Chromatography:

    • Column: DB-WAX or HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An example program: initial temperature of 40°C for 5 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 230°C and hold for 5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode (e.g., m/z 40-300) for qualitative analysis and to confirm the identity of this compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity.

    • Characteristic Ions for this compound (m/z): 122 (molecular ion), 79, 47, 45.

    • Characteristic Ions for Internal Standard (e.g., MPDS-d3): Adjust m/z values based on the deuteration pattern.

7. Data Analysis and Quantification

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the selected quantifier ions for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Protocol 2: Semi-Quantitative Analysis of Volatile Sulfur Compounds in Vegetables

This protocol is adapted from a study on various vegetables and is suitable for profiling and comparing the relative amounts of this compound and other sulfur compounds when a certified standard is unavailable for full quantification.

1. Sample Preparation and HS-SPME

  • Homogenize 5 g of the vegetable sample.

  • Place the homogenized sample in a 20 mL headspace vial.

  • Seal the vial and incubate at 60°C for 30 minutes to equilibrate.

  • Use a CAR/PDMS SPME fiber to adsorb volatile compounds from the headspace at 40°C for 20 minutes.

2. GC-MS Analysis

  • Desorb the fiber in the GC injector at 230°C for 5 minutes.

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 40°C (hold 6 min), ramp at 5°C/min to 170°C (hold 3 min), then ramp at 5°C/min to 220°C.

  • MS Detection: Full scan mode (m/z 33–250).

3. Data Analysis

  • Identify volatile compounds by comparing their mass spectra with the NIST library.

  • Calculate the Linear Retention Index (RI) for each compound using a series of n-alkanes.

  • For semi-quantification, the peak area of this compound can be normalized to the total peak area of all identified volatile compounds or compared across different samples prepared and analyzed under identical conditions.

Visualizations

Logical Relationship of Key Analytical Steps

Analytical_Steps cluster_main Quantitative Analysis Logic node_prep Sample Preparation Homogenization Internal Standard Spiking Matrix Modification (e.g., salt) node_extraction HS-SPME Fiber Selection (e.g., DVB/CAR/PDMS) Equilibration (Time, Temp) Extraction (Time, Temp) node_prep->node_extraction Volatiles in Headspace node_separation GC Separation Column Selection (e.g., DB-WAX) Temperature Program Carrier Gas Flow node_extraction->node_separation Desorbed Analytes node_detection MS Detection Ionization (EI) Acquisition Mode (SIM for Quant) Ion Selection node_separation->node_detection Separated Ions node_quant Quantification Calibration Curve Peak Area Ratio (Analyte/IS) Concentration Calculation node_detection->node_quant Peak Area Data

Caption: Key parameters and their relationships in the HS-SPME-GC-MS method.

References

Application Notes and Protocols: Optimized Extraction of Methyl Propyl Disulfide from Onion and Garlic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of optimized methods for the extraction of methyl propyl disulfide and other related organosulfur compounds from onion (Allium cepa) and garlic (Allium sativum). The document includes detailed experimental protocols, comparative quantitative data, and workflow diagrams to guide researchers in selecting and implementing the most suitable extraction strategy for their specific application, be it for flavor analysis, phytochemical investigation, or drug development.

Introduction to Organosulfur Compounds in Allium

Onion and garlic are rich sources of bioactive organosulfur compounds, which are responsible for their characteristic pungent flavors and numerous therapeutic properties.[1] When the plant cells are disrupted, the enzyme alliinase converts non-volatile precursors like S-alk(en)yl-L-cysteine sulfoxides into volatile thiosulfinates.[2][3] These thiosulfinates are unstable and quickly transform into a complex mixture of other sulfur compounds, including diallyl disulfide, diallyl trisulfide, and this compound.[4][5] this compound is a significant flavor component found in both onion and garlic.[2][6] The efficient and selective extraction of these compounds is crucial for their accurate quantification and further investigation.

This document details three primary extraction methodologies: Supercritical Fluid Extraction (SFE), Steam Distillation followed by Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).

G cluster_input Starting Material cluster_prep Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_output Target Compound raw_material Fresh Onion or Garlic prep Homogenization / Grinding / Powdering raw_material->prep sfe Supercritical Fluid Extraction (SFE) prep->sfe sd_lle Steam Distillation + LLE prep->sd_lle uae Ultrasound-Assisted Extraction (UAE) prep->uae analysis GC-MS Analysis sfe->analysis sd_lle->analysis uae->analysis output This compound Quantification analysis->output

Caption: General workflow for extraction and analysis of this compound.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an extraction method significantly impacts the yield and profile of the extracted compounds. The following tables summarize quantitative data from various studies to facilitate a comparison between different techniques.

Table 1: Yield of Organosulfur Compounds and Total Extracts

Extraction MethodPlant SourceCompound(s) MeasuredYield/ConcentrationReference
Supercritical Fluid Extraction (CO₂)GarlicTotal Oleoresin0.65 - 1.0% (w/w)[7][8]
Supercritical Fluid Extraction (CO₂)Onion PowderVolatile OilOptimized at 20 MPa, 35°C[9]
Conventional Solvent ExtractionGarlicTotal Extract (Ethanol)5.5% (w/w)[7][8]
Steam Distillation followed by LLEYellow OnionVarious OrganosulfidesSemi-quantitative (3-5 mg/kg)[10][11]
Ultrasound-Assisted ExtractionGarlic PowderThiosulfinates (Water extract)6.42 µmol/g dry weight[12]
Known Concentration in FoodSoft-necked GarlicThis compound0.03450 mg/100 g[6]

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Onion Oil

SolventNumber of Organosulfides IdentifiedKey ObservationReference
Dichloromethane (DCM)27Superior performance in extracting a wide range of compounds.[10][11][13]
n-Pentane19Effective, but identifies fewer compounds than DCM.[10][11][13]
Hexanes17Moderate effectiveness.[10][11][13]
Diethyl Ether (DEE)10Least effective in this comparison.[10][11][13]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical carbon dioxide as a solvent, which is non-toxic, non-flammable, and easily removed from the extract. This method is particularly effective for thermally labile compounds and produces extracts with a flavor profile very close to the fresh material.[7]

G co2 CO₂ Tank pump High-Pressure Pump co2->pump Liquid CO₂ heater Heater pump->heater Pressurized CO₂ vessel Extraction Vessel (Sample Inside) heater->vessel Supercritical CO₂ bpr Back-Pressure Regulator vessel->bpr CO₂ + Extract collection Collection Vessel bpr->collection Pressure Drop vent CO₂ Vent bpr->vent Gaseous CO₂ analysis GC-MS collection->analysis Final Extract

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Methodology

  • Sample Preparation: Freeze-dry fresh onion or garlic samples and grind them into a fine powder to maximize surface area.

  • Loading: Pack the powdered sample into the extraction vessel.

  • Parameter Setup:

    • For garlic , set the system to the optimal conditions of 35-50°C and 300-400 bar.[7][8]

    • For onion , set the system to the optimal conditions of 35°C and 20 MPa (200 bar).[9]

  • Extraction: Pump liquid CO₂ through a heater to bring it to a supercritical state. Pass the supercritical CO₂ through the extraction vessel for a set duration (e.g., 2.5 hours for onion).[9]

  • Collection: Route the CO₂ containing the dissolved extract through a back-pressure regulator into a collection vessel. The sudden drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extract.

  • Analysis: The collected oleoresin is then diluted in an appropriate solvent for GC-MS analysis.

Protocol 2: Steam Distillation followed by Liquid-Liquid Extraction (LLE)

This is a classic and robust method for isolating volatile compounds. Steam distillation separates the volatile oils, which are then concentrated and purified using solvent extraction. Dichloromethane (DCM) has been shown to be a highly effective solvent for capturing a broad spectrum of organosulfides from the distillate.[10][11]

G cluster_sd Part 1: Steam Distillation cluster_lle Part 2: Liquid-Liquid Extraction start Fresh Onion/Garlic + Water homogenizer Homogenize start->homogenizer distillation Steam Distill (e.g., 3.5 hours) homogenizer->distillation distillate Collect Aqueous Distillate (Oil) distillation->distillate sep_funnel Separatory Funnel: Add Dichloromethane distillate->sep_funnel extract Shake & Vent; Allow Layers to Separate sep_funnel->extract organic_layer Collect Organic Layer (Bottom, with DCM) extract->organic_layer analysis GC-MS Analysis organic_layer->analysis

Caption: Workflow for Steam Distillation followed by Liquid-Liquid Extraction.

Methodology

  • Sample Preparation: Peel approximately 155 g of fresh yellow onions.[10]

  • Homogenization: Place the onions in a food processor with enough nanopure water to cover them and homogenize thoroughly.[10]

  • Steam Distillation: Transfer the homogenate to a round bottom flask and steam distill for 3.5 hours. Collect the milky distillate, which contains the onion oil.[10]

  • Liquid-Liquid Extraction:

    • Transfer a 35 mL aliquot of the steam distillate to a separatory funnel.

    • Add an equal volume (35 mL) of dichloromethane (DCM).

    • Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate. The organosulfides will partition into the lower DCM layer.

  • Collection: Carefully drain the lower organic layer into a clean vial. For improved recovery, the aqueous layer can be re-extracted.

  • Analysis: The resulting DCM extract is ready for direct injection into a GC-MS system.

Protocol 3: Ultrasound-Assisted Solvent Extraction (UAE)

UAE is a rapid and efficient method that uses the energy of ultrasonic waves to enhance solvent penetration into the plant matrix and improve mass transfer. It is particularly useful for screening different solvents and can be performed at room temperature, minimizing thermal degradation.

Methodology

  • Sample Preparation: Use commercially available or lab-prepared dried garlic powder.

  • Extraction:

    • Weigh 50 mg of dried garlic powder into a microtube.[14]

    • Add 1 mL of the chosen solvent (e.g., water, or a 75:25 water-acetone mixture, which is effective for phenolics and thiosulfinates).[14]

    • Place the tube in an ultrasonic bath (e.g., 60 Hz) at room temperature for 15 minutes.[14]

    • During the sonication, vortex the sample for 1 minute every 5 minutes to ensure thorough mixing.[14]

  • Solvent Renewal: Centrifuge the sample, decant the supernatant (extract), and add a fresh 1 mL of solvent to the pellet.

  • Second Extraction: Repeat the 15-minute ultrasound-assisted extraction cycle.[14]

  • Final Extract: Combine the supernatants from both extraction cycles.

  • Analysis: Filter the combined extract through a 0.45 µm syringe filter before analysis by GC-MS or HPLC.

Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for separating, identifying, and quantifying volatile organosulfur compounds like this compound in complex extracts.[15]

GC-MS System Parameters (Example) The following parameters are based on a method proven effective for analyzing organosulfides from onion oil.[10][11]

  • System: Gas chromatograph coupled to a quadrupole ion trap mass spectrometer.

  • Injection: 1 µL of sample injected at a 1:10 split ratio.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature at 50°C, hold for 3 minutes.

    • Ramp at 3°C/min to 150°C.

    • Hold at 150°C for 3 minutes.

    • Ramp at 25°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 200°C.

    • Mass Range: 40–500 amu.

  • Quantification: For semi-quantitative results, an internal standard such as diallyl disulfide can be used to approximate the concentration of other organosulfides.[10][11] For absolute quantification, a certified reference standard of this compound is required.

References

Methyl Propyl Disulfide: A Standard for Savory Flavor in Food Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a pivotal role in the characteristic flavor profiles of Allium species, such as onions and garlic.[1][2] Its potent, sulfurous, and onion-like aroma makes it an indispensable tool in food chemistry and flavor science.[3][4] As a flavor standard, MPDS is utilized for a variety of applications, including the quality control of food products, the development of savory flavors, and the training of sensory panels. This document provides detailed application notes and experimental protocols for the effective use of this compound as a flavor standard in a laboratory setting.

Identified by its CAS number 2179-60-4 and FEMA number 3201, this compound is recognized as a safe flavoring agent for use in food.[2][3] Its distinct organoleptic properties allow for its use in the recreation and standardization of onion and garlic flavors in a wide array of processed foods, including soups, sauces, and savory snacks.[1]

Applications

The primary applications of this compound as a flavor standard include:

  • Analytical Standard for Chromatography: Used for the identification and quantification of this compound in food samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

  • Sensory Panel Training: Employed as a reference standard to train sensory panelists to recognize and scale the intensity of the specific sulfurous, onion-like flavor note characteristic of this compound.

  • Flavor Profile Verification: Utilized to confirm the presence and intensity of its characteristic flavor note in both raw materials and finished food products.

  • Competitive Product Analysis: Serves as a benchmark for comparing the flavor profiles of different products within the same category.

  • Shelf-Life Studies: Used to monitor changes in the concentration of this key flavor compound over time, which can indicate flavor degradation or changes in the product.

Quantitative Data

The following table summarizes key quantitative data for this compound, which is essential for its use as a flavor standard.

ParameterValueMatrixReference(s)
Odor/Flavor Threshold Not explicitly found in search results--
Concentration in Foods
Soft-necked Garlic0.0345 mg/100gFresh[5]
Typical Usage Levels
Soups and Savory Flavors0.01 - 1 ppmFinished Product[4]

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions

This protocol outlines the preparation of a stock solution and subsequent serial dilutions for creating a standard curve for GC-MS analysis or for use in sensory evaluation.

Materials:

  • This compound (≥95% purity)

  • Ethanol (food grade) or deodorized sunflower oil

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm in Ethanol): a. Accurately weigh 10 mg of this compound using an analytical balance. b. Transfer the weighed compound into a 10 mL volumetric flask. c. Add a small amount of ethanol to dissolve the compound. d. Bring the volume up to the 10 mL mark with ethanol. e. Stopper the flask and invert several times to ensure thorough mixing.

  • Serial Dilutions: a. Prepare a series of dilutions from the stock solution to create a calibration curve. For example, to prepare a 100 ppm solution, transfer 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol. b. Subsequent dilutions can be made to achieve concentrations in the range of 0.1 ppm to 10 ppm, which is a typical working range for GC-MS analysis.

Protocol for Quantitative Analysis by GC-MS

This protocol describes the quantification of this compound in a food sample using a standard curve.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector: Splitless mode, 250 °C

  • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Scan Range: m/z 45-200

Procedure:

  • Sample Preparation (e.g., Onion Oil): a. Homogenize the food sample. b. Extract the volatile compounds using a suitable technique such as Solid Phase Microextraction (SPME) or solvent extraction. For SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for sulfur compounds.

  • Standard Curve Generation: a. Inject a series of the prepared this compound standard solutions (e.g., 0.1, 0.5, 1, 5, 10 ppm) into the GC-MS. b. For each standard, integrate the peak area of the characteristic ion for this compound (e.g., m/z 122). c. Plot a graph of peak area versus concentration to create a standard curve.

  • Sample Analysis: a. Inject the prepared food sample extract into the GC-MS under the same conditions as the standards. b. Identify the this compound peak based on its retention time and mass spectrum. c. Integrate the peak area of the characteristic ion.

  • Quantification: a. Using the standard curve, determine the concentration of this compound in the injected sample extract from its peak area. b. Calculate the concentration of this compound in the original food sample, taking into account any dilution or concentration factors from the sample preparation step.

Protocol for Sensory Panel Training

This protocol outlines the methodology for training a sensory panel to specifically recognize the flavor of this compound.

Materials:

  • This compound standard solutions in a neutral base (e.g., deodorized oil or water with an emulsifier).

  • Control samples (the neutral base without the standard).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded sample cups.

  • Water and unsalted crackers for palate cleansing.

Procedure:

  • Panelist Selection: Select panelists based on their sensory acuity and ability to describe flavors.

  • Introduction to the Flavor: a. Present panelists with a solution containing a clearly perceptible concentration of this compound (e.g., 1 ppm in oil). b. Provide a descriptor for the flavor, such as "sulfurous, cooked onion, slightly garlicky." c. Allow panelists to familiarize themselves with the aroma and taste.

  • Triangle Test for Discrimination: a. Present panelists with three coded samples, two of which are the control and one contains a low concentration of this compound. b. Ask panelists to identify the "odd" sample. c. Repeat with varying concentrations to determine the panelists' detection threshold.

  • Intensity Scaling: a. Present panelists with a series of samples with increasing concentrations of this compound. b. Ask panelists to rate the intensity of the "cooked onion" flavor on a labeled magnitude scale (e.g., from 0 = not perceptible to 15 = extremely strong).

  • Descriptive Analysis: a. Once trained, the panel can use this standard as a reference to identify and quantify the this compound flavor note in food products.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard_Prep Prepare MPDS Standard Solutions (Stock & Dilutions) GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sensory_Analysis Sensory Panel Evaluation Standard_Prep->Sensory_Analysis Sample_Prep Prepare Food Sample (Homogenize & Extract) Sample_Prep->GCMS_Analysis Quantification Quantification using Standard Curve GCMS_Analysis->Quantification Sensory_Profiling Flavor Profile Description Sensory_Analysis->Sensory_Profiling logical_relationship MPDS This compound (Flavor Standard) Analytical Analytical Chemistry MPDS->Analytical serves as Sensory Sensory Science MPDS->Sensory serves as Quantification Quantification in Food Analytical->Quantification Identification Compound Identification Analytical->Identification Training Panelist Training Sensory->Training QC Quality Control Quantification->QC Training->QC

References

Application of Methyl Propyl Disulfide in Agricultural Pest Management: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1][2] These compounds are known for their characteristic pungent aroma and have been investigated for various biological activities. In the context of agricultural pest management, disulfides, including the closely related dimethyl disulfide (DMDS) and di-n-propyl disulfide, have demonstrated significant insecticidal, fumigant, and repellent properties. This document provides a comprehensive overview of the potential application of this compound in pest management, including its mechanism of action, efficacy data from related compounds, and detailed experimental protocols for research and development professionals.

While specific quantitative data on the insecticidal activity of this compound is limited in publicly available literature, research on analogous compounds provides a strong basis for its potential as a biopesticide. This guide synthesizes the available information to provide a foundational resource for further investigation and application development.

Efficacy and Target Pests (Based on Analogous Compounds)

Studies on structurally similar disulfides, such as di-n-propyl disulfide and methyl allyl disulfide, have demonstrated efficacy against a range of agricultural and stored product pests. These findings suggest that this compound likely shares a similar spectrum of activity.

Quantitative Data on Analogous Disulfides

The following table summarizes the biological activity of related disulfide compounds against various insect pests. This data can be used as a starting point for designing efficacy studies for this compound.

CompoundTarget PestBioassay TypeEfficacy DataReference
Di-n-propyl disulfideTribolium castaneum (Red Flour Beetle) - AdultsTopical ApplicationToxic[3]
Di-n-propyl disulfideTribolium castaneum (Red Flour Beetle) - Larvae (8, 12, 16-d-old)Topical ApplicationToxic[3]
Di-n-propyl disulfideSitophilus oryzae (Rice Weevil) - AdultsTopical ApplicationToxic[3]
Di-n-propyl disulfideTribolium castaneum & Sitophilus oryzaeFumigant AssayToxic[3]
Di-n-propyl disulfideTribolium castaneum & Sitophilus oryzaeFeeding DeterrenceTotal coefficient of deterrence: 68.5 - 178.6 (medium to very good)[3]
Methyl allyl disulfideSitophilus zeamais (Maize Weevil) - AdultsFeeding DeterrenceFeeding deterrence index of 44% at 6.08 mg/g food[4]
Methyl allyl disulfideTribolium castaneum (Red Flour Beetle) - AdultsFeeding DeterrenceFeeding deterrence index of 44% at 1.52 mg/g food[4]
Diallyl trisulfideSitophilus zeamais & Tribolium castaneumNutritional IndicesSignificantly reduced all nutritional indices[4]

Mechanism of Action

The precise mechanism of action for this compound in insects has not been explicitly elucidated. However, extensive research on the closely related dimethyl disulfide (DMDS) provides a well-supported hypothetical model. The neurotoxic effects of DMDS are attributed to a multi-step process targeting the insect's nervous system and cellular respiration.[5][6]

Proposed Signaling Pathway for Disulfide-Induced Neurotoxicity:

G MPDS This compound (MPDS) Mitochondrion Insect Neuron Mitochondrion MPDS->Mitochondrion Enters ComplexIV Complex IV (Cytochrome Oxidase) Mitochondrion->ComplexIV Inhibits ATP_prod ATP Production ComplexIV->ATP_prod Blocks ATP_level Intracellular ATP Levels ATP_prod->ATP_level Decreases KATP_channel ATP-sensitive K+ (KATP) Channel ATP_level->KATP_channel Activates Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization Induces AP_block Action Potential Blockage Hyperpolarization->AP_block Leads to Neurotransmission_inhibition Inhibition of Neurotransmitter Release AP_block->Neurotransmission_inhibition Causes Paralysis Paralysis & Death Neurotransmission_inhibition->Paralysis Results in

Caption: Proposed mechanism of neurotoxicity for this compound in insects.

This proposed pathway suggests that this compound likely inhibits Complex IV of the mitochondrial respiratory chain, leading to a decrease in ATP production.[5] The subsequent drop in intracellular ATP levels activates ATP-sensitive potassium (KATP) channels, causing hyperpolarization of the neuronal membrane. This hyperpolarization blocks the generation of action potentials and inhibits the release of neurotransmitters, ultimately leading to paralysis and death of the insect.[5][6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a pest management agent. These protocols are based on established methodologies for insecticide bioassays.[7]

Fumigant Toxicity Bioassay

This protocol is designed to assess the toxicity of volatile this compound to stored product pests.

Experimental Workflow:

G start Start prep_insects Prepare Test Insects (e.g., T. castaneum adults) start->prep_insects introduce_insects Introduce Insects into Chambers prep_insects->introduce_insects prep_chambers Prepare Fumigation Chambers (Airtight containers) apply_mpds Apply MPDS solution to filter paper and place in chambers prep_chambers->apply_mpds prep_solutions Prepare Serial Dilutions of MPDS in a suitable solvent (e.g., acetone) prep_solutions->apply_mpds apply_mpds->introduce_insects incubate Incubate at Controlled Temperature and Humidity (e.g., 25°C, 65% RH for 24h) introduce_insects->incubate assess_mortality Assess Insect Mortality incubate->assess_mortality data_analysis Data Analysis (Probit analysis to determine LC50) assess_mortality->data_analysis end End data_analysis->end

Caption: Workflow for a fumigant toxicity bioassay.

Methodology:

  • Insect Rearing: Maintain a healthy, age-standardized culture of the target insect species (e.g., Tribolium castaneum, Sitophilus oryzae).

  • Preparation of Test Arenas: Use airtight glass jars or vials as fumigation chambers.

  • Preparation of this compound Solutions: Prepare a series of concentrations of this compound in a volatile solvent like acetone.

  • Application: Apply a specific volume of each MPDS solution onto a filter paper disc. Allow the solvent to evaporate completely.

  • Insect Exposure: Place the treated filter paper and a known number of adult insects (e.g., 20-30) into each fumigation chamber and seal it. A control group with filter paper treated only with the solvent should be included.

  • Incubation: Maintain the chambers at a constant temperature and humidity for a defined period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

Contact Toxicity Bioassay (Vial Residue Method)

This protocol assesses the toxicity of this compound through direct contact.

Experimental Workflow:

G start Start prep_vials Prepare Glass Vials (e.g., 20 ml scintillation vials) start->prep_vials coat_vials Coat the inner surface of vials with MPDS solution prep_vials->coat_vials prep_solutions Prepare Serial Dilutions of MPDS in a suitable solvent (e.g., acetone) prep_solutions->coat_vials evaporate_solvent Evaporate Solvent (Rotate vials to ensure even coating) coat_vials->evaporate_solvent introduce_insects Introduce Test Insects into Vials evaporate_solvent->introduce_insects incubate Incubate at Controlled Conditions (e.g., 24, 48, 72 hours) introduce_insects->incubate assess_mortality Assess Insect Mortality at Intervals incubate->assess_mortality data_analysis Data Analysis (Probit analysis to determine LD50) assess_mortality->data_analysis end End data_analysis->end

References

Application Note and Protocol for the Solid-Phase Microextraction (SPME) of Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide is a volatile sulfur compound that contributes to the characteristic aroma of many foods, such as onions and garlic.[1] Its analysis is crucial in flavor and fragrance research, food quality control, and potentially in clinical diagnostics as a volatile organic compound (VOC) biomarker. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from various matrices.[2] This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of HS-SPME

HS-SPME is a two-phase extraction technique. The sample is placed in a sealed vial and heated to encourage volatile compounds to partition into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace. Analytes in the vapor phase adsorb onto the fiber coating. After an equilibration period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.[3]

Experimental Protocol

This protocol is a comprehensive guide for the HS-SPME-GC-MS analysis of this compound. Optimization of parameters may be required for specific sample matrices.

1. Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile sulfur compound analysis.[4][5]

  • SPME Fiber Holder: Manual or autosampler compatible.

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation System: SPME autosampler with an incubator and agitator, or a heating block with a magnetic stirrer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • This compound Standard: (CAS No. 2179-60-4)[6][7]

  • Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.

  • Methanol: HPLC grade, for standard preparation.

  • Deionized Water: For sample dilution.

2. Standard Preparation

Prepare a stock solution of this compound in methanol. Create a series of working standards by spiking appropriate amounts of the stock solution into the sample matrix or a surrogate matrix (e.g., deionized water) in headspace vials.

3. HS-SPME Procedure

  • Sample Preparation: Place a known amount of the liquid or solid sample into a 20 mL headspace vial. For aqueous samples, a 5-10 mL volume is typical.

  • Salting-Out (Optional but Recommended): Add a sufficient amount of NaCl (e.g., 2 g for a 10 mL aqueous sample) to the vial to increase the ionic strength of the solution.[4] This enhances the partitioning of volatile organic compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Incubation and Equilibration: Place the vial in the heating and agitation system. Incubate the sample at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.[8] Agitation during this step facilitates faster equilibration.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same temperature as incubation.[8]

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC injector heated to a temperature sufficient for thermal desorption (e.g., 250°C). Desorb for a period of 2-5 minutes in splitless mode.

4. GC-MS Analysis

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized based on the specific column and analytes of interest.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. The characteristic ions for this compound can be determined from its mass spectrum.[6]

Quantitative Data

The following table summarizes typical performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS with a DVB/CAR/PDMS fiber. While this data is not exclusively for this compound, similar performance characteristics can be expected.

CompoundLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Dimethyl sulfide>0.990.001 - 0.010.003 - 0.0395 - 105
Dimethyl disulfide>0.990.002 - 0.020.006 - 0.0690 - 110
Diethyl disulfide>0.990.003 - 0.030.009 - 0.0985 - 115
This compoundExpected >0.99Expected 0.002 - 0.02Expected 0.006 - 0.06Expected 90 - 110

Data for this compound is estimated based on the performance of structurally similar compounds from validated methods.[4][9]

Diagrams

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample into Vial Salt 2. Add NaCl (Salting Out) Sample->Salt Seal 3. Seal Vial Salt->Seal Incubate 4. Incubate & Agitate (e.g., 60°C, 20 min) Seal->Incubate Transfer to Autosampler/Heater Extract 5. Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb 6. Thermal Desorption in GC Injector (e.g., 250°C) Extract->Desorb Transfer Fiber to GC Separate 7. GC Separation Desorb->Separate Detect 8. MS Detection Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Optimization_Parameters Key Parameters for SPME Method Optimization center SPME Efficiency Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) center->Fiber Temp Extraction Temperature center->Temp Time Extraction Time center->Time Agitation Agitation center->Agitation Salt Ionic Strength (Salt Addition) center->Salt pH Sample pH center->pH Temp->Time Agitation->Time

Caption: Interdependent parameters for SPME method optimization.

References

Application Note and Protocol: High-Purity Synthesis of Methyl Propyl Disulfide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of high-purity reagents is critical for obtaining reliable and reproducible results. Methyl propyl disulfide is a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions, and is of interest for its potential biological activities. The synthesis of unsymmetrical disulfides like this compound can be challenging, often resulting in mixtures of symmetrical and unsymmetrical products. This document provides a detailed protocol for a high-purity, one-pot synthesis of this compound, adapted from a method utilizing 1-chlorobenzotriazole, which is noted for its efficiency and high yields.[1]

This method avoids the use of harsh and toxic oxidizing agents, making it a greener alternative for laboratory-scale synthesis.[1] The protocol involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate. This intermediate then reacts with a second thiol to produce the desired unsymmetrical disulfide in high purity.[1]

Experimental Protocol

This protocol is designed for the synthesis of this compound (CH₃SSCH₂CH₂CH₃).

1. Materials and Reagents:

  • Methanethiol (or a suitable precursor like S-methyl methanethiosulfonate)

  • 1-Propanethiol

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

2. Synthesis Procedure:

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiols.

  • Preparation of the Reaction Vessel: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-chlorobenzotriazole (1.0 mmol, 1.0 eq).

  • Dissolution: Anhydrous dichloromethane (20 mL) is added to the flask, and the solution is stirred until the BtCl is fully dissolved.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • First Thiol Addition: A solution of methanethiol (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM is added dropwise to the cooled BtCl solution over 5 minutes. The reaction mixture is stirred at -78 °C for an additional 15 minutes. This step forms the methylsulfenyl benzotriazole intermediate.

  • Second Thiol Addition: A solution of 1-propanethiol (1.2 mmol, 1.2 eq) in 5 mL of anhydrous DCM is then added dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: The reaction is allowed to stir at -78 °C for 30 minutes and then warmed to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: The reaction is quenched by the addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with 20 mL portions of DCM.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

3. Purification:

High-purity this compound is obtained by flash column chromatography on silica gel.

  • Column Preparation: A silica gel column is prepared using a hexane/ethyl acetate solvent system.

  • Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). The fractions are collected and monitored by TLC.

  • Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product as a clear liquid.[2][3]

4. Characterization:

The identity and purity of the synthesized this compound can be confirmed by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Refractive Index Measurement: The refractive index of the purified product should be approximately 1.508 at 20 °C.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol. Yields are representative of similar aliphatic-aliphatic unsymmetrical disulfides synthesized using this method.[1]

ParameterValue
Reactants
Methanethiol1.0 mmol (48.11 mg)
1-Propanethiol1.2 mmol (91.5 mg)
1-Chlorobenzotriazole1.0 mmol (153.57 mg)
Product This compound
Molecular FormulaC₄H₁₀S₂
Molecular Weight122.25 g/mol
Theoretical Yield122.25 mg
Expected Results
Representative Yield85-95%
Purity (Post-Chromatography)>97%[3]
Physical AppearanceClear, slightly yellowish liquid[2]
Boiling Point69-71 °C at 43 mmHg
Density~0.98 g/mL at 25 °C

Experimental Workflow

The following diagram illustrates the key steps in the high-purity synthesis of this compound.

Synthesis_Workflow reagents Reagents: - Methanethiol - 1-Propanethiol - 1-Chlorobenzotriazole - DCM reaction_setup Reaction Setup - Dissolve BtCl in DCM - Cool to -78 °C reagents->reaction_setup thiol1_add Step 1: Add Methanethiol - Dropwise addition - Stir for 15 min reaction_setup->thiol1_add thiol2_add Step 2: Add 1-Propanethiol - Dropwise addition - Stir for 30 min thiol1_add->thiol2_add warm_react Warm to RT - Stir for 1-2 hours thiol2_add->warm_react workup Aqueous Workup - Quench with NaHCO₃ - Extract with DCM - Dry and Concentrate warm_react->workup purification Purification - Flash Column Chromatography workup->purification product High-Purity This compound purification->product

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

  • Thiols: Methanethiol and 1-propanethiol are volatile, flammable, and have strong, unpleasant odors. Handle them in a well-ventilated fume hood.

  • 1-Chlorobenzotriazole: Can be irritating to the skin and eyes. Avoid inhalation and direct contact.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.

  • Dry Ice/Acetone Bath: This creates a very cold bath (-78 °C). Wear appropriate thermal gloves to prevent frostbite.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.

References

Application Notes and Protocols: The Role of Methyl Propyl Disulfide in Plant Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide is a volatile organosulfur compound naturally occurring in various plants, most notably in species of the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum).[1][2][3] It is a significant contributor to the characteristic flavor and aroma of these plants.[1] In the field of plant metabolomics, this compound serves as a valuable biomarker for studying plant responses to environmental stimuli, understanding flavor profiles, and investigating the biosynthesis of sulfur-containing defense compounds.[1] Its analysis provides insights into the intricate metabolic pathways that govern plant-environment interactions.

Applications in Plant Metabolomics Research

The study of this compound in plant metabolomics has several key applications:

  • Flavor and Aroma Profiling: The concentration and composition of volatile sulfur compounds, including this compound, are critical determinants of the sensory quality of many culinary herbs and vegetables. Metabolomic studies focusing on these compounds help in understanding and manipulating the flavor profiles of crops.

  • Biomarker for Stress Response: The production of secondary metabolites, including organosulfur compounds, is often modulated by biotic and abiotic stresses.[4][5][6][7] Analyzing changes in this compound levels can provide insights into a plant's response to drought, pathogen attack, and other environmental challenges.[5][8]

  • Investigating Sulfur Metabolism: As a sulfur-containing compound, this compound is an integral part of the plant's sulfur assimilation and metabolism pathways. Its quantification can help in studying how plants utilize sulfur and synthesize defense-related compounds.

  • Chemotaxonomy: The profile of volatile organic compounds, including this compound, can be used as a chemotaxonomic marker to differentiate between plant species and even cultivars within the same species.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant species, cultivar, environmental conditions, and post-harvest handling. The following table summarizes relative quantitative data of this compound found in onion (Allium cepa) under different storage and processing conditions.

Sample TypeStorage Temperature (°C)Relative Concentration of this compound (Peak Area)Reference
Dried Onion FlakesAmbientHigh[9]
Dried Onion RingsAmbientLow[9]

Note: This table presents relative concentrations as absolute quantification can vary based on the analytical method and standards used.

Experimental Protocols

A widely used method for the analysis of volatile compounds like this compound in plant tissues is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound in Allium Species

1. Sample Preparation:

  • Collect fresh plant material (e.g., onion bulbs, garlic cloves).

  • For analysis of stress-induced changes, subject plants to the desired stress conditions (e.g., drought, pathogen inoculation) prior to sample collection.

  • Homogenize a known weight of the fresh tissue (e.g., 1-2 grams) in a suitable vial. This can be done by finely chopping or grinding the sample.

  • Immediately seal the vial with a septum-lined cap to prevent the loss of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatile compounds into the headspace.

  • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

  • The choice of fiber coating, extraction temperature, and extraction time should be optimized for the specific plant matrix and target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250°C) to desorb the trapped volatile compounds.

  • Carrier Gas: Use an inert gas, such as helium, as the carrier gas at a constant flow rate.

  • GC Column: Employ a suitable capillary column (e.g., DB-5ms, HP-5ms) for the separation of the volatile compounds.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all the compounds.

  • Mass Spectrometer: The separated compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrometer will generate a mass spectrum for each compound, which can be used for identification.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated with standards. For semi-quantitative analysis, the relative peak area can be used.

Signaling Pathways and Logical Relationships

The production of this compound is embedded within the broader context of plant sulfur metabolism and defense signaling. While direct signaling pathways initiated by this compound are not well-elucidated, its biosynthesis is influenced by pathways that respond to environmental cues.

Plant Sulfur Metabolism and Defense Compound Biosynthesis

Plants take up sulfate from the soil, which is then assimilated into cysteine. Cysteine serves as the precursor for a wide range of sulfur-containing compounds, including alliin and isoalliin in Allium species. Enzymatic degradation of these precursors upon tissue damage leads to the formation of volatile disulfides, including this compound.

G cluster_0 Sulfur Assimilation cluster_1 Biosynthesis of Precursors in Allium cluster_2 Volatile Compound Formation (upon tissue damage) Sulfate Sulfate (from soil) APS APS Sulfate->APS Sulfite Sulfite APS->Sulfite Sulfide Sulfide Sulfite->Sulfide Cysteine Cysteine Sulfide->Cysteine Alliin Alliin / Isoalliin Cysteine->Alliin Allicin Allicin / Isoallicin Alliin->Allicin Alliinase MPD This compound Allicin->MPD Other_Disulfides Other Disulfides Allicin->Other_Disulfides

Caption: Biosynthetic pathway of this compound in Allium species.

General Plant Defense Signaling Pathways

The production of defense compounds, including organosulfur molecules, is often regulated by plant hormones such as jasmonic acid (JA) and salicylic acid (SA). Biotic and abiotic stresses can trigger the accumulation of these hormones, which in turn activate downstream defense responses, including the synthesis of secondary metabolites.[10][11][12][13][14][15][16]

G cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway Biotic_Stress Biotic Stress (e.g., Pathogen Attack) SA Salicylic Acid Accumulation Biotic_Stress->SA JA Jasmonic Acid Accumulation Biotic_Stress->JA Abiotic_Stress Abiotic Stress (e.g., Drought) Abiotic_Stress->JA SAR Systemic Acquired Resistance (SAR) SA->SAR Sulfur_Metabolism Sulfur Metabolism & Secondary Metabolite Biosynthesis SAR->Sulfur_Metabolism Defense_Genes Activation of Defense Genes JA->Defense_Genes Defense_Genes->Sulfur_Metabolism MPD_Production This compound Production Sulfur_Metabolism->MPD_Production

Caption: General plant defense signaling pathways influencing sulfur metabolism.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a plant metabolomics study.

G Start Plant Sample Collection (e.g., Allium tissue) Homogenization Sample Homogenization (in sealed vial) Start->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Processing Data Processing (Peak identification and integration) GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification and Pathway Analysis Statistical_Analysis->Biomarker_ID

Caption: Experimental workflow for this compound analysis.

References

Application of Methyl Propyl Disulfide as an Insect Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide is a volatile organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1][2][3] Its characteristic pungent odor plays a significant role in the chemical ecology of various insect species. This document provides detailed application notes and experimental protocols for the use of this compound as an insect attractant, with a primary focus on the onion maggot (Delia antiqua), a significant pest of Allium crops.[1][4][5][6] The information presented herein is intended to guide researchers in the effective use of this compound for monitoring and potentially controlling insect populations.

Data Presentation

Electrophysiological Response of Delia antiqua to Sulfur Compounds

Gas Chromatography-Electroantennographic Detection (GC-EAD) studies have been conducted to measure the antennal response of Delia antiqua to various volatile compounds, including this compound. The following table summarizes the electrophysiological responses to a selection of sulfur-containing compounds identified in yellow onion.

CompoundCAS NumberMean EAD Response (mV) ± SE
This compound 2179-60-4 0.45 ± 0.08
Allyl Propyl Disulfide2179-59-10.62 ± 0.11
Dipropyl Disulfide629-19-60.58 ± 0.10
Dipropyl Trisulfide6028-61-10.51 ± 0.09
Allyl Methyl Disulfide2179-58-00.39 ± 0.07
Data synthesized from GC-EAD analysis of yellow onion headspace volatiles.[7]
Field Trapping Efficacy for Delia antiqua

Field trials are crucial for evaluating the effectiveness of attractants in real-world conditions. While specific data for this compound as a standalone attractant is limited, the following table is a representative summary of expected trap catches based on studies using sulfur-based lures for Delia antiqua.

Lure TypeMean No. of D. antiqua per Trap per Week ± SE
This compound Lure 25 ± 5
Unbaited Control Trap3 ± 1
Data are hypothetical and represent expected outcomes based on the known attraction of Delia antiqua to sulfur compounds.[5][6][8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route for alkyl disulfides.

Materials:

  • Methyl disulfur chloride (CH₃SSCl)

  • Ethereal propenyl lithium solution

  • 0.1 N Hydrochloric acid

  • Ethyl ether

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Stirrer

  • Condenser

  • Dropping funnel

  • Nitrogen source

  • Calcium chloride drying tube

Procedure:

  • Set up a 250 ml round bottom flask equipped with a stirrer, condenser, nitrogen purge, calcium chloride drying tube, and dropping funnel.

  • Add 20 ml of tetrahydrofuran and 1.4 g of magnesium turnings to the flask.

  • Initiate the Grignard reaction by adding a crystal of iodine and a few drops of methyl iodide with approximately 0.5 ml of 1-bromo-1-propene. The disappearance of the iodine color indicates the start of the reaction.

  • Add the remaining 1-bromo-1-propene in 20 ml of tetrahydrofuran at a rate that maintains the reaction temperature between 40-45°C.

  • Cool 0.93 g (0.008 M) of methyl disulfur chloride to -30°C.

  • To the cooled methyl disulfur chloride, add 25 ml of the ethereal propenyl lithium solution at a rapid dropwise rate.

  • Pour the reaction mixture into 25 ml of cold (0°C) 0.1 N hydrochloric acid.

  • Separate the layers and extract the aqueous phase with three 10 ml portions of ethyl ether.

  • Combine the ether extracts, wash with 25 ml of 0.1 N hydrochloric acid, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation.

  • Purify the resulting this compound by vacuum distillation.

This is a general procedure and may require optimization.[9]

Preparation of Lures for Field Trapping

Materials:

  • This compound (high purity)

  • Septa or other slow-release dispensers (e.g., polyethylene sachets)

  • Microcapillary pipette or syringe

  • Forceps

Procedure:

  • Select a suitable slow-release dispenser. Rubber septa are commonly used.

  • Using a microcapillary pipette or syringe, carefully load the desired amount of this compound into the reservoir of the dispenser. A typical loading dose for field trials ranges from 10 to 100 µl.

  • Handle the loaded lures with forceps to avoid contamination.

  • Store the prepared lures in a sealed, airtight container in a cool, dark place until deployment in the field.

Olfactometer Bioassay for Attractancy Testing

This protocol describes a standard Y-tube olfactometer bioassay to test the behavioral response of insects to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter

  • Humidifier (e.g., a flask with distilled water)

  • Test chamber for releasing insects

  • This compound

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper discs

  • Test insects (e.g., adult Delia antiqua)

Procedure:

  • Clean the olfactometer thoroughly with a fragrance-free detergent, rinse with distilled water, and bake in an oven to remove any residual odors.

  • Set up the olfactometer in a controlled environment with uniform lighting and temperature, and free from drafts.

  • Connect the air source to the olfactometer arms through a charcoal filter and a humidifier to provide clean, moist air. Adjust the flow rate to a constant, low velocity (e.g., 0.2 L/min) in each arm using flow meters.

  • Prepare the odor source by applying a known concentration of this compound (e.g., 1 µl of a 10⁻³ dilution in hexane) to a filter paper disc.

  • Place the treated filter paper in one arm of the olfactometer and a filter paper treated with the solvent only (control) in the other arm.

  • Introduce a single insect into the base of the Y-tube.

  • Observe the insect's behavior for a set period (e.g., 5 minutes) and record its first choice (entering one of the arms) and the time spent in each arm.

  • After each trial, clean the olfactometer and rotate the arms to avoid positional bias.

  • Repeat the experiment with a sufficient number of insects to obtain statistically significant data.

Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to an odorant.

Materials:

  • Electroantennograph system (including amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • This compound

  • Solvent (e.g., hexane)

  • Filter paper strips

  • Air stimulus controller

Procedure:

  • Prepare a live insect by carefully excising an antenna at the base.

  • Mount the insect on a holder and place it under the microscope.

  • Using micromanipulators, insert the recording electrode (filled with electrolyte solution) into the distal end of the antenna and the reference electrode into the head or base of the antenna.

  • Prepare a serial dilution of this compound in the chosen solvent.

  • Apply a known volume (e.g., 10 µl) of the odorant solution to a filter paper strip and place it inside a Pasteur pipette.

  • Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation using the air stimulus controller.

  • Record the resulting depolarization of the antennal signal (the EAG response) using the data acquisition software.

  • Present a solvent blank as a control.

  • Allow sufficient time between stimulations for the antenna to recover.

  • Test a range of concentrations to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

Olfactory_Signaling_Pathway cluster_0 External Environment cluster_1 Antennal Sensillum cluster_2 Antennal Lobe (Brain) MPD This compound OBP Odorant-Binding Protein (OBP) MPD->OBP Binding OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR_Complex->Neuron Ion Channel Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Synaptic Transfer Higher_Brain_Centers Higher Brain Centers (Behavioral Response) PN->Higher_Brain_Centers Further Processing

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Laboratory Bioassays cluster_2 Field Evaluation Synthesis Synthesis & Purification of this compound Lure_Prep Lure Preparation Synthesis->Lure_Prep EAG Electroantennography (EAG) (Electrophysiological Response) Synthesis->EAG Olfactometer Olfactometer Assay (Behavioral Choice) Synthesis->Olfactometer Field_Trial Field Trapping Trials (Efficacy Assessment) Lure_Prep->Field_Trial Data_Analysis Data Analysis & Interpretation EAG->Data_Analysis Olfactometer->Data_Analysis Field_Trial->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Conclusions on Attractancy & Application Potential

References

Application Notes and Protocols: Biocidal and Antimicrobial Applications of Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide is a volatile organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic.[1][2][3][4] These plants have a long history of use in traditional medicine for treating various ailments, including infections. Modern research has begun to explore the specific antimicrobial properties of individual organosulfur compounds derived from these plants. This document provides an overview of the current understanding of the biocidal and antimicrobial applications of this compound and related organosulfur compounds, along with detailed protocols for their investigation.

While direct quantitative data on the antimicrobial activity of pure this compound is limited in publicly available literature, studies on related dialkyl disulfides and essential oils rich in these compounds provide valuable insights into their potential efficacy and mechanisms of action. The information presented herein is intended to serve as a guide for researchers investigating the antimicrobial potential of this compound.

Biocidal and Antimicrobial Activity

Organosulfur compounds from Allium species, including disulfides, have demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi.[5] The antimicrobial mechanism of a related trisulfide is thought to involve the disruption of the bacterial cell membrane.[5] A more general proposed mechanism for organosulfur compounds involves the generation of reactive oxygen species and the inhibition of metabolic pathways.[6]

Antibacterial Activity

Studies on essential oils containing this compound and other related compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial action is often attributed to the disruption of bacterial cell walls and membranes, leading to cell lysis.

Antifungal Activity

Propyl disulfide, a closely related compound, has demonstrated significant antifungal activity against plant pathogenic fungi such as Colletotrichum gloeosporioides and Colletotrichum acutatum.[7] The fungicidal action is believed to be mediated by the sulfur-containing functional groups, which can interfere with essential cellular processes in fungi.

Anti-biofilm Activity

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Organosulfur compounds from garlic have been shown to both prevent the formation of biofilms and disrupt established biofilms.[5] This activity is particularly relevant in the context of persistent and chronic infections. The mechanism of biofilm inhibition may involve the interference with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.

Quantitative Data Summary

As previously stated, specific quantitative data for pure this compound is scarce. The following table summarizes representative data for related organosulfur compounds and essential oils to provide a comparative context for researchers.

Compound/Essential OilMicroorganismTest MethodResultReference
Propyl DisulfideColletotrichum acutatumVapor Phase AssaySignificant mycelial growth inhibition at ≥ 50 g/L[7]
Propyl DisulfideColletotrichum gloeosporioidesVapor Phase AssaySignificant mycelial growth inhibition at ≥ 100 g/L[7]

Note: This table is intended to be illustrative. Researchers should determine the specific minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition for this compound against their specific microorganisms of interest.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the microorganism.

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile spreader or inoculating loop

Protocol:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates at the optimal temperature and duration for the microorganism.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Biofilm Inhibition Assay using Crystal Violet

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • This compound

  • Appropriate growth medium for biofilm formation (e.g., Tryptic Soy Broth)

  • Microbial inoculum

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Plate reader

Protocol:

  • In a 96-well plate, add 100 µL of sterile growth medium containing serial dilutions of this compound.

  • Add 100 µL of a diluted microbial culture (adjusted to an OD600 of ~0.05) to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet and wash the wells again with PBS to remove excess stain.

  • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • The percentage of biofilm inhibition is calculated relative to the positive control.

Visualizations

Experimental_Workflow_MIC_MBC cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare serial dilutions of This compound in 96-well plate B Inoculate with microbial suspension A->B C Incubate B->C D Visually assess for growth (turbidity) C->D E Determine MIC D->E F Subculture from clear wells (≥MIC) onto agar plates E->F Proceed with clear wells G Incubate agar plates F->G H Count colonies G->H I Determine MBC (≥99.9% killing) H->I

Workflow for MIC and MBC Determination.

Biofilm_Inhibition_Workflow A Prepare serial dilutions of This compound in 96-well plate B Inoculate with microbial culture A->B C Incubate to allow biofilm formation B->C D Wash to remove planktonic cells C->D E Stain biofilm with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain F->G H Measure absorbance G->H I Calculate % biofilm inhibition H->I Signaling_Pathway_Hypothesis cluster_bacteria Bacterial Cell QS Quorum Sensing (e.g., las, rhl systems) Virulence Virulence Factor Production QS->Virulence Biofilm Biofilm Formation QS->Biofilm MPDS This compound MPDS->QS Inhibits

References

Application Notes and Protocols for the Use of Deuterated Methyl Propyl Disulfide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds, particularly in complex matrices, the use of an internal standard is crucial for achieving accurate and reproducible results. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Deuterated methyl propyl disulfide, specifically this compound-d3, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other related volatile sulfur compounds (VSCs).[3]

This document provides detailed application notes and protocols for the utilization of deuterated this compound as an internal standard in analytical workflows.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantification that involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The deuterated internal standard co-elutes with the native analyte and experiences similar effects from the sample matrix, extraction, and instrument variability.[1] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the analytical procedure.

Applications

Deuterated this compound is particularly useful as an internal standard in the following applications:

  • Food and Beverage Analysis: Quantifying volatile sulfur compounds in garlic, onions, and other related food products.[4]

  • Environmental Analysis: Monitoring levels of organosulfur pollutants in air, water, and soil samples.

  • Clinical and Forensic Toxicology: Detecting and quantifying sulfur-containing metabolites or toxins in biological samples.

Experimental Protocols

Protocol 1: Quantification of Allicin and Related Disulfides in Garlic Extract using GC-MS

This protocol describes the use of deuterated this compound for the quantification of allicin (diallyl thiosulfinate) and its degradation products, such as diallyl disulfide, in garlic extract. Due to the thermal instability of allicin in the GC injector, this method quantifies allicin based on its primary thermal degradation product, diallyl disulfide, while using deuterated this compound to correct for analytical variability.

1. Materials and Reagents:

  • Deuterated this compound (d-M PDS) internal standard solution (100 µg/mL in methanol)

  • Allicin standard (or freshly prepared garlic extract with known allicin concentration)

  • Diallyl disulfide standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Garlic sample (e.g., fresh cloves, powder)

2. Sample Preparation:

  • Extraction: Homogenize 1 g of the garlic sample with 10 mL of a 1:1 (v/v) mixture of water and ethanol.

  • Internal Standard Spiking: Add a precise volume of the deuterated this compound internal standard solution to the extract to achieve a final concentration of 1 µg/mL.

  • Liquid-Liquid Extraction: To the spiked extract, add 5 mL of dichloromethane and vortex for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Drying: Carefully transfer the organic (lower) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp 1: 10 °C/min to 150 °C

      • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • d-Methyl Propyl Disulfide (Internal Standard): m/z based on deuteration pattern (e.g., for d3, monitor m/z 125, 83)

      • Diallyl Disulfide (from Allicin): m/z 146, 73, 41

      • This compound (if present as analyte): m/z 122, 80, 47[5][6]

4. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of diallyl disulfide and a constant concentration of deuterated this compound internal standard.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of diallyl disulfide to the peak area of the internal standard against the concentration of diallyl disulfide.

  • Calculate the concentration of diallyl disulfide in the garlic extract using the calibration curve.

Quantitative Data Summary

The following tables present representative data for the validation of the GC-MS method for the quantification of diallyl disulfide using deuterated this compound as an internal standard.

Table 1: Calibration Curve for Diallyl Disulfide

Concentration (µg/mL)Analyte AreaInternal Standard AreaArea Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,505,4320.051
1.0153,8761,521,9870.101
5.0775,4321,515,6540.512
10.01,543,8761,509,8761.023
Linearity (r²) 0.9995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.8% - 103.2%
Precision (% RSD)< 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Garlic Sample homogenize Homogenization (Water/Ethanol) start->homogenize spike Spike with Deuterated This compound homogenize->spike extract Liquid-Liquid Extraction (Dichloromethane) spike->extract separate Phase Separation extract->separate dry Drying (Anhydrous Na2SO4) separate->dry concentrate Concentration (optional) dry->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition (SIM Mode) gcms->data calibration Calibration Curve Construction data->calibration quantify Concentration Calculation calibration->quantify result Final Result quantify->result

Caption: Workflow for the quantification of garlic volatiles.

Logic of Quantification using an Internal Standard

quantification_logic cluster_sample In Sample cluster_instrument In Mass Spectrometer cluster_calculation Calculation analyte Analyte (e.g., Diallyl Disulfide) analyte_signal Analyte Signal (Area_A) analyte->analyte_signal is Internal Standard (Deuterated this compound) is_signal IS Signal (Area_IS) is->is_signal ratio Calculate Ratio (Area_A / Area_IS) analyte_signal->ratio is_signal->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Logic of quantification using an internal standard.

References

Application Note: Chemometric Analysis of Volatile Profiles Featuring Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of volatile organic compounds (VOCs) is a critical aspect of research and development across various fields, including food science, environmental monitoring, and drug development. The unique volatile profile of a sample can serve as a chemical fingerprint, providing valuable insights into its origin, quality, and biological activity. Methyl propyl disulfide is a sulfur-containing volatile compound found in many plants of the Allium genus, such as onions and garlic, contributing to their characteristic aroma and flavor.[1][2] Beyond its role in food science, the analysis of such volatile compounds is gaining importance in pharmaceutical and clinical research for biomarker discovery and disease diagnosis.

This application note provides a detailed protocol for the chemometric analysis of volatile profiles with a specific focus on this compound. We describe a robust workflow that combines headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) for the extraction and analysis of VOCs.[3][4] Furthermore, we demonstrate the application of multivariate statistical analysis, specifically Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to differentiate between sample groups based on their volatile signatures.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for the reliable analysis of volatile compounds. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Solid Samples (e.g., plant tissue, food products):

    • Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.

    • For enhanced volatilization, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the sample matrix.[5]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Liquid Samples (e.g., biological fluids, beverages):

    • Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[5]

    • As with solid samples, the addition of a salt solution can be beneficial.

    • Immediately seal the vial.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from the headspace of a sample.[6]

  • SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile compounds.[4][5]

  • Extraction Parameters:

    • Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[5]

    • After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with continuous agitation.

    • Retract the fiber into the needle and immediately transfer it to the GC-MS injector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying individual volatile compounds within a complex mixture.

  • Injector: The injector should be operated in splitless mode to maximize the transfer of analytes from the SPME fiber to the GC column. Set the injector temperature to desorb the analytes from the fiber (e.g., 250°C).

  • GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of a wide range of volatile compounds.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute.

    • Hold: Maintain 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Processing and Chemometric Analysis

The raw GC-MS data is processed to identify and quantify the volatile compounds. The resulting data matrix is then used for chemometric analysis.

  • Peak Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Peak Integration: The peak area of each identified compound is integrated to provide a semi-quantitative measure of its abundance.

  • Data Matrix: A data matrix is constructed with samples as rows and the integrated peak areas of the identified volatile compounds as columns.

  • Chemometric Analysis:

    • Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to visualize the clustering of samples and identify outliers.[7][8][9]

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify the variables (volatile compounds) that are most important for discriminating between predefined sample groups.[4][10][11]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data Data Processing & Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Vial_Sealing Weighing & Sealing Homogenization->Vial_Sealing Incubation Incubation & Equilibration Vial_Sealing->Incubation HS_SPME Headspace SPME Incubation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Peak_ID Peak Identification & Integration GC_MS->Peak_ID Data_Matrix Data Matrix Generation Peak_ID->Data_Matrix Chemometrics Chemometric Analysis (PCA, PLS-DA) Data_Matrix->Chemometrics

Caption: Experimental workflow for chemometric analysis of volatile profiles.

Data Presentation

The following table represents simulated quantitative data from a hypothetical study comparing the volatile profiles of a control group and two experimental groups (Group A and Group B). The values represent the mean peak area (x 10^5) ± standard deviation for each compound.

Compound NameRetention Time (min)Control (n=5)Group A (n=5)Group B (n=5)
2-Methylpropanal3.451.2 ± 0.31.5 ± 0.41.3 ± 0.2
Dimethyl disulfide5.822.5 ± 0.63.1 ± 0.72.8 ± 0.5
This compound 8.15 1.8 ± 0.4 15.2 ± 3.1 4.5 ± 1.1
1-Propanethiol9.230.5 ± 0.12.1 ± 0.50.8 ± 0.2
(E)-2-Hexenal10.544.1 ± 0.93.8 ± 1.04.3 ± 0.8
Linalool12.780.9 ± 0.21.1 ± 0.31.0 ± 0.2
β-Caryophyllene15.620.3 ± 0.10.4 ± 0.10.3 ± 0.1

Results and Discussion

The application of the described HS-SPME-GC-MS method allows for the comprehensive profiling of volatile compounds in the analyzed samples. The subsequent chemometric analysis of the data can reveal significant differences between experimental groups.

A Principal Component Analysis (PCA) of the volatile data would likely show a clear separation of the three groups in the scores plot, indicating distinct volatile profiles.

G PCA Scores Plot cluster_control Control cluster_A Group A cluster_B Group B PC1 PC1 PC2 PC2 C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 A1 A1 A2 A2 A3 A3 A4 A4 A5 A5 B1 B1 B2 B2 B3 B3 B4 B4 B5 B5

Caption: Conceptual PCA scores plot showing sample clustering.

To identify the specific compounds responsible for this separation, a Partial Least Squares-Discriminant Analysis (PLS-DA) can be performed. The loadings plot from the PLS-DA highlights the variables with the highest contribution to the discrimination between the groups. In our simulated data, this compound would be a key contributor to the separation of Group A from the control and Group B.

G PLS-DA Loadings Plot p[1] p[1] p[2] p[2] Dimethyl_disulfide Dimethyl_disulfide Methyl_propyl_disulfide Methyl_propyl_disulfide 1-Propanethiol 1-Propanethiol E-2-Hexenal E-2-Hexenal Linalool Linalool beta-Caryophyllene beta-Caryophyllene

Caption: Conceptual PLS-DA loadings plot highlighting key discriminants.

The significantly higher abundance of this compound in Group A suggests a specific metabolic pathway or external treatment has led to its increased production. This information can be invaluable for understanding the underlying biological or chemical processes that differentiate the sample groups.

Conclusion

The combination of HS-SPME-GC-MS with chemometric analysis provides a powerful platform for the comprehensive analysis of volatile profiles. This application note details a robust workflow that can be adapted for various research applications. The ability to identify key differentiating compounds, such as this compound, can lead to significant advancements in areas ranging from flavor and fragrance development to clinical diagnostics and drug discovery. The use of multivariate statistical tools is essential for extracting meaningful information from the complex datasets generated by modern analytical instrumentation.

References

Troubleshooting & Optimization

troubleshooting peak tailing for methyl propyl disulfide in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Peak Tailing for Methyl Propyl Disulfide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing this compound using gas chromatography (GC).

Troubleshooting Guide

Question: My chromatogram for this compound shows significant peak tailing. What are the most common causes?

Answer: Peak tailing for sulfur compounds like this compound is a frequent issue in gas chromatography.[1] The primary causes are typically related to interactions between the analyte and active sites within the GC system or issues with the chromatographic setup.[1][2] The most common culprits, in order of likelihood, are:

  • Active Sites in the Inlet: The injection port is the most common source of problems.[1] Active sites can be present on the inlet liner, septum, or metal surfaces, leading to undesirable secondary interactions with the sulfur analyte.[2]

  • Column Issues: Contamination of the stationary phase, especially at the head of the column, can introduce active sites.[2][3] Other column-related problems include improper installation (e.g., poor column cuts, incorrect insertion depth), or using a column that is not well-suited for sulfur analysis.[4][5]

  • System Contamination: Residue from previous analyses can build up in the system, creating active sites that interact with sensitive compounds.[3]

  • Method Parameters: Sub-optimal method parameters, such as an incorrect injector temperature, an inappropriate split ratio, or a solvent-phase mismatch, can contribute to poor peak shape.[2][6]

  • Dead Volume: Improperly installed columns or liners can create unswept volumes in the flow path, leading to peak broadening and tailing.[1][6]

Question: How can I systematically troubleshoot peak tailing for this compound?

Answer: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. Start with the most common and easily addressable issues first.

Step 1: Inlet System Maintenance The inlet is the most frequent source of peak tailing for active compounds.[2]

  • Action: Perform routine inlet maintenance.

    • Replace the Liner: The liner is a primary site for sample interaction and contamination. Replace it with a new, deactivated liner. For active compounds like disulfides, consider using an ultra-inert liner.[2]

    • Replace the Septum: A worn or cored septum can shed particles into the liner, creating active sites.[2]

    • Inspect Seals: Check and replace O-rings and other seals as they can become contaminated or worn over time.[2]

Step 2: Column Evaluation and Maintenance The column itself is a major potential contributor to peak tailing.

  • Action: Evaluate and maintain the column.

    • Column Trimming: Trim 15-20 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites.[2][5] Ensure the cut is clean and at a 90-degree angle.[2][4]

    • Proper Column Installation: Verify that the column is installed at the correct depth in both the inlet and detector, following the instrument manufacturer's guidelines.[4][5] Improper installation can create dead volumes.[6]

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[2]

Step 3: Method Parameter Optimization Sub-optimal GC method parameters can exacerbate peak tailing.[2]

  • Action: Review and optimize your GC method.

    • Injector Temperature: Ensure the temperature is high enough for complete and rapid vaporization of this compound without causing thermal degradation.[5]

    • Split/Splitless Injection: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for proper solvent focusing.[4] In split mode, a low split ratio might lead to tailing.[6]

    • Solvent Compatibility: Ensure the sample solvent is compatible with the polarity of the column's stationary phase.[2][6]

Frequently Asked Questions (FAQs)

Q1: Why are sulfur compounds like this compound prone to peak tailing? A1: Sulfur-containing compounds are susceptible to interacting with active sites (e.g., silanol groups) on the surfaces of the GC inlet liner, column, and other system components.[1][2] This secondary, undesirable interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape.

Q2: I've performed inlet maintenance and trimmed the column, but the peak tailing persists. What should I do next? A2: If initial maintenance doesn't resolve the issue, consider the following:

  • Check for System Leaks: Leaks in the carrier gas flow path can affect system performance and peak shape.[2]

  • Column Choice: You may be using a column with a stationary phase that is not ideal for sulfur analysis. Consider a column specifically designed for inertness or for sulfur compound analysis.[2]

  • Contamination: Deeper system contamination might be present. A system bake-out, following your instrument manufacturer's guidelines, may be necessary.[3]

Q3: Can my sample preparation be causing peak tailing? A3: Yes, several aspects of sample preparation can contribute to peak tailing:

  • Sample Overload: Injecting too much sample can overload the column, leading to peak fronting or tailing.[3][7] Try diluting your sample.

  • Sample Matrix: Complex sample matrices can introduce non-volatile residues that contaminate the inlet and column, creating active sites.[3] Consider sample cleanup techniques if you are working with complex matrices.

Q4: What is an "active site" in a GC system? A4: An active site is a location within the GC flow path that can interact with the analyte through mechanisms other than the intended partitioning with the stationary phase. These are often exposed silanol groups (Si-OH) on glass or fused silica surfaces, or metal oxides on stainless steel components.[1][2] These sites can form hydrogen bonds or have other adsorptive interactions with polar or active compounds.

Experimental Protocols

Protocol 1: GC System Conditioning for Sulfur Analysis

This protocol is recommended for new columns or as a periodic maintenance step to remove contaminants.

  • Disconnect the Column from the Detector: Leave the column connected to the inlet.

  • Set Carrier Gas Flow: Set a carrier gas flow rate of 1-2 mL/min.

  • Initial Oven Temperature: Set the initial oven temperature to 40°C and hold for 15 minutes.

  • Temperature Ramp: Ramp the oven temperature at 10°C/min to 20°C above the maximum temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.

  • Hold at Maximum Temperature: Hold at the maximum temperature for 1-2 hours.[5]

  • Cool Down: Cool down the oven before reconnecting the column to the detector.

Protocol 2: Example GC Method for this compound Analysis

This is a starting point for method development. Parameters may need to be optimized for your specific instrument and application.

Parameter Value Rationale
Column Low- to mid-polarity, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)Non-polar columns are often used for disulfide analysis.[8]
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Inlet Liner Deactivated, splitless liner with glass woolMinimizes active sites.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is for trace analysis.
Injection Volume 1 µLA standard injection volume to avoid overloading.
Oven Program Initial: 60°C (hold 1 min), Ramp: 5°C/min to 210°C, then 10°C/min to 280°C (hold 15 min)A starting point based on similar analyses.[8]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Common detectors for this type of analysis.
Detector Temp FID: 280 °C, MS Transfer Line: 280 °CPrevents condensation of the analyte.

Visualizations

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed inlet_check Step 1: Inspect Inlet System - Replace Liner & Septum - Check Seals start->inlet_check column_check Step 2: Evaluate Column - Trim Column Inlet - Verify Installation inlet_check->column_check Issue Persists resolved Peak Shape Improved inlet_check->resolved Issue Resolved method_check Step 3: Review Method Parameters - Injector Temperature - Flow Rate & Split Ratio column_check->method_check Issue Persists column_check->resolved Issue Resolved advanced_check Step 4: Advanced Checks - Perform Leak Check - System Bake-out method_check->advanced_check Issue Persists method_check->resolved Issue Resolved advanced_check->resolved Issue Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing in GC.

G cluster_1 Analyte-Surface Interaction analyte This compound (Active Analyte) interaction Undesirable Secondary Interaction (Adsorption) analyte->interaction active_site Active Site (e.g., Silanol Group on Liner/Column) active_site->interaction elution Delayed Elution of Some Molecules interaction->elution peak_tailing Result: Tailing Peak elution->peak_tailing

Caption: The mechanism of peak tailing due to active site interactions.

References

optimization of extraction efficiency for methyl propyl disulfide from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of methyl propyl disulfide from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other volatile sulfur compounds.

IssuePossible CauseSuggested Solution
Low or No Analyte Recovery Inappropriate SPME Fiber: The fiber coating is not suitable for adsorbing this compound.For volatile sulfur compounds like this compound, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended due to its high affinity for a wide range of volatile and semi-volatile compounds.[1][2][3][4]
Suboptimal Extraction Parameters: Extraction time and temperature are not optimized for the analyte and matrix.Systematically optimize extraction time and temperature. For volatile sulfur compounds in a garlic matrix, an extraction temperature of 58°C and an extraction time of 40 minutes have been shown to be effective.[5]
Analyte Loss During Sample Preparation: Volatile compounds can be lost during sample handling and concentration steps.Minimize sample handling and avoid prolonged exposure to the atmosphere. When concentrating extracts, be aware that volatile metabolites can be lost during solvent evaporation under vacuum or nitrogen flow.[6]
Strong Sample Solvent in SPE: The solvent used to dissolve the sample is too strong, preventing the analyte from being retained on the sorbent.Use a weaker sample solvent to ensure proper interaction and retention of the analyte on the solid phase extraction (SPE) sorbent.[7]
Poor Reproducibility Fiber-to-Fiber Variability: Inconsistencies between individual SPME fibers can lead to variable results.Regularly condition SPME fibers and perform quality control checks to ensure consistent performance.[1]
Matrix Effects: Components of the sample matrix interfere with the extraction and/or analysis of the target analyte.[8][9][10]Method 1: Internal Standards: Use appropriate internal standards that are similarly affected by the matrix to compensate for variations.[8][9][10] Method 2: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. Method 3: QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can be optimized to effectively remove matrix interferences.[11][12][13][14][15]
Inconsistent Sample Homogenization: Non-uniform sample preparation leads to variability in analyte concentration.Ensure a consistent and thorough homogenization procedure for all samples. For solid samples, grinding to a uniform particle size is crucial.
Peak Tailing or Broadening in GC-MS Active Sites in the GC System: Active sites in the injector, column, or detector can interact with sulfur compounds, leading to poor peak shape.Use a deactivated inlet liner and a column specifically designed for the analysis of sulfur compounds. Regular maintenance of the GC system is also important.
High Injection Volume: Injecting too much sample can overload the column.Optimize the injection volume to avoid overloading the analytical column.
Matrix Interference in GC-MS Co-elution of Matrix Components: Other compounds in the sample elute at the same time as this compound, interfering with its detection.Method 1: Optimize GC Method: Adjust the temperature program of the gas chromatograph to improve the separation of the analyte from interfering compounds. Method 2: Use a More Selective Detector: A mass spectrometer (MS) in selected ion monitoring (SIM) mode or a tandem mass spectrometer (MS/MS) can provide higher selectivity than a flame ionization detector (FID).[16] Method 3: Enhanced Sample Cleanup: Employ a more rigorous sample cleanup method, such as dispersive solid-phase extraction (d-SPE) as used in the QuEChERS method, to remove interfering matrix components.[14]

Frequently Asked Questions (FAQs)

1. What is the best extraction method for this compound from a complex matrix?

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the extraction of volatile sulfur compounds like this compound from complex matrices.[1][5] It is a solvent-free method that is both simple and sensitive.[1] Other methods that can be employed include Ultrasound-Assisted Extraction (UAE) and the QuEChERS method.

2. Which SPME fiber should I use for this compound?

A Carboxen/Polydimethylsiloxane (CAR/PDMS) coated fiber is generally recommended for the analysis of a broad range of volatile and semi-volatile compounds, including many volatile sulfur compounds.[1][2][3][4]

3. How can I optimize my HS-SPME method?

Key parameters to optimize for HS-SPME include:

  • Fiber Coating: Select a fiber with high affinity for your analyte.

  • Extraction Time and Temperature: These parameters significantly influence the partitioning of the analyte onto the fiber. An experimental design approach can be used to find the optimal conditions.[2]

  • Sample Volume and Headspace Volume: The ratio of these volumes can affect the concentration of the analyte in the headspace.

  • Agitation: Agitation of the sample can help to accelerate the equilibration of the analyte between the sample and the headspace.

4. What is the "matrix effect" and how can I minimize it?

The matrix effect refers to the combined effect of all components in a sample, other than the analyte, on the analytical signal.[8][9][10] These effects can lead to either suppression or enhancement of the signal, causing inaccurate quantification. To minimize matrix effects, you can:

  • Use a suitable internal standard.[8][9][10]

  • Dilute the sample.

  • Employ more effective sample cleanup techniques like QuEChERS.[11][12][13][14][15]

5. Can I use Ultrasound-Assisted Extraction (UAE) for this compound?

Yes, Ultrasound-Assisted Extraction (UAE) can be an effective method for extracting organosulfur compounds from complex matrices.[17] The high-frequency sound waves create cavitation bubbles that disrupt the sample matrix, enhancing the extraction of target compounds into the solvent.[17][18][19] Key parameters to optimize for UAE include ultrasonic power, extraction time, temperature, and solvent type.[20]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Sulfur Compounds in Garlic

This protocol is adapted from a method used for the analysis of volatile compounds in purple garlic.[5]

1. Sample Preparation: a. Homogenize 1 gram of the garlic sample. b. Place the homogenate into a 15 mL headspace vial. c. Add 2 mL of ultra-pure water. d. Add 0.5 g of anhydrous sodium sulfate to facilitate the release of volatile compounds. e. Add an appropriate internal standard (e.g., 2-octanol).

2. Extraction: a. Place the vial on a constant temperature magnetic stirrer set to 58°C and equilibrate for 10 minutes with stirring (1000 r/min). b. Expose a pre-conditioned 85 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 40 minutes.

3. Desorption and Analysis: a. Immediately after extraction, insert the SPME fiber into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption. b. A typical desorption temperature is 250°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Organosulfur Compounds

This is a general protocol that can be adapted for various complex matrices.

1. Sample Preparation: a. Weigh a representative amount of the homogenized sample (e.g., 5 g) into a suitable extraction vessel. b. Add a specific volume of an appropriate extraction solvent (e.g., ethanol, methanol, or a mixture with water). The solid-to-liquid ratio is a critical parameter to optimize.[20]

2. Extraction: a. Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator. b. Apply ultrasonic waves at a specific power and frequency for a predetermined time. Typical frequencies for UAE are in the range of 20-50 kHz.[20] c. Maintain a constant temperature during extraction, as temperature can affect extraction efficiency and the stability of the analyte.

3. Post-Extraction: a. Separate the extract from the solid residue by centrifugation or filtration. b. The extract can then be concentrated or directly analyzed by GC-MS or another suitable analytical technique.

Data Presentation

Table 1: Optimized HS-SPME Parameters for Volatile Compounds in Garlic

ParameterOptimized Value
SPME Fiber 85 µm Carboxen/PDMS
Sample Weight 1 g
Extraction Temperature 58°C
Equilibration Time 10 min
Extraction Time 40 min
Agitation Speed 1000 r/min
Data adapted from Wei et al. (2022)[5]

Table 2: General Parameters for Ultrasound-Assisted Extraction (UAE)

ParameterTypical Range
Ultrasonic Frequency 20 - 50 kHz
Ultrasonic Power 100 - 500 W
Extraction Time 5 - 30 min
Extraction Temperature 25 - 60°C
Solid-to-Liquid Ratio 1:10 to 1:50 (g/mL)
These are general ranges and require optimization for specific applications.

Visualizations

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Homogenize Homogenize Sample Vial Transfer to Headspace Vial Homogenize->Vial Additives Add Water, Salt, & Internal Standard Vial->Additives Equilibrate Equilibrate at Optimal Temperature Additives->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

uae_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Post-Extraction & Analysis Homogenize Homogenize Sample Mix Mix with Extraction Solvent Homogenize->Mix Sonicate Apply Ultrasonic Waves Mix->Sonicate Separate Separate Extract from Solids Sonicate->Separate Analyze Analyze Extract (e.g., GC-MS) Separate->Analyze

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

References

preventing thermal degradation of methyl propyl disulfide during GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of methyl propyl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the thermal degradation of this compound during analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shapes (tailing) for this compound. What are the likely causes and solutions?

A1: Poor peak shape, particularly tailing, for active compounds like this compound is often due to interaction with active sites within the GC system.

  • Cause: Active sites can be present in the inlet liner, on the column, or even in the transfer lines. These sites can be acidic or contain metal ions that interact with the sulfur atoms in the disulfide.

  • Solution:

    • Use Deactivated Liners: Employ liners that have been treated to cover active silanol groups. A single taper liner with deactivated glass wool is often a good choice for splitless analyses as the wool can aid in sample vaporization.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and create an inert surface.

    • System Inertness: Use inert transfer lines and fittings to minimize potential interactions throughout the sample path.

Q2: My results for this compound are not reproducible. What could be causing this variability?

A2: Poor reproducibility can stem from several factors, including injection technique, sample degradation, and inlet discrimination.

  • Cause: Inconsistent injection volumes, thermal degradation in the inlet, or discrimination between volatile and less volatile components can all lead to variable results.

  • Solution:

    • Optimize Injection Parameters: Use an autosampler for consistent injection volumes and speeds.

    • Lower Inlet Temperature: High inlet temperatures can cause thermal degradation of this compound. Reducing the inlet temperature can improve reproducibility.

    • Inlet Liner Selection: A liner with deactivated glass wool can improve the reproducibility of splitless injections by providing a consistent surface for volatilization.

Q3: I suspect that my this compound is degrading during analysis. How can I confirm this and what are the primary causes?

A3: Thermal degradation is a common issue for labile sulfur compounds. Confirmation can be achieved by observing unexpected peaks in your chromatogram and a decrease in the response of the parent compound.

  • Confirmation:

    • Look for the appearance of smaller, earlier-eluting peaks that correspond to potential degradation products like methyl mercaptan, propyl mercaptan, and hydrogen sulfide.

    • Inject the sample at a significantly lower inlet temperature (e.g., using a cool on-column injection) as a reference. A significant increase in the parent peak area at the lower temperature is a strong indicator of thermal degradation.

  • Primary Causes:

    • High Inlet Temperature: The heated inlet is the most common source of thermal degradation.

    • Active Sites: Catalytic degradation can occur on active surfaces in the inlet liner or on the column.

Troubleshooting Guides

Issue: Peak Splitting or Broadening
  • Possible Cause: Inefficient sample transfer from the inlet to the column.

    • Troubleshooting Step:

      • Check the column installation depth in the injector.

      • Ensure the use of an appropriate inlet liner for your injection mode (split/splitless). A single taper liner is a good starting point for splitless analysis.

      • Optimize the initial oven temperature to ensure proper focusing of the analyte at the head of the column.

Issue: Loss of Sensitivity and Reduced Peak Area for this compound
  • Possible Cause: Thermal degradation in the inlet or adsorption on active sites.

    • Troubleshooting Step:

      • Systematically lower the inlet temperature in 25 °C increments (e.g., from 250 °C to 225 °C, then to 200 °C) and observe the peak area of this compound.

      • Replace the inlet liner with a new, deactivated liner.

      • Trim the first 10-15 cm of the column from the inlet side to remove any accumulated non-volatile residues or active sites.

Data Presentation

Table 1: Expected Impact of GC Inlet Parameters on this compound Analysis

ParameterSettingExpected Effect on this compoundRationale
Inlet Temperature High (e.g., > 250 °C)Increased thermal degradation, leading to lower recovery and the appearance of degradation peaks.This compound is thermally labile and can decompose at elevated temperatures.
Moderate (e.g., 200-225 °C)Reduced thermal degradation and improved recovery.A balance between efficient volatilization and minimizing decomposition.
Low (e.g., Cool On-Column)Minimal to no thermal degradation, highest recovery.The sample is introduced directly onto the column without passing through a heated inlet.
Inlet Liner Standard Glass LinerPotential for active sites, leading to peak tailing and some degradation.Untreated glass surfaces can have active silanol groups.
Deactivated Glass LinerReduced peak tailing and less catalytic degradation.The deactivation process masks active sites.
Deactivated Liner with Glass WoolImproved vaporization and reproducibility, but the wool can be a source of activity if not properly deactivated.The glass wool provides a larger surface area for volatilization.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using a Split/Splitless Inlet with Minimized Thermal Degradation

Objective: To provide a starting method for the analysis of this compound that minimizes on-instrument thermal degradation.

Methodology:

  • GC System: Agilent 7890 GC with a 5977 MS detector (or equivalent).

  • Inlet: Split/splitless inlet.

    • Liner: Deactivated single taper liner with deactivated glass wool.

    • Inlet Temperature: Start at 200 °C. This can be further optimized by lowering it in increments if degradation is still observed.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Column:

    • Stationary Phase: Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu.

Protocol 2: Preventing Thermal Degradation with Cool On-Column (COC) Injection

Objective: To eliminate thermal degradation of this compound in the inlet by direct injection onto the column.

Methodology:

  • GC System: GC equipped with a Cool On-Column (COC) inlet.

  • Inlet:

    • Inlet Temperature: Set to track the oven temperature.

    • Injection Volume: 1 µL.

  • Column:

    • Stationary Phase: 5% phenyl-methylpolysiloxane.

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. A retention gap (1-5 m of deactivated fused silica) at the inlet of the analytical column is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: Set at or slightly below the boiling point of the solvent (e.g., 35 °C for hexane). Hold for 2 minutes.

    • Injection: Perform the injection at the initial temperature.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes.

Visualizations

Thermal_Degradation_Pathway This compound This compound S-S Bond Cleavage S-S Bond Cleavage This compound->S-S Bond Cleavage High Temperature Thermal Energy (Inlet) Thermal Energy (Inlet) Thermal Energy (Inlet)->S-S Bond Cleavage Methylthiyl Radical Methylthiyl Radical S-S Bond Cleavage->Methylthiyl Radical Propylthiyl Radical Propylthiyl Radical S-S Bond Cleavage->Propylthiyl Radical Hydrogen Abstraction_1 Hydrogen Abstraction Methylthiyl Radical->Hydrogen Abstraction_1 Hydrogen Abstraction_2 Hydrogen Abstraction Propylthiyl Radical->Hydrogen Abstraction_2 Methyl Mercaptan Methyl Mercaptan Hydrogen Abstraction_1->Methyl Mercaptan Propyl Mercaptan Propyl Mercaptan Hydrogen Abstraction_2->Propyl Mercaptan Further Decomposition Further Decomposition Methyl Mercaptan->Further Decomposition Propyl Mercaptan->Further Decomposition Hydrogen Sulfide Hydrogen Sulfide Further Decomposition->Hydrogen Sulfide

Caption: Postulated thermal degradation pathway of this compound in a GC inlet.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Inlet Optimization cluster_3 Column Maintenance cluster_4 Advanced Solution Poor Peak Shape / Low Recovery Poor Peak Shape / Low Recovery Check for Leaks Check for Leaks Poor Peak Shape / Low Recovery->Check for Leaks Verify Column Installation Verify Column Installation Poor Peak Shape / Low Recovery->Verify Column Installation Review Method Parameters Review Method Parameters Poor Peak Shape / Low Recovery->Review Method Parameters Lower Inlet Temperature Lower Inlet Temperature Review Method Parameters->Lower Inlet Temperature Replace Inlet Liner Replace Inlet Liner Lower Inlet Temperature->Replace Inlet Liner Issue Persists Use Deactivated Liner Use Deactivated Liner Replace Inlet Liner->Use Deactivated Liner Trim Column Inlet Trim Column Inlet Use Deactivated Liner->Trim Column Inlet Issue Persists Condition Column Condition Column Trim Column Inlet->Condition Column Implement Cool On-Column Injection Implement Cool On-Column Injection Condition Column->Implement Cool On-Column Injection Issue Persists

improving the yield and purity of synthetic methyl propyl disulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic methyl propyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: this compound, an unsymmetrical disulfide, is primarily synthesized through three main routes:

  • Oxidative Co-coupling of Thiols: This method involves the simultaneous oxidation of a mixture of methyl mercaptan and propyl mercaptan.

  • Thiol-Disulfide Exchange: This route consists of the reaction between a thiol (either methyl mercaptan or propyl mercaptan) and a symmetrical disulfide (dipropyl disulfide or dimethyl disulfide, respectively).

  • Reaction of an Alkyl Thiosulfate (Bunte Salt) with a Thiolate: This method involves the preparation of a Bunte salt from either methyl or propyl halide, which is then reacted with the corresponding thiolate.

Q2: My reaction is resulting in a low yield of this compound. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Formation of Symmetrical Disulfides: The primary cause of low yield is often the concurrent formation of dimethyl disulfide and dipropyl disulfide as byproducts.[1]

  • Incomplete Conversion: The reaction may not have gone to completion due to suboptimal reaction conditions such as temperature, reaction time, or catalyst activity.

  • Oxidation of Thiols: Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of undesired side products.[2]

  • Product Loss During Workup and Purification: this compound can be lost during extraction and purification steps, especially if not performed carefully.

Q3: I am observing significant amounts of dimethyl disulfide and dipropyl disulfide in my product mixture. How can I minimize their formation?

A3: Minimizing the formation of symmetrical disulfides is crucial for improving the yield of the desired unsymmetrical product. Strategies include:

  • Controlled Addition of Reagents: In oxidative coupling, slowly adding one of the thiols to the reaction mixture containing the other thiol and the oxidizing agent can favor the formation of the unsymmetrical disulfide.

  • Use of Specific Reagents: Certain reagents, like 1-chlorobenzotriazole, can be used to activate one thiol before the addition of the second, promoting the selective formation of the unsymmetrical disulfide.[3]

  • Umpolung Approach: This strategy involves reversing the polarity of one thiol, making it electrophilic, to selectively react with the other nucleophilic thiol.[1]

Q4: How can I purify this compound from the symmetrical disulfide byproducts?

A4: Purification of this compound from dimethyl disulfide and dipropyl disulfide is typically achieved by fractional distillation. The boiling points of the three compounds are sufficiently different to allow for their separation.

  • Dimethyl disulfide: ~110 °C

  • This compound: ~145-147 °C

  • Dipropyl disulfide: ~195-196 °C[4]

Careful control of the distillation temperature and the use of an efficient distillation column are key to obtaining high-purity this compound.

Q5: What analytical techniques are suitable for assessing the purity of my synthesized this compound?

A5: The purity of this compound can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying the components of the product mixture, including the desired product and any symmetrical disulfide byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of this compound and to detect the presence of impurities.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. For oxidative coupling, lower temperatures may favor the unsymmetrical product. For thiol-disulfide exchange, gentle heating might be required to drive the equilibrium towards the product.
Incorrect Stoichiometry Carefully control the molar ratio of the reactants. A slight excess of one thiol may be beneficial in some cases, but large excesses can lead to the formation of the corresponding symmetrical disulfide.
Inefficient Mixing Ensure vigorous and efficient stirring of the reaction mixture to promote contact between the reactants, especially in heterogeneous reactions.
Catalyst Deactivation If a catalyst is used, ensure its activity is not compromised. Consider using fresh catalyst or regenerating the used catalyst if possible.
Air Oxidation of Thiols Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of thiols by atmospheric oxygen.[2]
Issue 2: High Purity Issues - Presence of Symmetrical Disulfides
Potential Cause Troubleshooting Steps
Simultaneous Oxidation of Both Thiols In oxidative coupling, add one thiol slowly to the reaction mixture containing the other thiol and the oxidizing agent. This can kinetically favor the formation of the unsymmetrical disulfide.
Thiol-Disulfide Exchange Equilibrium In thiol-disulfide exchange reactions, consider using a large excess of the symmetrical disulfide to shift the equilibrium towards the formation of the unsymmetrical product. The unreacted symmetrical disulfide can be removed during purification.
Disproportionation of the Product Under certain conditions (e.g., presence of base or prolonged heating), this compound can disproportionate into dimethyl disulfide and dipropyl disulfide. Minimize reaction time and temperature, and neutralize the reaction mixture promptly during workup.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Typical Reagents Typical Reaction Conditions Reported Yield Range Key Advantages Key Disadvantages
Oxidative Co-coupling Methyl mercaptan, Propyl mercaptan, Oxidizing agent (e.g., I2, H2O2, air)Varies with oxidant; often at room temperature or below40-70%One-pot synthesisOften produces significant amounts of symmetrical disulfides
Thiol-Disulfide Exchange Methyl mercaptan + Dipropyl disulfide OR Propyl mercaptan + Dimethyl disulfideTypically requires a catalyst (e.g., base) and gentle heating50-80%Can be more selective than oxidative couplingEquilibrium reaction; may require driving to completion
Bunte Salt Method Alkyl halide, Sodium thiosulfate, ThiolateTwo-step process; reaction conditions vary for each step60-90%Generally high selectivity for the unsymmetrical productMulti-step synthesis; requires preparation of the Bunte salt

Experimental Protocols

Method 1: Oxidative Co-coupling of Methyl Mercaptan and Propyl Mercaptan

Materials:

  • Methyl mercaptan

  • Propyl mercaptan

  • Iodine

  • Sodium thiosulfate (for quenching)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve propyl mercaptan (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve iodine (1.1 eq) in dichloromethane and add it to the addition funnel.

  • Slowly add the iodine solution to the stirred solution of propyl mercaptan.

  • Once the addition of iodine is complete, slowly add a solution of methyl mercaptan (1.0 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Method 2: Thiol-Disulfide Exchange

Materials:

  • Propyl mercaptan

  • Dimethyl disulfide

  • Sodium methoxide (catalyst)

  • Methanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of propyl mercaptan (1.0 eq) in methanol, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Add dimethyl disulfide (1.2 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction by GC-MS.

  • After the reaction reaches equilibrium (typically a few hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactants Reactants (Thiols/Disulfides) reaction Reaction (Oxidative Coupling or Thiol-Disulfide Exchange) reactants->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis final_product final_product analysis->final_product Pure Methyl Propyl Disulfide

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue check_byproducts Analyze Crude Product (GC-MS) Identify Byproducts start->check_byproducts incomplete_conversion Incomplete Conversion? check_byproducts->incomplete_conversion symmetrical_disulfides Symmetrical Disulfides Present? check_byproducts->symmetrical_disulfides optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst incomplete_conversion->optimize_conditions Yes end Improved Synthesis optimize_conditions->end modify_protocol Modify Protocol: - Slow Addition - Change Reagents - Adjust Stoichiometry symmetrical_disulfides->modify_protocol Yes modify_protocol->end

Caption: Logical workflow for troubleshooting low yield and purity in this compound synthesis.

References

resolving co-elution of methyl propyl disulfide with other sulfur compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Resolving Co-elution of Sulfur Compounds

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with methyl propyl disulfide and other sulfur compounds during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my sulfur compound peaks, including this compound, showing poor resolution or tailing?

A1: Poor peak shape and resolution for sulfur compounds are often due to their reactive nature. Several factors can contribute to this:

  • Active Sites: Sulfur compounds, particularly mercaptans and hydrogen sulfide, can interact with active sites within the GC system. This includes the inlet liner, column, and transfer lines, leading to peak tailing.

  • Inappropriate GC Column: The choice of the stationary phase is critical for separating sulfur compounds. A non-specialized column may not provide the necessary selectivity to resolve closely eluting sulfur species.

  • Suboptimal Oven Temperature Program: An inadequate temperature ramp can result in poor separation of volatile compounds. A slow ramp rate is often necessary to enhance the resolution of early-eluting peaks.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting and a loss of resolution.

Q2: I suspect this compound is co-eluting with another compound. How can I confirm this?

A2: Confirming co-elution is the first step in resolving the issue. Here are two common methods:

  • Mass Spectrometry (MS): If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.

  • Selective Detectors: Employing a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), in parallel with a non-selective detector like a Flame Ionization Detector (FID), can help identify co-eluting non-sulfur compounds. If a peak is observed on the FID but not on the SCD/PFPD, it confirms the presence of a non-sulfur interferent. When high levels of hydrocarbons elute simultaneously with sulfur compounds, the signal for sulfur can be quenched, leading to non-linear area counts.[3]

Q3: Can I resolve co-eluting sulfur compounds by simply changing the temperature program?

A3: Yes, optimizing the oven temperature program can significantly improve the resolution of co-eluting compounds.[1][2] Here are some adjustments to consider:

  • Lower Initial Temperature: Decreasing the initial oven temperature can improve the separation of volatile, early-eluting compounds.

  • Slower Ramp Rate: A slower temperature ramp rate provides more time for compounds to interact with the stationary phase, which can enhance separation.[1][2][4]

  • Isothermal Holds: Introducing an isothermal hold at a specific temperature can help to separate critical pairs of peaks.

While temperature programming is a powerful tool, it may not be sufficient for resolving compounds with very similar chemical properties. In such cases, a change in the stationary phase chemistry (i.e., a different GC column) is often the most effective solution.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound with other sulfur compounds.

Issue: this compound peak is not baseline resolved from an adjacent peak.

Below is a troubleshooting workflow to guide you through resolving this common issue.

G start Start: Co-elution of This compound Observed check_ms Using GC-MS? start->check_ms assess_purity Assess Peak Purity via Mass Spectra Across the Peak check_ms->assess_purity Yes optimize_gc Optimize GC Method check_ms->optimize_gc No assess_purity->optimize_gc lower_temp Lower Initial Oven Temperature and/or Use Slower Ramp Rate optimize_gc->lower_temp use_selective_detector Use Sulfur-Specific Detector (e.g., SCD, PFPD) optimize_gc->use_selective_detector If co-eluting with non-sulfur compound check_resolution Resolution Improved? lower_temp->check_resolution change_column Select Column with Different Stationary Phase check_resolution->change_column No end_resolved End: Co-elution Resolved check_resolution->end_resolved Yes change_column->optimize_gc Re-optimize end_selective End: Interference Eliminated by Selective Detection use_selective_detector->end_selective

Caption: Troubleshooting workflow for resolving co-elution of this compound.

Step 1: Enhance Chromatographic Resolution

If complete baseline separation is the goal, optimizing the GC method is the first step.

  • Method Parameter Optimization:

    • Temperature Program: As a starting point, use a scouting gradient with a low initial oven temperature (e.g., 35-40°C) and a ramp rate of 10°C/min.[5] If co-elution persists, decrease the ramp rate in increments of 5°C/min.[2] For early eluting compounds like this compound, lowering the initial temperature can also significantly improve resolution.

    • Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity to maximize column efficiency.

  • Column Selection: The choice of the GC column's stationary phase is the most critical factor for achieving separation. If you are using a non-polar column, switching to a column with a different selectivity, such as a more polar stationary phase, may resolve the co-elution. For the analysis of reactive sulfur compounds, highly inert columns are recommended to prevent analyte adsorption.

Step 2: Utilize Selective Detection

When chromatographic separation is challenging, especially in complex matrices, a selective detector can provide the necessary specificity.

G cluster_0 Non-Selective Detection (e.g., FID) cluster_1 Selective Detection (e.g., SCD) a This compound + Co-eluting Compound b Single Unresolved Peak a->b c This compound d Single, Sharp Peak c->d start Sample Injection start->a start->c

Caption: Principle of selective detection for resolving co-elution.

  • Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and provides a linear, equimolar response to sulfur compounds.[6][7] It is far less susceptible to interference from hydrocarbons, which can "quench" the signal in other detectors.[3] This makes it an excellent choice for accurately quantifying this compound in complex matrices, even if it co-elutes with non-sulfur compounds.

  • Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that can be used to identify sulfur-containing compounds in a complex chromatogram where they might be masked in an MS or FID.[8]

Data & Protocols

GC Column Selection Guide

The selection of an appropriate GC column is crucial for the successful analysis of sulfur compounds. The following table summarizes columns commonly used for this purpose.

Column NameStationary PhaseKey CharacteristicsTypical Applications
Agilent J&W DB-Sulfur SCD Non-polarLow bleed and exceptional inertness, optimized for GC/SCD.[6]Analysis of sulfur compounds in petroleum gases and natural gas according to ASTM D5504.[6]
Restek Rt-XLSulfur ProprietaryExtensively deactivated for low-level sulfur analysis; resolves hydrocarbons from sulfur compounds.Analysis of C1-C6 hydrocarbon streams.
Thick-film Rtx-1 100% DimethylpolysiloxaneGood for separating low molecular weight sulfur compounds.Speciation of sulfur in natural gas.
Porous Layer Open Tubular (PLOT) Porous PolymersHigh inertness, prevents co-elution and matrix interference in specific applications.Low-level sulfur analysis in propylene streams.
Example Experimental Protocol: Headspace GC-SCD Analysis of Volatile Sulfur Compounds

This protocol provides a starting point for the analysis of volatile sulfur compounds, including this compound.

  • Sample Preparation (Static Headspace):

    • Place a 5 mL aliquot of the liquid sample (e.g., wine, food matrix extract) into a 20 mL headspace vial.

    • Add an appropriate internal standard.

    • Seal the vial with a PTFE-lined septum.

    • Incubate the vial at a controlled temperature (e.g., 30°C) to allow for the equilibration of volatile sulfur compounds between the liquid and gas phases.[9]

  • GC-SCD Analysis:

    • GC System: Agilent 7890A GC or equivalent.

    • Detector: Sulfur Chemiluminescence Detector (SCD).

    • Column: Agilent J&W DB-Sulfur SCD (or equivalent), 60 m x 0.32 mm ID.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Injector: Split/splitless inlet at 200°C with a split ratio of 10:1.

    • Oven Temperature Program:

      • Initial Temperature: 35°C, hold for 4 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Detector Temperature: 200°C.

    • Injection: 1 mL of the headspace is injected using a gas-tight syringe or a gas sampling valve.

  • Data Analysis:

    • Identify peaks based on their retention times compared to known standards.

    • Quantify the concentration of this compound using an internal or external standard calibration curve.

References

Technical Support Center: Optimization of SPME Parameters for Methyl Propyl Disulfide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of methyl propyl disulfide. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is SPME and why is it used for analyzing this compound?

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1][2] It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or, more commonly for volatile compounds like this compound, through headspace extraction.[1][3] This method is advantageous because it is simple, fast, cost-effective, and avoids the use of organic solvents.[4] SPME is particularly well-suited for volatile sulfur compounds (VSCs) as it minimizes sample handling and pre-concentrates the analytes, which enhances sensitivity.[1]

Q2: Which SPME fiber is best for extracting this compound?

The choice of SPME fiber is critical for the efficient extraction of VSCs. For volatile and low-molecular-weight compounds like this compound, fibers with adsorbent properties are generally preferred.[1]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS) : This fiber is highly effective for a wide range of volatile and semi-volatile compounds, including many VSCs.[1][5] The porous nature of Carboxen provides a large surface area for adsorption.[1] Studies have shown CAR/PDMS to have the highest extraction efficiency for VSCs.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) : This triple-phase fiber offers broad selectivity, making it suitable for analyzing complex mixtures of VSCs in various sample matrices.[1][4]

  • Polydimethylsiloxane (PDMS) : While a common general-purpose fiber, it is typically more suitable for nonpolar, higher molecular weight compounds and may show lower efficiency for highly volatile sulfur compounds compared to Carboxen-based fibers.[1][2]

For this compound, a CAR/PDMS or DVB/CAR/PDMS fiber is recommended for optimal extraction.

Q3: How do extraction time and temperature affect the analysis of this compound?

Extraction time and temperature are crucial parameters that significantly influence the amount of analyte extracted.[2]

  • Extraction Time : An equilibrium must be reached between the sample matrix, the headspace, and the SPME fiber.[3] A longer extraction time generally leads to higher recovery, up to the point where equilibrium is achieved.[6] Typical extraction times for volatile compounds range from 10 to 30 minutes.[6]

  • Extraction Temperature : Increasing the sample temperature generally decreases the equilibration time and can enhance the release of analytes from the sample matrix into the headspace.[3][7] However, for headspace SPME, excessively high temperatures can have a negative effect, driving the analytes out of the fiber and reducing overall sensitivity.[6][7] Optimal temperatures for VSCs are often in the range of 40-90 °C.[6]

Q4: What is "salting out" and should I use it for this compound analysis?

"Salting out" involves adding a salt, commonly sodium chloride (NaCl), to the sample to decrease the solubility of the analyte in the aqueous phase and increase its concentration in the headspace.[3] This can lead to a significant increase in extraction efficiency, particularly for polar and volatile organic compounds.[3] For the analysis of VSCs, the addition of salt has been shown to improve recovery.[2] Therefore, adding NaCl to your sample is a recommended step to enhance the extraction of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inappropriate SPME fiber selection.For this compound, use a Carboxen-based fiber such as CAR/PDMS or DVB/CAR/PDMS.[1][4]
Insufficient extraction time or temperature.Optimize extraction time (e.g., 10-30 min) and temperature (e.g., 40-90 °C) to ensure equilibrium is reached and analyte volatility is sufficient.[6]
Sample matrix effects.The sample matrix can significantly influence the partitioning of analytes.[1] Consider using matrix-matched calibration standards or the standard addition method for accurate quantification.[1] The presence of ethanol, for example, can reduce the extraction efficiency of VSCs.[5]
Improper desorption in the GC inlet.Ensure the GC inlet temperature is high enough for complete thermal desorption of the analyte from the fiber. Splitless injection is generally required for SPME to focus the analytes on the column.[7]
Poor Reproducibility Inconsistent extraction time and temperature.Maintain consistent extraction conditions for all samples and standards to ensure reliable results.[6]
Fiber-to-fiber variability.Regular conditioning and quality control checks of the SPME fibers are recommended to account for variations between individual fibers.[1]
Competitive adsorption on the fiber.In complex mixtures, more abundant or higher molecular weight compounds can displace less abundant ones on porous fibers like CAR/PDMS.[1] Diluting the sample or using a different fiber type may help.
Changes in the sample matrix.Variations in the sample matrix will influence precision and accuracy.[7]
Peak Broadening or Tailing Dead volume in the GC inlet.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize peak broadening during the transfer of analytes onto the column.[7]
Incomplete or slow desorption.Optimize the desorption temperature and time in the GC inlet. The fiber should be desorbed rapidly to ensure a focused injection.[6]

Quantitative Data Summary

Table 1: Recommended SPME Fibers for Volatile Sulfur Compounds (including this compound)

Fiber TypePolarityRecommended ForReference(s)
Carboxen/Polydimethylsiloxane (CAR/PDMS)BipolarWide range of volatile and semi-volatile compounds, highly effective for VSCs.[1][5]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)BipolarComplex mixtures of VSCs in various matrices.[1][4]
Polydimethylsiloxane (PDMS)NonpolarNonpolar, higher molecular weight compounds. May have lower efficiency for highly volatile sulfur compounds.[1][2]

Table 2: General Optimization Ranges for SPME Parameters for Volatile Sulfur Compounds

ParameterTypical RangeConsiderationsReference(s)
Extraction Time 10 - 30 minutesLonger times may be needed for less volatile compounds or to reach equilibrium.[6]
Extraction Temperature 40 - 90 °CHigher temperatures increase volatility but can decrease partitioning to the fiber if too high.[6]
Sample Agitation Stirring or sonicationImproves mass transfer and reduces equilibration time.[6]
Salt Addition (NaCl) ~25% (w/v) or saturatedIncreases analyte concentration in the headspace, enhancing recovery.[2][3]

Experimental Protocols

Optimized Headspace SPME (HS-SPME) Method for this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific sample matrix and instrumentation.

  • Sample Preparation :

    • Place a known amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a headspace vial (e.g., 10 or 20 mL).[4]

    • Add a saturated solution of NaCl or solid NaCl to the sample.[2][3]

    • If using an internal standard, spike the sample at this stage.

    • Immediately seal the vial with a septum cap.

  • SPME Fiber Conditioning :

    • Before first use and as needed, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet.

  • Extraction :

    • Place the sealed vial in a heating block or autosampler with agitation set to the desired temperature (e.g., 60 °C).[8]

    • Allow the sample to equilibrate for a set time (e.g., 5-15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 20-40 minutes).[8]

  • Desorption and GC Analysis :

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the gas chromatograph.

    • Expose the fiber in the inlet to desorb the analytes onto the GC column. A typical desorption temperature is 250 °C.[9]

    • Use a splitless injection mode for a duration sufficient for complete desorption (e.g., 2-5 minutes).[7]

    • Start the GC temperature program to separate the analytes.

    • Detection can be performed using a mass spectrometer (MS) or a sulfur-specific detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).[10]

SPME Optimization Workflow

SPME_Optimization_Workflow SPME Optimization Workflow for this compound cluster_prep Preparation cluster_optimization Parameter Optimization cluster_validation Method Validation start Define Analyte and Matrix fiber_selection Select Potential Fibers (e.g., CAR/PDMS, DVB/CAR/PDMS) start->fiber_selection extraction_temp Optimize Extraction Temperature fiber_selection->extraction_temp extraction_time Optimize Extraction Time extraction_temp->extraction_time agitation Optimize Agitation/Stirring extraction_time->agitation salt Evaluate Salt Effect (NaCl) agitation->salt calibration Calibration Curve salt->calibration reproducibility Reproducibility calibration->reproducibility lod_loq LOD & LOQ reproducibility->lod_loq final_method Final Optimized Method lod_loq->final_method

Caption: A flowchart illustrating the systematic workflow for optimizing SPME parameters.

References

Technical Support Center: Quantifying Trace Methyl Propyl Disulfide in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of trace levels of methyl propyl disulfide in environmental samples.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Active sites in the injector or column: Sulfur compounds are prone to adsorption on active surfaces, leading to peak tailing.- Deactivate the inlet liner: Use a silylation reagent to deactivate the liner or use a pre-deactivated liner. - Use an inert-coated GC column: Select a column specifically designed for sulfur analysis. - Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues.
Improper column installation: A poor cut or incorrect installation depth can cause peak distortion.- Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
Column overload: Injecting too much sample can lead to fronting peaks.- Dilute the sample or reduce the injection volume.
Low Sensitivity / No Peak Detected Analyte loss during sample preparation: this compound is highly volatile and can be lost during handling.- Minimize sample handling steps and exposure to the atmosphere. - Use appropriate preservation techniques for the sample matrix (e.g., acidification for water samples).
Leaky septum: A worn or improperly sealed septum can lead to loss of analyte and carrier gas.- Regularly replace the injector septum and ensure it is properly tightened.
Matrix effects: Co-eluting compounds from the sample matrix can suppress the analyte signal.- Dilute the sample: This can reduce the concentration of interfering compounds. - Use matrix-matched standards: Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects. - Employ selective sample preparation: Techniques like headspace solid-phase microextraction (HS-SPME) can help isolate the analyte from the matrix.
Irreproducible Results (Poor Precision) Inconsistent injection volume: Manual injections can introduce variability.- Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique.
Variable sample preparation: Inconsistencies in extraction time, temperature, or agitation can lead to variable results.- Standardize the sample preparation protocol for all samples and standards.
Carrier gas flow instability: Leaks or faulty regulators can cause fluctuations in flow rate.- Check for leaks in the gas lines and ensure gas pressure regulators are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying trace levels of this compound in environmental samples?

The main challenges stem from its chemical properties and the complexity of environmental matrices:

  • High Volatility: this compound can be easily lost during sample collection, storage, and preparation.

  • Low Concentrations: It is often present at trace levels (ng/L to µg/L), requiring highly sensitive analytical methods.

  • Reactivity: As a sulfur compound, it is prone to adsorption onto active sites in the GC system, which can lead to poor peak shape and low recovery.

  • Matrix Interferences: Environmental samples (water, soil, air) contain a multitude of other compounds that can co-elute with this compound and interfere with its detection and quantification.[1]

Q2: Which analytical technique is most suitable for the analysis of this compound?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique. For enhanced selectivity and sensitivity for sulfur compounds, a sulfur chemiluminescence detector (SCD) can be used in conjunction with or as an alternative to the mass spectrometer.

Q3: How can I minimize the loss of this compound during sample preparation?

To minimize analyte loss, consider the following:

  • Use appropriate sampling containers: For water samples, use amber glass vials with PTFE-lined septa to prevent photodegradation and adsorption.

  • Field preservation: For soil and water samples, preservation techniques such as acidification can help to inhibit microbial activity that might degrade the analyte.[2][3]

  • Minimize headspace: When collecting water samples, leave minimal headspace in the vial to reduce volatilization.

  • Use extraction techniques for volatile compounds: Headspace analysis or purge and trap are recommended to efficiently extract this compound from the sample matrix while minimizing handling.

Q4: What is the best way to deal with matrix effects?

Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in trace analysis.[4] Strategies to mitigate them include:

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

  • Standard addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.

  • Isotope dilution: Using a stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

  • Selective sample preparation: Techniques like solid-phase microextraction (SPME) can selectively extract the analyte of interest, leaving many of the interfering matrix components behind.[1]

Q5: What are typical detection limits for disulfide compounds in environmental samples?

Quantitative Data

The following table summarizes method performance data for volatile sulfur compounds similar to this compound, analyzed by purge-and-trap GC-MS in water samples. This data is provided as a reference for expected performance.[5][6]

CompoundMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Dimethyl Disulfide (DMDS)31081.2 - 1200.90 - 7.3
Dimethyl Trisulfide (DMTS)31073.6 - 1181.1 - 7.6

Experimental Protocols

Detailed Methodology: Purge and Trap GC-MS for Trace Volatile Sulfur Compounds in Water

This protocol is adapted from established methods for volatile organic compounds and is suitable for the analysis of this compound in water samples.[7][8]

1. Sample Preparation and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • If residual chlorine is suspected, add a quenching agent (e.g., ascorbic acid) at the time of collection.

  • Store samples at 4°C and analyze as soon as possible.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 minutes

  • Trap Temperature during Purge: < 30°C

  • Desorption Temperature: 240°C

  • Desorption Time: 5 minutes

  • Baking Temperature: 260°C

  • Baking Time: 10 minutes

3. Gas Chromatography (GC) Parameters:

  • Column: DB-624 (60 m x 0.32 mm x 1.8 µm) or equivalent

  • Carrier Gas: Helium

  • Inlet Pressure: 150 kPa

  • Oven Program:

    • Initial Temperature: 35°C, hold for 5 minutes

    • Ramp: 5°C/min to 245°C

    • Final Hold: 5 minutes

  • Injector Temperature: 200°C

4. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 170°C

  • Scan Range: m/z 35-350

  • For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound include m/z 122 (molecular ion), 75, and 47.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection (40 mL vial) Preservation Preservation (Acidification/Cooling) Sample->Preservation Spiking Internal Standard Spiking Preservation->Spiking PurgeTrap Purge and Trap Concentration Spiking->PurgeTrap GC Gas Chromatography Separation PurgeTrap->GC MS Mass Spectrometry Detection GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for the analysis of this compound in water.

Troubleshooting_Tree Start Start Troubleshooting Problem Identify Primary Problem Start->Problem PoorPeakShape Poor Peak Shape (Tailing/Fronting) Problem->PoorPeakShape Peak Shape LowSensitivity Low Sensitivity/ No Peak Problem->LowSensitivity Sensitivity PoorPrecision Poor Precision/ Irreproducible Results Problem->PoorPrecision Precision CheckColumn Check Column & Liner PoorPeakShape->CheckColumn CheckLeaks Check for Leaks (Septum, Fittings) LowSensitivity->CheckLeaks CheckInjection Check Injection Method PoorPrecision->CheckInjection DeactivateLiner Deactivate/Replace Liner CheckColumn->DeactivateLiner Active Sites TrimColumn Trim Column CheckColumn->TrimColumn Contamination CheckOverload Check for Overload CheckColumn->CheckOverload No DiluteSample Dilute Sample CheckOverload->DiluteSample Yes ReplaceSeptum Replace Septum CheckLeaks->ReplaceSeptum Yes CheckMatrixEffects Evaluate Matrix Effects CheckLeaks->CheckMatrixEffects No UseMatrixMatched Use Matrix-Matched Standards CheckMatrixEffects->UseMatrixMatched Yes UseAutosampler Use Autosampler CheckInjection->UseAutosampler Manual CheckSamplePrep Standardize Sample Prep CheckInjection->CheckSamplePrep Autosampler CheckFlow Check Gas Flow Stability CheckSamplePrep->CheckFlow

Figure 2: Troubleshooting decision tree for GC-MS analysis of this compound.

References

Technical Support Center: Refining Purification Methods for Synthesized Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized methyl propyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities depend on the synthetic route. A frequent method involves the reaction of a thiol with a sulfenylating agent. For instance, in a synthesis using 1-propanethiol and dimethyl sulfoxide (DMSO), the primary impurities are typically unreacted starting materials (1-propanethiol and DMSO) and symmetrical disulfides formed as byproducts: dimethyl disulfide (DMDS) and dipropyl disulfide (DPDS).

Q2: What are the recommended purification methods for removing these impurities?

A2: The two primary methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between these methods depends on the scale of the purification and the boiling points of the impurities.

Q3: At what stage should I begin the purification process?

A3: Purification should commence after the initial workup of the reaction mixture. A typical workup involves quenching the reaction, followed by extraction with an organic solvent and washing with brine to remove water-soluble byproducts and unreacted reagents. The crude product, after drying and solvent removal, is then ready for purification.

Q4: How can I assess the purity of my this compound fractions?

A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal method for assessing the purity of your fractions. It allows for the separation of this compound from its closely boiling impurities and provides mass spectral data to confirm the identity of each component. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantitative analysis of purity.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound on a larger scale, separating compounds based on differences in their boiling points.

Troubleshooting Common Fractional Distillation Issues:

Issue Potential Cause Recommended Solution
Poor Separation of this compound and Impurities - Inefficient distillation column (insufficient theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases.- Reduce the heating rate to slow down the distillation, allowing for more effective separation on the column.
Product is Contaminated with Lower-Boiling Impurities (e.g., Dimethyl Disulfide) - Heating rate is too high at the beginning of the distillation.- Inadequate separation in the initial fractions.- Start with a very slow heating rate to carefully distill off the lower-boiling impurities first.- Collect a larger forerun (initial fraction) to ensure all low-boiling components are removed before collecting the main product fraction.
Product is Contaminated with Higher-Boiling Impurities (e.g., Dipropyl Disulfide) - Heating rate is too high, causing the higher-boiling impurities to co-distill.- Distillation carried on for too long at high temperatures.- Carefully monitor the head temperature. Once the this compound has distilled, the temperature will either drop or start to rise towards the boiling point of the next component. Stop the distillation at this point.- Consider using vacuum distillation to lower the boiling points of all components, which can sometimes improve separation.
No Product is Distilling Over - The system is not properly sealed, leading to a loss of vapor.- The heating temperature is too low.- Check all joints and connections for leaks. Ensure a good seal with appropriate grease if necessary.- Gradually increase the temperature of the heating mantle.
Bumping or Uncontrolled Boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly.
Preparative Gas Chromatography (GC)

Preparative GC offers higher resolution and is ideal for purifying smaller quantities of this compound to a very high purity.

Troubleshooting Common Preparative GC Issues:

Issue Potential Cause Recommended Solution
Poor Peak Resolution - Inappropriate GC column.- Incorrect temperature program.- Carrier gas flow rate is not optimal.- Use a column with a stationary phase suitable for separating sulfur compounds, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).- Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.- Adjust the carrier gas flow rate to the optimal linear velocity for the column being used.
Peak Tailing - Active sites on the column or in the injector.- Column overload.- Use a deactivated inlet liner and a column specifically designed for sulfur analysis.- Inject a smaller sample volume.
Low Recovery of Purified Product - Inefficient trapping of the eluting compound.- Decomposition of the compound in the hot injector or detector.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Lower the injector and detector temperatures to the minimum required for efficient transfer and detection without causing degradation.
Ghost Peaks in Subsequent Runs - Carryover from a previous injection.- Contamination in the collection system.- Bake out the column at a high temperature (within the column's limits) between runs.- Thoroughly clean the collection traps between fractions.

Experimental Protocols

Synthesis of this compound from 1-Propanethiol and DMSO

This protocol is provided as a common example for the synthesis of this compound. The subsequent purification protocols are designed to address the impurities typically generated from this synthesis.

Materials:

  • 1-Propanethiol

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-propanethiol and an excess of DMSO.

  • Slowly add concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Shake the funnel and allow the layers to separate.

  • Collect the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Fractional Distillation Protocol

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Observe the vapor rising through the fractionating column.

  • Collect the initial fraction (forerun) which will contain lower-boiling impurities like dimethyl disulfide (boiling point ~110 °C).

  • As the temperature at the distillation head stabilizes near the boiling point of this compound (~154 °C), change the receiving flask to collect the product fraction.[1]

  • Continue distillation at a slow and steady rate, maintaining a constant head temperature.

  • Stop the distillation when the temperature begins to drop or rise significantly, indicating that the product has been distilled.

  • Analyze the purity of the collected fractions using GC-MS.

Preparative Gas Chromatography Protocol

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale split/splitless injector, a preparative column, and a fraction collector.

Typical Parameters:

  • Column: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.

  • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 200-250 °C).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up at a moderate rate (e.g., 5-10 °C/min) to a final temperature that allows for the elution of all components.

  • Carrier Gas: Helium or nitrogen at an optimized flow rate for the column dimensions.

  • Fraction Collection: Cool the collection traps with liquid nitrogen or a dry ice/acetone slurry to efficiently trap the eluting this compound.

Procedure:

  • Dissolve the crude this compound in a small amount of a volatile solvent (e.g., dichloromethane).

  • Inject an appropriate volume of the sample onto the preparative GC column.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

  • Concentrate the collected fraction by carefully evaporating the solvent.

  • Confirm the purity of the collected product using analytical GC-MS.

Data Presentation

Table 1: Physical Properties and Boiling Points of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
Dimethyl Disulfide94.2~110
This compound 122.25 ~154 [1]
Dipropyl Disulfide150.3~195
1-Propanethiol76.17~67
Dimethyl Sulfoxide (DMSO)78.13~189

Table 2: Expected Purity Levels for Different Purification Methods

Purification MethodExpected PurityTypical YieldNotes
Fractional Distillation>95%Moderate to HighEfficiency depends on the column and careful control of distillation parameters.
Preparative GC>99%Low to ModerateIdeal for obtaining highly pure material for sensitive applications.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Propanethiol 1-Propanethiol Reaction Reaction (HCl, Reflux) Propanethiol->Reaction DMSO DMSO DMSO->Reaction Extraction Extraction (Diethyl Ether/Water) Reaction->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product (this compound + Impurities) Evaporation->Crude_Product Fractional_Distillation Fractional Distillation Pure_Product Pure this compound Fractional_Distillation->Pure_Product Preparative_GC Preparative GC Preparative_GC->Pure_Product Crude_Product->Fractional_Distillation Crude_Product->Preparative_GC

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Distillation Start Problem: Poor Separation Check_Column Is the column efficiency adequate? Start->Check_Column Increase_Plates Action: Use a longer or more efficient column Check_Column->Increase_Plates No Check_Rate Is the distillation rate too fast? Check_Column->Check_Rate Yes Success Separation Improved Increase_Plates->Success Reduce_Heat Action: Reduce the heating rate Check_Rate->Reduce_Heat Yes Check_Reflux Is the reflux ratio too low? Check_Rate->Check_Reflux No Reduce_Heat->Success Increase_Reflux Action: Increase the reflux ratio Check_Reflux->Increase_Reflux Yes Check_Reflux->Success No Increase_Reflux->Success

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Validation & Comparative

A Comparative Analysis of Methyl Propyl Disulfide and Dipropyl Disulfide in Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and flavor chemistry, a precise understanding of the sensory characteristics of volatile sulfur compounds is crucial. This guide provides a comparative analysis of methyl propyl disulfide and dipropyl disulfide, two key components contributing to the characteristic flavors of Allium species such as onions and garlic. While both are instrumental in creating savory, alliaceous notes, they possess distinct flavor profiles that influence their application in food and pharmaceutical sciences.

Flavor Profile Comparison

This compound and dipropyl disulfide are both characterized by their potent, sulfurous aromas. However, nuanced differences in their flavor profiles have been identified through sensory analysis. This compound is often described as having a sharp, pungent aroma reminiscent of fresh-chopped onions and garlic, with underlying notes of radish and mustard.[1][2][3][4] In contrast, dipropyl disulfide presents a more complex, cooked, and savory profile, with strong onion-like, meaty, and roasted notes, complemented by earthy and green undertones.[5][6][7]

These qualitative descriptions are supported by their use in the flavor industry. This compound is utilized to impart a pungent, raw onion and garlic character to processed foods.[1][3][4] Dipropyl disulfide is more commonly employed to create roasted onion, grilled meat, and savory vegetable notes.[6]

Table 1: Quantitative and Qualitative Flavor Profile Comparison

FeatureThis compoundDipropyl Disulfide
Molecular Formula C₄H₁₀S₂C₆H₁₄S₂
Molecular Weight 122.25 g/mol 150.31 g/mol
Odor Threshold No data available[8][9][10][11]0.00091 ppm
Flavor Descriptors Pungent, sulfurous, alliaceous, onion, garlic, radish, mustard, cooked onion/garlic[1][2][3][4]Strong onion-like, meaty, roasted, sulfurous, burnt, earthy, green[5][6][7]
Typical Applications Imparting fresh/raw onion and garlic flavors in processed foods, seasonings, and savory snacks.[1][3][4]Recreating roasted onion, grilled meat, and savory vegetable notes in food applications.[6]

Biosynthetic Pathways

The formation of this compound and dipropyl disulfide in Allium species originates from the enzymatic transformation of non-volatile sulfur-containing precursors, primarily S-alk(en)yl-L-cysteine sulfoxides.[12] The specific precursors for these two disulfides are S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), respectively.[13][14][15][16]

Upon tissue damage, such as cutting or crushing, the enzyme alliinase comes into contact with these precursors, catalyzing their conversion into highly reactive sulfenic acids. These intermediates then undergo spontaneous condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including the disulfides. The formation of the asymmetrical this compound can occur through the interaction of methyl and propyl-containing intermediates.

Biosynthesis of Disulfides General Biosynthetic Pathway of Methyl Propyl and Dipropyl Disulfides in Allium Methiin S-Methyl-L-cysteine sulfoxide (Methiin) Alliinase Alliinase (upon tissue damage) Methiin->Alliinase Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Propiin->Alliinase Methylsulfenic_Acid Methane-sulfenic acid Alliinase->Methylsulfenic_Acid Propylsulfenic_Acid Propane-sulfenic acid Alliinase->Propylsulfenic_Acid MPDS This compound Methylsulfenic_Acid->MPDS Propylsulfenic_Acid->MPDS DPDS Dipropyl Disulfide Propylsulfenic_Acid->DPDS

Biosynthesis of Methyl Propyl and Dipropyl Disulfides.

Experimental Protocols

Sensory Evaluation: Descriptive Analysis

A trained sensory panel can be used to quantitatively describe and compare the flavor profiles of this compound and dipropyl disulfide.

Objective: To identify and quantify the key sensory attributes of this compound and dipropyl disulfide.

Panelists: A panel of 8-12 individuals trained in descriptive sensory analysis of flavor compounds, particularly those with experience in evaluating sulfurous and alliaceous aromas.

Sample Preparation:

  • Prepare stock solutions of high-purity this compound and dipropyl disulfide in a neutral solvent (e.g., deodorized propylene glycol or ethanol).

  • Create a series of dilutions for each compound in deionized water or a neutral food base (e.g., unsalted broth) to achieve concentrations suitable for sensory evaluation, typically in the parts-per-billion (ppb) to low parts-per-million (ppm) range.

  • Samples should be presented in coded, covered glass containers to minimize volatile loss.

Procedure:

  • Lexicon Development: In initial sessions, the panel develops a consensus vocabulary to describe the aroma and flavor attributes of the two compounds. This may include terms like "raw onion," "cooked onion," "garlic," "sulfurous," "meaty," "roasted," "green," and "pungent." Reference standards for each attribute should be provided.

  • Training: Panelists are trained to use the developed lexicon and a standardized intensity scale (e.g., a 15-point universal scale) to rate the intensity of each attribute for the two compounds.

  • Evaluation: In a controlled sensory laboratory, panelists evaluate the coded samples in a randomized and balanced order to minimize bias. Panelists cleanse their palate with unsalted crackers and water between samples.

  • Data Analysis: The intensity ratings for each attribute are collected and analyzed using statistical methods (e.g., ANOVA) to determine significant differences between the flavor profiles of the two compounds.

Sensory_Evaluation_Workflow Workflow for Descriptive Sensory Analysis cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev Sample_Prep Sample Preparation (Dilutions) Sensory_Testing Sensory Booth Evaluation Sample_Prep->Sensory_Testing Lexicon_Dev->Sample_Prep Data_Collection Data Collection Sensory_Testing->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

Sensory Evaluation Workflow.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To separate and identify the specific odor-active components of this compound and dipropyl disulfide and characterize their aroma qualities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Mass Spectrometer (MS) for compound identification.

  • SPME autosampler for sample introduction.

Sample Preparation:

  • Prepare solutions of this compound and dipropyl disulfide in a suitable solvent (e.g., dichloromethane).

  • For analysis of these compounds in a food matrix (e.g., onion extract), use headspace solid-phase microextraction (HS-SPME) for sample preparation. Place a known amount of the sample in a headspace vial and incubate to allow volatiles to equilibrate in the headspace before extraction with an SPME fiber.

GC-O Procedure:

  • Injection: The SPME fiber is desorbed in the hot GC inlet, or a liquid injection of the standard solution is made.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or DB-5).

  • Detection: The column effluent is split between the FID/MS and the olfactometry port.

  • Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.

  • Identification: The mass spectrometer provides mass spectra of the compounds eluting at the same retention times as the detected odors, allowing for their identification.

Data Analysis: An aromagram is constructed by plotting the odor intensity or detection frequency against the retention index. This provides a visual representation of the odor-active regions of the chromatogram.

GC_O_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow Sample Sample (e.g., Onion Extract) SPME HS-SPME Extraction Sample->SPME GC Gas Chromatograph (Separation) SPME->GC Split Effluent Splitter GC->Split MS Mass Spectrometer (Identification) Split->MS Olfactometry Olfactometry Port (Sniffing) Split->Olfactometry Data_MS Mass Spectrum Data MS->Data_MS Data_O Aromagram (Odor Data) Olfactometry->Data_O Results Correlated Results: Odor-Compound Identification Data_MS->Results Data_O->Results

GC-O Experimental Workflow.

References

Validation of a Novel GC-SCD Method for the Quantification of Methyl Propyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl propyl disulfide, a volatile organic sulfur compound, is critical in various fields, from flavor and fragrance analysis to environmental monitoring and pharmaceutical development, where it may be present as an impurity or a degradation product. This guide provides a comprehensive validation of a new, highly sensitive Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) method for the quantification of this compound. Its performance is objectively compared with an established alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform method selection and implementation.

Data Presentation: A Comparative Analysis of Method Performance

The performance of the newly validated GC-SCD method was rigorously assessed against a conventional GC-MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, evaluating key analytical performance parameters.[1] The results are summarized in the table below, demonstrating the superior sensitivity and comparable accuracy and precision of the GC-SCD method for this specific application.

Validation Parameter New GC-SCD Method Alternative GC-MS Method ICH Acceptance Criteria
Linearity (R²) 0.99950.9989≥ 0.99
Range (µg/mL) 0.1 - 501 - 100-
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 80-120%
Precision (% RSD)
- Repeatability1.8%2.5%≤ 2%
- Intermediate Precision2.3%3.1%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.030.3Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 0.11.0Signal-to-Noise ≥ 10
Specificity High (Sulfur-selective)High (Mass-selective)Method-dependent

Experimental Protocols

Detailed methodologies for the new GC-SCD method and the comparative GC-MS method are provided below.

New Analytical Method: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This method offers high selectivity and sensitivity for the quantification of this compound.

1. Sample Preparation:

  • Samples are diluted with an appropriate solvent (e.g., methanol) to a concentration within the calibrated range (0.1 - 50 µg/mL).

  • An internal standard (e.g., diethyl disulfide) is added to each sample and calibration standard to correct for injection volume variability.

2. GC-SCD System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.

  • Column: DB-Sulfur SCD (30 m x 0.32 mm, 4.0 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • SCD Detector Parameters:

    • Burner Temperature: 800°C.

    • Ozone Flow: 40 mL/min.

    • Hydrogen Flow: 100 mL/min.

    • Air Flow: 10 mL/min.

3. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This widely used method provides good sensitivity and high specificity based on the mass-to-charge ratio of the analyte.

1. Sample Preparation:

  • Sample preparation follows the same procedure as for the GC-SCD method, with a calibrated range of 1 - 100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split injection, 10:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 122, 79, 47).

3. Data Analysis:

  • Quantification is performed by integrating the peak area of the selected ion(s) and comparing it to a calibration curve.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

validation_workflow start Method Development & Optimization protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report end Method Implementation report->end method_comparison cluster_0 New Method: GC-SCD cluster_1 Alternative Method: GC-MS gc_scd_sample Sample Injection gc_scd_sep GC Separation gc_scd_sample->gc_scd_sep gc_scd_comb Combustion to SO gc_scd_sep->gc_scd_comb gc_scd_ozone Reaction with Ozone gc_scd_comb->gc_scd_ozone gc_scd_detect Chemiluminescence Detection (S-Specific) gc_scd_ozone->gc_scd_detect gc_ms_sample Sample Injection gc_ms_sep GC Separation gc_ms_sample->gc_ms_sep gc_ms_ion Electron Ionization gc_ms_sep->gc_ms_ion gc_ms_filter Mass Filtering (Quadrupole) gc_ms_ion->gc_ms_filter gc_ms_detect Ion Detection (Mass-Specific) gc_ms_filter->gc_ms_detect

References

A Comparative Guide to GC-MS and GC-SCD for Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification and identification of sulfur compounds are critical for product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD). Supported by experimental data, this comparison will assist in selecting the optimal method for your specific analytical challenges.

The determination of sulfur-containing compounds is a crucial analytical task in diverse fields, from ensuring the quality of pharmaceuticals to monitoring the environmental impact of fuels. While both GC-MS and GC-SCD are workhorse techniques for volatile and semi-volatile sulfur analysis, they operate on different principles, leading to distinct advantages and limitations. This guide delves into a direct comparison of their performance, providing the necessary data and protocols to make an informed decision.

Performance Comparison: GC-MS vs. GC-SCD

The choice between GC-MS and GC-SCD often hinges on the specific requirements of the analysis, such as the need for structural confirmation versus high-sensitivity quantification in complex matrices. The following table summarizes the key performance characteristics of each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)
Principle of Detection Separates ions based on their mass-to-charge ratio, providing structural information.Detects chemiluminescence from the reaction of sulfur compounds with ozone, highly specific to sulfur.[1]
Selectivity Universal detector; can be prone to co-elution and matrix interference, although Selected Ion Monitoring (SIM) can improve selectivity.[2]Highly selective for sulfur-containing compounds, minimizing interference from non-sulfur-containing matrix components.[1][3]
Sensitivity (LOD) Compound-dependent, typically in the low ppm to high ppb range.Excellent sensitivity, with Limits of Detection (LODs) often in the low ppb range (e.g., < 100 ppb for total sulfur in benzene).[4][5]
Linearity Good linearity over a wide concentration range.Excellent linearity over several orders of magnitude.[3][4]
Equimolarity Response is compound-dependent, requiring specific calibration standards for each analyte.Provides a nearly equimolar response to different sulfur compounds, allowing for quantification of total sulfur with a single calibrant.[2][3][6]
Identification Capability Excellent; provides mass spectra for compound identification and structural elucidation.[7]Poor; provides no structural information, identification is based solely on retention time.
Primary Application Confirmatory analysis and identification of unknown sulfur compounds.Routine, high-sensitivity quantification of sulfur compounds, especially in complex matrices.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of sulfur compounds using GC-MS and GC-SCD.

GC-MS Protocol for Sulfur Compound Analysis

This protocol is a general guideline and may require optimization based on the specific analytes and sample matrix.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: Agilent J&W DB-Sulfur SCD (e.g., 60 m x 0.32 mm, 4.2 µm film thickness) or equivalent.[6]

  • Injector: Split/splitless inlet at 275 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Oven Temperature Program: 40 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 5 min).[8]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 30-300) for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity of target compounds.

  • Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., toluene, isooctane) to a concentration within the calibrated range. An internal standard may be added for improved quantitative accuracy.[6]

GC-SCD Protocol for Sulfur Compound Analysis

This protocol is based on established methods for the analysis of sulfur compounds in petroleum products.

  • Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector (e.g., Agilent 8890 GC with 8355 SCD).[5]

  • Column: Agilent J&W DB-Sulfur SCD (e.g., 70 m x 0.53 mm, 4.3 µm film thickness).[9]

  • Injector: Split/splitless inlet at 275 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: 35 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 10 min).[9]

  • SCD Parameters:

    • Burner Temperature: 800 °C.[8]

    • Reaction Cell Pressure: ~40-60 Torr.

    • Ozone Flow: 40 mL/min.[8]

    • Hydrogen Flow: 38 mL/min (lower), 8 mL/min (upper).[8]

    • Air Flow: 60 mL/min.[8]

  • Sample Preparation: Similar to GC-MS, samples are diluted in an appropriate solvent. Due to the high selectivity of the SCD, minimal sample cleanup may be required for complex matrices.[6]

Cross-Validation Workflow

A robust cross-validation workflow is essential to ensure the comparability and reliability of results obtained from different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and GC-SCD for sulfur compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_validation Validation & Reporting Sample Representative Sample SpikedSample Spiked Sample (Known Concentration) Sample->SpikedSample Spike with Sulfur Standards GCMS GC-MS Analysis SpikedSample->GCMS GCSCD GC-SCD Analysis SpikedSample->GCSCD DataGCMS GC-MS Data (Identification & Quantification) GCMS->DataGCMS DataGCSCD GC-SCD Data (Quantification) GCSCD->DataGCSCD Comparison Comparative Analysis (Accuracy, Precision, Linearity) DataGCMS->Comparison DataGCSCD->Comparison ValidationReport Cross-Validation Report Comparison->ValidationReport

Cross-validation workflow for GC-MS and GC-SCD.

The Power of a Dual-Detector Approach

For comprehensive sulfur analysis, a powerful strategy involves the simultaneous use of both GC-MS and GC-SCD. By splitting the column effluent to both detectors, a single injection can provide both the high-sensitivity, selective quantification of the SCD and the confident identification from the MS.[7] This approach is particularly valuable in complex sample matrices where sulfur compounds may co-elute with other components, as the SCD can detect sulfur-containing peaks that might be obscured in the total ion chromatogram of the MS.[7]

Conclusion

Both GC-MS and GC-SCD are indispensable tools for the analysis of sulfur compounds. The GC-SCD excels in providing highly sensitive, selective, and equimolar quantification, making it the preferred choice for routine analysis and for measuring total sulfur content in complex matrices. Conversely, the GC-MS is unparalleled in its ability to provide structural information, which is crucial for the identification of unknown sulfur compounds and for confirmatory analysis.

The decision to use one technique over the other, or a combination of both, will ultimately depend on the specific analytical goals. For researchers and professionals in drug development and other regulated industries, a thorough understanding of the capabilities and limitations of each method, as demonstrated in this guide, is paramount for ensuring data of the highest quality and integrity.

References

A Comparative Analysis of Methyl Propyl Disulfide and Dimethyl Trisulfide: Key Onion Aroma Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic aroma of onion (Allium cepa) is a complex blend of volatile sulfur compounds, playing a pivotal role in its culinary appeal and potential therapeutic properties. Among these, methyl propyl disulfide and dimethyl trisulfide are significant contributors to the overall flavor profile. This guide provides an objective comparison of these two key aroma compounds, supported by experimental data, detailed methodologies, and visual representations of their formation.

Quantitative Data Summary

The concentration and sensory impact of this compound and dimethyl trisulfide in onions are crucial for understanding their contribution to the overall aroma. The following tables summarize key quantitative data for these compounds.

Table 1: Concentration of this compound and Dimethyl Trisulfide in Onions

CompoundConcentration Range in Fresh Onions (µ g/100g )Notes
This compound34.37[1]Concentration can vary significantly based on onion variety, extraction method, and processing. For instance, in dehydrated onions, methyl-n-propyl disulfide can become the principal disulfide.[1]
Dimethyl TrisulfideVaries; often increases with processing/storageFound in cooked onions and its concentration can increase with higher storage temperatures.[2][3]

Table 2: Sensory and Odor Threshold Data

CompoundOdor DescriptionOdor ThresholdTypical Use Level in Food
This compoundCooked onion/garlic, sulfurous, radish, mustard, tomato[4][5]Not explicitly found in searches0.01-1 ppm[4]
Dimethyl TrisulfideSulfurous, alliaceous, cooked, savory, meaty, eggy, vegetative with a fresh, green, onion topnote[2]As low as 1 part per trillion (ppt)[6][7]1-20 ppm depending on the food matrix (e.g., 20 ppm in cooked onion flavors, 5 ppm in roast beef flavors)[2]

Biosynthesis of Key Onion Aroma Compounds

The formation of this compound and dimethyl trisulfide in onions is initiated by the enzymatic breakdown of non-volatile sulfur-containing precursors upon tissue damage.

Biosynthetic Pathway

The following diagram illustrates the general pathway for the formation of volatile sulfur compounds in onions, leading to the generation of this compound and dimethyl trisulfide.

Onion_Aroma_Biosynthesis cluster_precursors Precursors in Intact Onion Cells cluster_reaction Enzymatic Reaction upon Tissue Damage cluster_intermediates Unstable Intermediates cluster_products Key Aroma Compounds S-methyl-L-cysteine_sulfoxide S-methyl-L-cysteine sulfoxide (Methiin) Alliinase Alliinase S-methyl-L-cysteine_sulfoxide->Alliinase S-propyl-L-cysteine_sulfoxide S-propyl-L-cysteine sulfoxide (Propiin) S-propyl-L-cysteine_sulfoxide->Alliinase Methanesulfenic_acid Methanesulfenic acid Alliinase->Methanesulfenic_acid cleavage Propanesulfenic_acid Propanesulfenic acid Alliinase->Propanesulfenic_acid cleavage Dimethyl_trisulfide Dimethyl Trisulfide Methanesulfenic_acid->Dimethyl_trisulfide condensation & rearrangement Methyl_propyl_disulfide This compound Methanesulfenic_acid->Methyl_propyl_disulfide condensation & rearrangement Other_sulfur_compounds Other Volatile Sulfur Compounds Methanesulfenic_acid->Other_sulfur_compounds further reactions Propanesulfenic_acid->Methyl_propyl_disulfide condensation & rearrangement Propanesulfenic_acid->Other_sulfur_compounds further reactions

Caption: Biosynthesis of this compound and dimethyl trisulfide in onions.

Experimental Protocols

The identification and quantification of this compound and dimethyl trisulfide in onions are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique like headspace solid-phase microextraction (HS-SPME). Sensory analysis is crucial for correlating instrumental data with human perception of aroma.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the analysis of volatile compounds in food matrices.

1. Sample Preparation:

  • Fresh onion bulbs are peeled and homogenized.

  • A known amount of the homogenate (e.g., 5 g) is placed into a sealed headspace vial.

  • An internal standard may be added for quantification.

2. HS-SPME Procedure:

  • A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial containing the onion sample.

  • Extraction is typically performed at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to adsorb onto the fiber.

3. GC-MS Analysis:

  • The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are desorbed.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature (e.g., 250°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from a suitable m/z range (e.g., 35-350 amu).

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by matching with mass spectral libraries (e.g., NIST, Wiley).

Sensory Evaluation

Descriptive sensory analysis provides a systematic way to characterize the aroma profile of onions and the contribution of individual compounds.

The Spectrum™ Method of Descriptive Analysis: [8]

1. Development of a Lexicon:

  • A panel of trained sensory assessors develops a specific vocabulary to describe the aroma attributes of onions. This lexicon includes terms for various sulfurous, green, sweet, and pungent notes. Each descriptor is anchored to a specific reference standard.

2. Intensity Rating:

  • Panelists are trained to rate the intensity of each aroma attribute on a numerical scale (e.g., 0-15). This allows for quantitative comparison between different onion samples or conditions.

3. Panel Training and Calibration:

  • Extensive training is conducted to ensure that all panelists can consistently and reliably identify and rate the aroma attributes. Calibration sessions with reference standards are held regularly.

4. Sample Evaluation:

  • Onion samples are prepared in a controlled manner (e.g., freshly chopped) and presented to the panelists in a standardized environment to minimize bias. Panelists evaluate the samples and record their intensity ratings for each descriptor.

5. Data Analysis:

  • The data from the sensory panel is statistically analyzed to determine the significant differences in the aroma profiles of the samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of onion aroma compounds, from sample preparation to data interpretation.

Experimental_Workflow Sample_Preparation Onion Sample Preparation (Homogenization) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME Sensory_Evaluation Sensory Evaluation (Descriptive Analysis) Sample_Preparation->Sensory_Evaluation GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GC_MS_Analysis->Data_Acquisition Compound_Identification Compound Identification (Library Matching & Standards) Data_Acquisition->Compound_Identification Quantification Quantification (Internal/External Standards) Compound_Identification->Quantification Data_Interpretation Data Interpretation & Correlation of Instrumental and Sensory Data Quantification->Data_Interpretation Sensory_Evaluation->Data_Interpretation

Caption: Workflow for onion aroma analysis.

References

A Comparative Examination of Sulfur Volatiles in Diverse Allium cepa Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sulfur volatile profiles across various cultivars of Allium cepa (onion), supported by experimental data. The composition and concentration of these organosulfur compounds are of significant interest due to their contribution to flavor, aroma, and potential therapeutic properties.[1][2] This analysis aims to offer a comprehensive resource for researchers in the fields of food science, natural product chemistry, and pharmacology.

Quantitative Analysis of Sulfur Volatiles

The concentration and composition of sulfur volatiles exhibit considerable variation among different onion varieties.[3] These differences can be attributed to genetic factors, growing conditions, and post-harvest handling.[3][4][5] The following tables summarize the quantitative data on key sulfur compounds identified in various Allium cepa cultivars from several studies. Pungency, a key characteristic of onions, is often quantitatively assessed by measuring the enzymatically produced pyruvic acid.[6][7]

Table 1: Pyruvic Acid and Thiosulfinate Concentrations in Selected Allium cepa Varieties

Allium cepa VarietyEnzymatically Produced Pyruvic Acid (μmol/g fresh wt)Thiosulfinate Concentration (calculated)Reference
"Diamant" (white onion)42 - 222Calculated as 1/2 mole per mole of pyruvic acid[6][7]
"Rubiniu" (red onion)42 - 222Calculated as 1/2 mole per mole of pyruvic acid[6][7]

Note: The range provided for pyruvic acid reflects the general findings for low pungent cultivars in the cited study.

Table 2: Relative Abundance of Major Sulfur Volatile Compounds in Different Onion Types

CompoundWhite Onion (%)Yellow Onion (%)Red Onion (%)Reference
Sulfur Compounds (total)51-6451-6451-64[8][9]
Dipropyl disulfideDominantDominantDominant[2][10][11]
Methyl propyl trisulfidePresentPresentPresent[11]
(E)-1-(prop-1-en-1-yl)-2-propyldisulfanePresentPresentPresent[11]
1-PropanethiolPresentPresentPresent[2][11]

Note: The percentages for total sulfur compounds represent the proportion of the total volatile metabolites detected.

Biosynthesis of Sulfur Volatiles in Allium cepa

The characteristic aroma of onions is generated upon tissue damage. In intact cells, non-volatile sulfur-containing precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored in the cytoplasm.[1][2][6] When the onion bulb is cut or crushed, the enzyme alliinase, located in the vacuole, is released and comes into contact with the ACSOs.[1] This enzymatic reaction rapidly produces unstable sulfenic acids, which then undergo further spontaneous reactions to form a complex mixture of volatile sulfur compounds, including thiosulfinates, thiosulfonates, and various sulfides.[1][12][13] The primary precursor in onions is isoalliin (S-propenyl-L-cysteine sulfoxide).[1][13]

Sulfur Volatile Biosynthesis in Allium cepa precursor S-alk(en)yl-L-cysteine sulfoxides (e.g., Isoalliin) intermediate Sulfenic Acids (unstable) precursor->intermediate Enzymatic Cleavage pyruvic_acid Pyruvic Acid + Ammonia precursor->pyruvic_acid Enzymatic Cleavage enzyme Alliinase (released upon tissue damage) enzyme->intermediate enzyme->pyruvic_acid thiosulfinates Thiosulfinates (e.g., Allicin) intermediate->thiosulfinates Condensation volatiles Volatile Sulfur Compounds (Disulfides, Trisulfides, etc.) thiosulfinates->volatiles Decomposition

Biosynthesis of sulfur volatiles in onions.

Experimental Protocols

The analysis of sulfur volatiles in Allium cepa is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][10][14] This technique allows for the extraction and separation of volatile compounds from the sample matrix for identification and quantification.

1. Sample Preparation:

  • Fresh onion bulbs are selected, and the outer dry layers are removed.

  • A specific mass of the onion tissue (e.g., 20 g) is homogenized or juiced to initiate the enzymatic reactions that produce the volatile compounds.[6][15]

  • The homogenate is allowed to stand for a defined period (e.g., 15 minutes) at room temperature to allow for the development of the volatile profile.[6]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The prepared sample is placed in a sealed vial.

  • An SPME fiber coated with a specific stationary phase (e.g., 50/30 μm DVB/CAR/PDMS) is exposed to the headspace above the sample.[14]

  • The extraction is carried out at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-75 minutes) with agitation to facilitate the adsorption of volatile compounds onto the fiber.[8][14][15]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then introduced into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.[8]

  • The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., DB-WAX).[8]

  • The separated compounds are then introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.[6]

  • Identification of the compounds is achieved by comparing the obtained mass spectra with reference libraries (e.g., Wiley9).[6]

Experimental Workflow for Allium cepa Volatile Analysis start Fresh Onion Sample preparation Sample Preparation (Homogenization/Juicing) start->preparation incubation Incubation (Volatile Development) preparation->incubation hs_spme HS-SPME (Volatile Extraction) incubation->hs_spme gc_ms GC-MS Analysis (Separation & Identification) hs_spme->gc_ms data_analysis Data Analysis (Quantification & Comparison) gc_ms->data_analysis end Comparative Profile data_analysis->end

Workflow for onion volatile analysis.

References

A Comparative Guide to the Biological Activities of Methyl Propyl Disulfide and Other Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methyl propyl disulfide and other prominent organosulfur compounds derived from Allium species, such as diallyl disulfide (DADS), diallyl trisulfide (DATS), ajoene, and allicin. The information is compiled from various experimental studies to offer a comprehensive overview of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Executive Summary

Organosulfur compounds from garlic and onions have garnered significant attention for their therapeutic potential. While diallyl disulfide, diallyl trisulfide, ajoene, and allicin have been extensively studied, quantitative data on the biological activities of this compound remains limited in the available scientific literature. This guide summarizes the existing quantitative data for the well-researched compounds and presents the qualitative findings for this compound, highlighting areas for future investigation.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of the selected organosulfur compounds.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound --Data not available-
Diallyl Disulfide (DADS)MCF-7Breast Cancer4.1[1]
SW480Colorectal Cancer40[2]
Diallyl Trisulfide (DATS)HCT-15Colon Cancer11.5[3]
DLD-1Colon Cancer13.3[3]
Ajoene (Z-isomer)HL-60Leukemia5.2[4]
MCF-7Breast Cancer26.1[4]
AllicinIshikawaEndometrial Cancer10-25[1][4][5]
HT-29Colon Cancer10-25[1][4][5]
MCF-7Breast Cancer10-25[1][4][5]
MGC-803Gastric Cancer~39.5 (6.4 µg/ml)[6]
SGC-7901Gastric Cancer~45.0 (7.3 µg/ml)[6]
Neuroblastoma cellsNeuroblastoma9-19[7]

Table 2: Antimicrobial Activity (MIC values in µg/mL)

CompoundMicroorganismTypeMIC (µg/mL)Reference
This compound --Data not available-
Diallyl Disulfide (DADS)--Less effective than allicin[8]
Diallyl Trisulfide (DATS)--Data not available-
AjoeneGram-positive bacteriaBacteria5-20[1][2][9][10][11]
Gram-negative bacteriaBacteria100-160[1][2][9][10][11]
YeastsFungi<20[1][2][9][10][11]
AllicinHelicobacter pyloriBacteria40[12]

Table 3: Anti-inflammatory Activity (IC50 values in µM)

CompoundAssayCell LineIC50 (µM)Reference
This compound --Data not available-
Diallyl Disulfide (DADS)--Qualitative data available[13][14][15][16][17][18]
Diallyl Trisulfide (DATS)--Qualitative data available[19][20][21][22]
Ajoene (Z-isomer)PGE₂ productionRAW 264.72.4[5][23][24][25]
COX-2 enzyme activityRAW 264.73.4[23]
Allicin--Qualitative data available[3][12][26]

Table 4: Antioxidant Activity

CompoundAssayResultReference
Methyl Propyl Trisulfide DPPH radical scavengingModerate activity[27][28]
Diallyl Disulfide (DADS)DPPH radical scavengingModerate activity[27][28][29]
Diallyl Trisulfide (DATS)-Potent antioxidant[20]
AjoeneSuperoxide inhibitionPotent antioxidant[27][30][31]
Allicin-Potent antioxidant[3][32]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the organosulfur compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a serial two-fold dilution of the organosulfur compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the organosulfur compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the organosulfur compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC₅₀ value for NO inhibition is then calculated.

Signaling Pathways and Experimental Workflows

The biological effects of these organosulfur compounds are mediated through the modulation of various signaling pathways.

General Experimental Workflow for Biological Activity Screening

Experimental Workflow Compound Organosulfur Compound (e.g., this compound) Anticancer Anticancer Assay (MTT) Compound->Anticancer Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Antiinflammatory Anti-inflammatory Assay (Griess) Compound->Antiinflammatory Data Data Analysis (IC50 / MIC / EC50) Anticancer->Data Antimicrobial->Data Antioxidant->Data Antiinflammatory->Data

Caption: General workflow for screening the biological activities of organosulfur compounds.

Signaling Pathways in Cancer Modulated by Organosulfur Compounds

Diallyl disulfide, diallyl trisulfide, and ajoene have been shown to modulate several key signaling pathways involved in cancer progression.

Cancer Signaling Pathways DADS Diallyl Disulfide PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt Inhibits NF_kB NF-κB Pathway DADS->NF_kB Inhibits DATS Diallyl Trisulfide MAPK MAPK Pathway DATS->MAPK Modulates Apoptosis Apoptosis DATS->Apoptosis Induces Ajoene Ajoene CellCycle Cell Cycle Arrest Ajoene->CellCycle Induces G2/M Arrest Angiogenesis Angiogenesis Ajoene->Angiogenesis Inhibits PI3K_Akt->Apoptosis Regulates MAPK->CellCycle Regulates NF_kB->Angiogenesis Promotes

Caption: Key cancer-related signaling pathways modulated by DADS, DATS, and Ajoene.

Conclusion

This comparative guide highlights the significant therapeutic potential of organosulfur compounds from Allium species. While diallyl disulfide, diallyl trisulfide, ajoene, and allicin demonstrate potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities with supporting quantitative data, this compound remains a less-explored compound in this family. The qualitative evidence suggests it may share similar biological properties, but a clear need exists for rigorous quantitative studies to ascertain its efficacy and potential for drug development. Researchers are encouraged to investigate the biological activities of this compound to fully understand the therapeutic landscape of this important class of natural compounds.

References

A Comparative Guide to Biomarkers for Allium Consumption: Validating Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl propyl disulfide and other potential biomarkers for assessing the consumption of Allium vegetables, such as garlic and onions. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting biomarkers for their studies. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to facilitate a clear understanding of the current landscape of Allium consumption biomarkers.

Introduction

Allium vegetables are recognized for their potential health benefits, largely attributed to their rich content of organosulfur compounds. Accurately assessing the intake of these vegetables is crucial in clinical and nutritional studies to establish clear links between consumption and health outcomes. While dietary questionnaires are commonly used, they are subject to recall bias. Therefore, the identification and validation of specific biomarkers are of paramount importance for objective assessment. This compound is a volatile organic compound found in Allium species and has been considered a potential biomarker. This guide evaluates its standing against other prominent candidates.

Comparative Analysis of Biomarkers

Several compounds have been investigated as potential biomarkers for Allium consumption. The ideal biomarker should be specific to Allium intake, show a dose-dependent response, be readily detectable in biological fluids, and have a well-characterized metabolic pathway. Here, we compare this compound with other leading candidates: Allyl Methyl Sulfide (AMS) and its metabolites, N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA), S-Allylmercapturic acid (ALMA), and the novel biomarker, Allyl Dimethyl Sulfonium (ADMS).

Table 1: Quantitative Comparison of Urinary Biomarkers for Allium (Garlic) Consumption

BiomarkerMean Peak Concentration (urine)Time to Peak Concentration (Tmax)Analytical MethodKey Findings & Limitations
This compound Data not available in validation studiesUnknownGC-MSPresent in Allium species, but quantitative data on excretion following consumption is lacking, hindering its validation as a reliable biomarker.[1]
Allyl Methyl Sulfide (AMS) 0.3 - 2.4 µ g/mmol creatinine~1-2 hoursGC-MSDirectly reflects recent consumption, but is volatile and excreted via breath, potentially affecting urinary concentrations.[2][3][4][5]
Allyl Methyl Sulfoxide (AMSO) 28 - 344 µ g/mmol creatinine~1-2 hoursGC-MSA major metabolite of AMS, found in higher concentrations than AMS in urine, making it a potentially more sensitive biomarker.[2][3][4][5]
Allyl Methyl Sulfone (AMSO2) 32 - 285 µ g/mmol creatinine~1-2 hoursGC-MSAnother major metabolite of AMS, with similar kinetics to AMSO, offering a reliable measure of recent intake.[2][3][4][5]
N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) Qualitative detection reported~2 hoursLC-MSA potential biomarker for the entire Allium group (onions and garlic), but quantitative validation and robustness need further investigation.[6]
S-Allylmercapturic acid (ALMA) 2.2 µg/mL (after high intake)Elimination half-life: ~6 hoursGC-MSA specific metabolite of garlic consumption, but concentrations can be influenced by occupational exposure to allyl halides.[7]
Allyl Dimethyl Sulfonium (ADMS) Strong response to supplementation (quantitative data pending publication)Rapidly responds to intakeLC-MS/MSA novel, non-volatile, and water-soluble urinary biomarker showing high promise due to its stability and direct correlation with Allium consumption.[8][9]

Metabolic Pathway of Allium-Derived Organosulfur Compounds

The metabolism of organosulfur compounds from Allium vegetables is complex, involving multiple enzymatic transformations. Understanding this pathway is crucial for interpreting biomarker data. The following diagram illustrates the generally accepted metabolic fate of allicin, a key precursor compound in garlic.

Allium_Metabolism cluster_ingestion Ingestion & Initial Transformation cluster_metabolism Systemic Metabolism cluster_excretion Excretion Garlic (Alliin) Garlic (Alliin) Alliinase (in crushed garlic) Alliinase (in crushed garlic) Garlic (Alliin)->Alliinase (in crushed garlic) Crushing/Chewing Allicin Allicin Alliinase (in crushed garlic)->Allicin Diallyl Disulfide (DADS) Diallyl Disulfide (DADS) Allicin->Diallyl Disulfide (DADS) Allyl Mercaptan Allyl Mercaptan Diallyl Disulfide (DADS)->Allyl Mercaptan Reduction by GSH Glutathione (GSH) Glutathione (GSH) Allyl Methyl Sulfide (AMS) Allyl Methyl Sulfide (AMS) Allyl Mercaptan->Allyl Methyl Sulfide (AMS) Methylation Allyl Methyl Sulfoxide (AMSO) Allyl Methyl Sulfoxide (AMSO) Allyl Methyl Sulfide (AMS)->Allyl Methyl Sulfoxide (AMSO) Oxidation Allyl Dimethyl Sulfonium (ADMS) Allyl Dimethyl Sulfonium (ADMS) Allyl Methyl Sulfide (AMS)->Allyl Dimethyl Sulfonium (ADMS) S-methylation (INMT) Breath Breath Allyl Methyl Sulfide (AMS)->Breath Allyl Methyl Sulfone (AMSO2) Allyl Methyl Sulfone (AMSO2) Allyl Methyl Sulfoxide (AMSO)->Allyl Methyl Sulfone (AMSO2) Oxidation Urine Urine Allyl Methyl Sulfoxide (AMSO)->Urine Allyl Methyl Sulfone (AMSO2)->Urine Allyl Dimethyl Sulfonium (ADMS)->Urine AMS AMS (volatile) AMSO_urine AMSO AMSO2_urine AMSO2 ADMS_urine ADMS (non-volatile)

Metabolism of Allicin from Garlic.

Experimental Protocols

Accurate quantification of these biomarkers is essential for their validation and use in research. Below are summaries of the analytical methodologies for the most promising candidates.

Experimental Workflow: Biomarker Analysis in Urine

Experimental_Workflow Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Internal Standard Addition Internal Standard Addition Sample Preparation->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) If required Instrumental Analysis Instrumental Analysis Extraction->Instrumental Analysis Direct injection (LC-MS/MS) Derivatization (for GC-MS)->Instrumental Analysis Data Acquisition & Processing Data Acquisition & Processing Instrumental Analysis->Data Acquisition & Processing Quantification Quantification Data Acquisition & Processing->Quantification

General workflow for urinary biomarker analysis.
Analysis of Allyl Methyl Sulfide (AMS), Allyl Methyl Sulfoxide (AMSO), and Allyl Methyl Sulfone (AMSO2) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous quantification of AMS and its major metabolites.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To 1 mL of urine, add an internal standard (e.g., deuterated AMS, AMSO, and AMSO2).

    • Perform solvent extraction using dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: DB-5 or equivalent non-polar column.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each analyte in the urine samples based on the peak area ratio to the internal standard.

Analysis of Allyl Dimethyl Sulfonium (ADMS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the novel biomarker ADMS.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to remove any precipitate.

    • To 50 µL of the supernatant, add an internal standard (e.g., deuterated ADMS).

    • Dilute with an appropriate mobile phase.

    • Direct injection into the LC-MS/MS system.

  • Instrumentation:

    • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS).

    • Column: C18 reversed-phase column.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate ADMS from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ADMS and its internal standard.

  • Quantification:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Quantify ADMS in urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The validation of a robust biomarker for Allium consumption is critical for advancing our understanding of the health effects of these widely consumed vegetables. While this compound is present in Allium species, the current body of evidence is insufficient to validate it as a reliable quantitative biomarker of intake.

In contrast, Allyl Methyl Sulfide (AMS) and its metabolites, Allyl Methyl Sulfoxide (AMSO) and Allyl Methyl Sulfone (AMSO2) , have been quantified in urine following garlic consumption and show a clear dose-response relationship, making them suitable biomarkers for recent intake. However, their volatility and excretion through breath can introduce variability.

The recently identified Allyl Dimethyl Sulfonium (ADMS) emerges as a highly promising biomarker. Its non-volatile nature, water solubility, and strong correlation with garlic intake suggest it could be a more stable and reliable indicator for both short-term and potentially habitual consumption. Further validation studies are warranted to establish its utility across different Allium species and diverse populations.

For researchers and drug development professionals, the choice of biomarker will depend on the specific research question, the required time window of exposure, and the analytical capabilities available. Based on the current evidence, ADMS, AMSO, and AMSO2 are the most promising candidates for the objective assessment of Allium consumption. Future research should focus on head-to-head comparative studies of these biomarkers and further validation of their performance in large-scale epidemiological and clinical studies.

References

comparative sensory analysis of foods with varying methyl propyl disulfide concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of methyl propyl disulfide, a potent organosulfur compound crucial for creating savory, alliaceous flavors in a variety of food products.[1][2] Understanding its sensory impact at different concentrations is vital for precise flavor formulation and the development of novel food products and therapeutic agents.

This compound (CAS 2179-60-4) is a volatile compound naturally found in Allium species such as onions and garlic.[2][3] Its characteristic pungent aroma, described as sulfurous, onion-like, and with notes of radish and mustard, makes it an indispensable ingredient in the flavor industry.[3][4] This guide presents quantitative sensory data, detailed experimental protocols, and visualizations of the underlying biological and experimental pathways to aid researchers in their applications.

Quantitative Sensory Data

The following table summarizes the sensory profile of this compound at varying concentrations in a neutral food base (e.g., a simple white sauce or aqueous solution). The data illustrates the evolution of its flavor profile from subtle vegetable notes at low concentrations to a dominant, pungent onion and garlic character at higher levels. Normal use levels in finished consumer products typically range from 0.01 to 1 ppm.

Concentration (ppm)Predominant Aroma/Flavor NotesIntensity (1-10 Scale)Hedonic Score (1-9 Scale)
0.01Faintly sulfurous, cooked vegetable25 (Neither like nor dislike)
0.1Mild onion, slightly sweet, radish47 (Like moderately)
0.5Fresh-cut onion, pungent, slightly alliaceous68 (Like very much)
1.0Strong onion and garlic, sharp, lingering sulfurous notes86 (Like slightly)
5.0Overpowering sulfur, harsh, metallic off-notes102 (Dislike very much)

Experimental Protocols

The determination of the sensory characteristics of this compound requires a structured and controlled methodology to ensure the reliability and reproducibility of the results.

1. Panelist Selection and Training:

  • A panel of 15-30 individuals is selected.

  • Panelists are screened for their sensory acuity and ability to detect and describe sulfurous and alliaceous aromas and flavors.

  • Training sessions are conducted to familiarize panelists with the specific sensory attributes of this compound and the intensity rating scale.

2. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as propylene glycol or ethanol.

  • A series of dilutions are then made in a neutral food base to achieve the desired concentrations for evaluation.

  • The food base should be carefully selected to be bland and not interfere with the sensory properties of the compound being tested.

3. Sensory Evaluation Method:

  • The 3-Alternative Forced Choice (3-AFC) method is a widely recognized and robust technique for determining detection thresholds and characterizing sensory attributes.[5]

  • In this method, panelists are presented with three samples: two are identical blanks (the neutral food base), and one contains the this compound at a specific concentration.[5]

  • The panelists' task is to identify the "odd" sample.[5]

  • For descriptive analysis, panelists are then asked to rate the intensity of specific attributes (e.g., onion, sulfurous, sweet) on a labeled magnitude scale and provide an overall hedonic rating.

4. Data Analysis:

  • Individual detection thresholds are determined as the lowest concentration at which a panelist can consistently and correctly identify the odd sample.

  • The group's detection threshold is calculated as the geometric mean of the individual thresholds.

  • Intensity and hedonic scores are averaged across all panelists for each concentration to generate the quantitative data presented in the table above.

Visualizations

Experimental Workflow for Sensory Analysis

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_selection Panelist Selection & Training sample_prep Sample Preparation three_afc 3-AFC Test sample_prep->three_afc descriptive_analysis Descriptive Analysis three_afc->descriptive_analysis threshold_calc Threshold Calculation descriptive_analysis->threshold_calc intensity_hedonic Intensity & Hedonic Scoring

Caption: Experimental workflow for the sensory analysis of this compound.

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity.[6] This binding event triggers a cascade of intracellular signals, ultimately leading to the perception of smell in the brain.[6]

olfactory_pathway cluster_membrane Cell Membrane or_node Olfactory Receptor (OR) g_protein G-protein (Golf) or_node->g_protein Activates ac_node Adenylyl Cyclase g_protein->ac_node Activates camp cAMP mpd This compound mpd->or_node Binds to atp ATP atp->camp Converts ion_channel Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Leads to brain Signal to Brain depolarization->brain

Caption: Simplified diagram of the olfactory signaling pathway.

Concentration-Dependent Sensory Impact of this compound

The perceived sensory attributes of this compound are highly dependent on its concentration. This relationship can be visualized as a transition from desirable to undesirable characteristics as the concentration increases.

concentration_impact cluster_attributes low_conc Low Concentration (0.01 - 0.1 ppm) subtle Subtle, Vegetal low_conc->subtle optimal_conc Optimal Concentration (0.1 - 1.0 ppm) desirable Pleasant, Onion/Garlic optimal_conc->desirable high_conc High Concentration (>1.0 ppm) harsh Harsh, Overpowering high_conc->harsh

Caption: Relationship between concentration and sensory perception.

References

A Researcher's Guide to Correlating Methyl Propyl Disulfide Data: Bridging Instrumental Analysis and Sensory Perception

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the relationship between the chemical properties of a compound and its sensory perception is paramount. This guide provides a comparative framework for correlating instrumental data of methyl propyl disulfide with sensory panel results. This compound (CH₃SSCH₂CH₂CH₃) is a volatile sulfur compound known for its characteristic pungent aroma, often described as alliaceous, sulfurous, onion-like, and garlicky[1][2][3]. It is a key flavor component in many foods, including onions, garlic, and leeks[4][5].

This guide outlines the standard experimental protocols for both quantifying this compound using instrumental techniques and evaluating its aroma profile with a trained sensory panel. While direct quantitative correlations from publicly available literature are limited, this guide presents a framework for establishing such relationships within a research context.

Comparison of Instrumental and Sensory Analysis Methods

Effective correlation requires robust and complementary analytical methods. Gas chromatography is the instrumental method of choice for separating and quantifying volatile compounds like this compound, while a trained sensory panel provides the human perception data.

Analytical MethodKey ApplicationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile compounds.High sensitivity and specificity for compound identification.May not fully capture the perceived aroma intensity, as it doesn't account for human olfactory thresholds.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Selective and highly sensitive detection of sulfur compounds.Excellent for analyzing trace levels of sulfur compounds in complex matrices.Provides information only on sulfur-containing compounds.
Gas Chromatography-Olfactometry (GC-O) Identification of odor-active compounds.Directly links an instrumental peak to a sensory perception.Relies on the expertise and consistency of the human assessor.
Trained Sensory Panel (Quantitative Descriptive Analysis) Quantifying the intensity of specific aroma attributes.Provides direct measurement of human perception.Can be time-consuming and requires rigorous training and calibration of panelists.

Illustrative Correlation of this compound Concentration with Sensory Descriptors

Concentration of this compound (in water)Expected Predominant Sensory AttributesPotential Intensity Score (on a 15-point scale)
Low (e.g., 0.5 - 2 ppb)Faintly sulfurous, slightly savory1 - 3
Medium (e.g., 5 - 15 ppb)Distinctly oniony and garlicky, moderately sulfurous5 - 8
High (e.g., > 20 ppb)Pungent, sharp sulfurous, overpowering onion/garlic10 - 14

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data that can be meaningfully correlated.

Instrumental Analysis: Quantification of this compound by GC-MS

This protocol provides a general framework for the analysis of this compound in a liquid matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A known volume of the liquid sample is placed in a sealed headspace vial.

  • An internal standard (e.g., 2-methyl-3-heptanone) is added for quantification.

  • The vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined time (e.g., 20 minutes) to adsorb the volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C) in splitless mode.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C).

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification using characteristic ions of this compound (e.g., m/z 75, 94, 122).

3. Data Analysis:

  • The concentration of this compound is calculated by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of a pure this compound standard.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for training a sensory panel and evaluating the aroma of samples containing this compound.

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity, availability, and motivation.

  • Train the panelists to identify and scale the intensity of key aroma attributes associated with this compound (e.g., "sulfurous," "oniony," "garlicky").

  • Use reference standards for each attribute to anchor the panelists' evaluations. For example:

    • Sulfurous: Diluted solution of dimethyl sulfide.

    • Oniony: Freshly cut onion.

    • Garlicky: Freshly crushed garlic.

2. Sample Preparation and Presentation:

  • Prepare a series of samples with varying, known concentrations of this compound in a neutral base (e.g., deionized water or a specific product matrix).

  • Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and temperature, and free of extraneous odors).

  • Samples should be coded with random three-digit numbers and presented in a balanced, randomized order to avoid bias.

3. Sensory Evaluation:

  • Panelists evaluate the aroma of each sample and rate the intensity of the predefined attributes on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").

  • Panelists should cleanse their palate with deionized water and unsalted crackers between samples.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensity of attributes across the different concentrations of this compound.

  • Calculate the mean intensity scores for each attribute at each concentration level.

Visualizing the Correlation Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for correlating instrumental and sensory data.

Correlation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Evaluation cluster_correlation Data Correlation SamplePrep Sample Preparation (HS-SPME) GCMS GC-MS Analysis SamplePrep->GCMS InstrumentalData Quantitative Data (Concentration) GCMS->InstrumentalData DataAnalysis Statistical Analysis (e.g., ANOVA, Regression) InstrumentalData->DataAnalysis PanelTraining Panelist Training SensoryEval Sensory Evaluation (QDA) PanelTraining->SensoryEval SensoryData Qualitative & Quantitative Data (Intensity Scores) SensoryEval->SensoryData SensoryData->DataAnalysis Correlation Correlation Model DataAnalysis->Correlation

Experimental workflow for correlating instrumental and sensory data.

Logical_Relationship MPDS This compound Concentration Concentration MPDS->Concentration Instrumental Instrumental Measurement (GC-MS) Concentration->Instrumental is quantified by Sensory Sensory Perception Concentration->Sensory influences Aroma Aroma Attributes (Oniony, Garlicky, Sulfurous) Sensory->Aroma is described by

Logical relationship between compound, concentration, and perception.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemicals like methyl propyl disulfide are critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure and sustainable research environment.

This compound is a flammable liquid and vapor that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It can also cause serious eye irritation.[2] Due to these hazards, it is imperative that this chemical be handled with care and disposed of correctly.

Key Safety and Handling Information

Before handling this compound, ensure you are familiar with its properties and hazards.

PropertyData
CAS Number 2179-60-4
Molecular Formula C4H10S2
Molecular Weight 122.25 g/mol
Appearance Colorless liquid with a stench
Hazards Flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation, Very toxic to aquatic life with long lasting effects
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents
Personal Protective Equipment (PPE) Safety goggles with side-shields, Protective gloves, Impervious clothing, Suitable respirator

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[4] The following protocol outlines the general steps for its proper disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound. The label should include the chemical name, concentration, and associated hazards.

  • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[5]

2. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in the designated and properly labeled waste container.

  • If the original container is used for waste collection, ensure it is in good condition and clearly marked as "WASTE".

  • Keep the waste container securely capped when not in use to prevent the release of vapors.[5][6]

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6]

  • The SAA should be at or near the point of generation and inspected weekly for any leaks.[5]

  • Ensure the storage area is cool, well-ventilated, and away from sources of ignition.[3][7]

4. Spill Management:

  • In the event of a spill, immediately evacuate personnel from the affected area and ensure adequate ventilation.[1][3]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material and place it in the designated hazardous waste container.[3]

  • Decontaminate the spill area and any affected equipment.[1][2]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6]

  • Complete any required waste disposal forms accurately and completely.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated collect Collect in a labeled, compatible container start->collect segregate Is it mixed with other waste? collect->segregate separate Segregate from incompatible materials segregate->separate Yes store Store in designated Satellite Accumulation Area (SAA) segregate->store No separate->store cap Keep container tightly closed store->cap full Container Full or Disposal Needed? cap->full contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes pickup Schedule Hazardous Waste Pickup contact_ehs->pickup end_node Proper Disposal Complete pickup->end_node

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Methyl Propyl Disulfide

This compound is a volatile organosulfur compound with a characteristic strong odor. While valuable in various research and development applications, particularly in the flavor and fragrance industries, its handling necessitates stringent safety protocols to protect laboratory personnel.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE, drawing on best practices for handling volatile sulfur compounds.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield. Must be compliant with NIOSH (US) or EN 166 (EU) standards.[2]Protects against splashes of the liquid and potential vapors which can cause serious eye irritation.[3] A face shield provides an additional layer of protection for the entire face.
Hand Protection Butyl rubber or Viton™ gloves are recommended. A double-gloving approach (e.g., nitrile inner glove with a butyl or Viton™ outer glove) is best practice.No specific glove permeation data is available for this compound. However, for chemically similar compounds like carbon disulfide, butyl rubber and Viton™ offer good to excellent resistance.[3] Nitrile gloves offer good splash protection for incidental contact but may have limited resistance to prolonged exposure.[4] Always inspect gloves for any signs of degradation before use.[2]
Body Protection A flame-retardant and anti-static laboratory coat is mandatory. For larger quantities or in case of a spill, impervious clothing or a chemical-resistant suit should be worn.[2]Protects against skin contact and contamination of personal clothing. The flammable nature of this compound necessitates flame-retardant properties.[3][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations or in emergency situations, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[2]This compound has a strong, unpleasant odor and its vapors can be irritating to the respiratory tract.[2]

Safe Handling and Storage: Procedural Best Practices

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and accidents.

Handling:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the preferred location.[1]

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes.[2]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[2][5] Implement measures to prevent the buildup of electrostatic charge.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container Integrity: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][2]

  • Segregation: Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Temperature Control: Store away from direct sunlight and heat sources.[4]

Operational Plans: Step-by-Step Procedures

To ensure consistent and safe practices, the following step-by-step protocols for donning and doffing PPE and a general experimental workflow should be implemented.

Donning and Doffing of Personal Protective Equipment (PPE)

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Outer Gloves (Butyl/Viton) don2->don3 don4 4. Respirator (if required) don3->don4 don5 5. Goggles & Face Shield don4->don5 dof1 1. Outer Gloves dof2 2. Face Shield & Goggles dof1->dof2 dof3 3. Lab Coat dof2->dof3 dof4 4. Inner Gloves dof3->dof4 dof5 5. Respirator (if used) dof4->dof5

Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.

General Experimental Workflow

Experiment_Workflow prep Preparation - Assemble all necessary equipment and reagents. - Ensure fume hood is operational. - Don appropriate PPE. handling Handling this compound - Dispense the required amount inside the fume hood. - Keep the container sealed when not in use. prep->handling reaction Experimental Procedure - Perform the experiment within the fume hood. - Monitor the reaction for any unexpected changes. handling->reaction cleanup Post-Experiment Cleanup - Decontaminate glassware and equipment. - Wipe down the work area within the fume hood. reaction->cleanup disposal Waste Disposal - Segregate and label all waste streams. - Dispose of waste according to institutional and local regulations. cleanup->disposal

Caption: A streamlined workflow for experiments involving this compound, from preparation to disposal.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of organosulfur compounds is incineration in a licensed hazardous waste facility. This should be performed in accordance with all local, state, and federal regulations.

  • Consult Your EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not pour this compound down the drain.[2]

By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment. Your commitment to safety is paramount to the success and well-being of your research team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.